3,4-Dichlorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H4Cl2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
| Source | PubChem | |
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InChI Key |
WDNBURPWRNALGP-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)Cl | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O | |
| Record name | 3,4-DICHLOROPHENOL | |
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DSSTOX Substance ID |
DTXSID7025005 | |
| Record name | 3,4-Dichlorophenol | |
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Molecular Weight |
163.00 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
3,4-dichlorophenol appears as needles (from benzene, petroleum ether) or light brown and yellow crystals. Odor threshold 100 micrograms/liter. Taste threshold 0.3 micrograms/liter in water. (NTP, 1992), Solid; [HSDB] Yellow solid; [MSDSonline] | |
| Record name | 3,4-DICHLOROPHENOL | |
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| Record name | 3,4-Dichlorophenol | |
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Boiling Point |
488.3 °F at 767 mmHg (NTP, 1992), 253 °C | |
| Record name | 3,4-DICHLOROPHENOL | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, ethyl ether; soluble in benzene, petroleum ether, In water, 9,260 mg/L at 25 °C | |
| Record name | 3,4-DICHLOROPHENOL | |
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Vapor Pressure |
0.01 [mmHg] | |
| Record name | 3,4-Dichlorophenol | |
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Impurities |
... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |
| Record name | 3,4-DICHLOROPHENOL | |
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Color/Form |
Needles from benzene-petroleum ether | |
CAS No. |
95-77-2 | |
| Record name | 3,4-DICHLOROPHENOL | |
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| Record name | 3,4-Dichlorophenol | |
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| Record name | 3,4-Dichlorophenol | |
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| Record name | Phenol, 3,4-dichloro- | |
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| Record name | 3,4-dichlorophenol | |
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Melting Point |
151 to 154 °F (NTP, 1992), 68 °C | |
| Record name | 3,4-DICHLOROPHENOL | |
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Foundational & Exploratory
3,4-Dichlorophenol synthesis and properties
An In-depth Technical Guide to 3,4-Dichlorophenol: Synthesis, Properties, and Applications
Introduction
This compound (3,4-DCP) is a halogenated aromatic organic compound with the molecular formula C₆H₄Cl₂O.[1][2] It is a chlorinated derivative of phenol (B47542) and one of six isomers of dichlorophenol.[2][3] At room temperature, it exists as a white to off-white or light brown crystalline solid with a characteristic strong, phenolic odor.[1][4] This compound serves as a critical chemical intermediate, primarily in the synthesis of agrochemicals, pharmaceuticals, and dyes.[5][6] Its molecular structure, featuring a hydroxyl group and two chlorine atoms on the benzene (B151609) ring, provides reactive sites that are essential for building more complex molecules.[6]
Physical and Chemical Properties
This compound is a solid at room temperature, typically forming needles or crystals.[4][7] While it has limited solubility in water, it is readily soluble in organic solvents such as ethanol, acetone, ethyl ether, and chloroform.[1][4][7] Its properties are crucial for determining handling, storage, and reaction conditions in various chemical processes.[5][8] The compound is stable under normal conditions but is incompatible with oxidizing agents, acid chlorides, and acid anhydrides.[1][9]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4][7] |
| CAS Number | 95-77-2 | [4][10] |
| Molecular Formula | C₆H₄Cl₂O | [2][4] |
| Molecular Weight | 163.00 g/mol | [2][4] |
| Appearance | White to off-white/brown crystalline solid/powder | [1][4][5] |
| Melting Point | 65-68 °C (149-154 °F) | [5][11][12][13] |
| Boiling Point | 253 °C (487 °F) at 760 mmHg | [2][10][12][13] |
| Density | 1.3867 - 1.458 g/cm³ | [4][11] |
| Water Solubility | 1.56 g/L at 20 °C; Insoluble | [4][9][14] |
| pKa | 8.63 | [1][7] |
| log Kow (Octanol-Water Partition Coeff.) | 3.33 | [7] |
| Vapor Pressure | 0.01 mmHg | [7] |
| Odor | Phenolic; Odor threshold of 100 µg/L in water | [1][7][9] |
Synthesis of this compound
The industrial production of this compound is typically achieved through the electrophilic chlorination of phenol or its derivatives, with reaction conditions carefully controlled to obtain the desired 3,4-isomer.[1] Other methods involve the hydrolysis of trichlorobenzenes.[15] A common laboratory-scale synthesis involves the diazotization of 3,4-dichloroaniline (B118046) followed by hydrolysis.
Experimental Protocol: Synthesis from 3,4-Dichloroaniline
This protocol describes a laboratory-scale synthesis via the diazotization of 3,4-dichloroaniline.
Materials:
-
3,4-Dichloroaniline
-
Sulfuric acid (60% aqueous solution)
-
Sodium nitrite (B80452)
-
Water
-
Ice
Procedure:
-
Diazotization: Treat 3,4-dichloroaniline with a 60% aqueous sulfuric acid solution. Cool the mixture in an ice bath and slowly add an aqueous solution of sodium nitrite to form the diazonium salt. Maintain the temperature below 5 °C throughout the addition.
-
Filtration: After the diazotization is complete, inorganic crystals may form. Remove these by filtration while keeping the solution cold.
-
Hydrolysis: Gently warm the filtrate. The diazonium salt will hydrolyze, releasing nitrogen gas and forming this compound. The reaction should be controlled to prevent excessive foaming.
-
Isolation and Purification: After the evolution of nitrogen ceases, cool the reaction mixture. The crude this compound may precipitate or can be extracted using a suitable organic solvent (e.g., diethyl ether). The product can be further purified by distillation under reduced pressure (boiling point 118-122 °C at 10 mmHg) or by recrystallization from a solvent mixture like benzene-petroleum ether.[7][16] A reported yield for this method is approximately 80.5%.[16]
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of this compound involves several key stages, from the initial reaction to the final characterization of the pure compound.
Caption: A logical workflow for the synthesis and purification of this compound.
Key Applications
This compound is a versatile building block in the chemical industry.[1] Its primary applications are in the production of agrochemicals and pharmaceuticals.
-
Agrochemicals: It is a crucial precursor in the manufacturing of herbicides and pesticides.[1][5] For instance, it is an intermediate in the synthesis of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).[3][17]
-
Pharmaceuticals: The compound is used in the synthesis of various active pharmaceutical ingredients (APIs).[6] It has been utilized in the preparation of (Z)-5-arylmethylidene rhodanines, which exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), and in making compounds for the treatment of inflammatory pain.[9]
-
Other Uses: It also serves as an intermediate in the production of dyes and other specialty chemicals.[5][6]
Environmental Fate and Toxicology
This compound is considered moderately toxic upon ingestion, inhalation, or dermal contact.[1] Exposure can cause irritation to the skin, eyes, and respiratory tract.[14] Prolonged or significant exposure may lead to more severe health effects, including potential damage to the liver and kidneys.[1][14] The U.S. Environmental Protection Agency (EPA) has listed it as a possible carcinogen.[1]
In the environment, this compound shows low mobility in soil.[1] Its degradation can occur through microbial action. Aerobic biodegradation typically involves hydroxylation to form chlorocatechols, which is followed by aromatic ring cleavage.[10] Under anaerobic conditions, reductive dechlorination is a key initial step in its biotransformation.[10] The compound may also undergo direct photolysis by sunlight.[1]
Aerobic Biodegradation Pathway
The aerobic degradation of this compound by microorganisms is a key process in its environmental breakdown. This pathway transforms the toxic phenol into intermediates that can enter central metabolic pathways.
Caption: Key steps in the aerobic microbial degradation of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dichlorophenol - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. This compound | 95-77-2 [chemicalbook.com]
- 10. This compound | High-Purity Research Reagent [benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. accustandard.com [accustandard.com]
- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. US2816090A - Process for preparing phenol-dichlorophenol-formaldehyde resins - Google Patents [patents.google.com]
- 16. Synthesis routes of this compound [benchchem.com]
- 17. scribd.com [scribd.com]
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichlorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorophenol (3,4-DCP) is a halogenated aromatic organic compound with the chemical formula C₆H₄Cl₂O.[1] It presents as a white to off-white or light brown crystalline solid with a characteristic phenolic odor.[1][2] This compound serves as a crucial intermediate in the synthesis of various agrochemicals, particularly herbicides and pesticides, as well as in the manufacturing of pharmaceuticals and other fine chemicals.[3][4] A thorough understanding of its physicochemical properties is paramount for its safe handling, effective application in synthesis, and for assessing its environmental fate and toxicological profile. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its relevant biological and environmental pathways.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers. These values have been compiled from various sources and represent a consensus of reported data.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₄Cl₂O | [5] |
| Molecular Weight | 163.00 g/mol | [2][5] |
| Appearance | White to off-white/light brown crystalline solid/needles | [1][2][6] |
| Melting Point | 65 - 68 °C | [7][8] |
| Boiling Point | 253 °C at 760 mmHg | [2][5] |
| Density | 0.938 g/cm³ | [9] |
| Vapor Pressure | 0.01 mmHg at 25 °C | [2][10] |
Table 2: Solubility and Partitioning Behavior of this compound
| Property | Value | References |
| Water Solubility | 1.56 g/L at 20 °C; 9260 mg/L at 25 °C | [2][3][6] |
| Solubility in Organic Solvents | Very soluble in ethanol, ethyl ether; soluble in benzene, petroleum ether | [2] |
| Acid Dissociation Constant (pKa) | 8.63 | [1][2] |
| Octanol-Water Partition Coefficient (logP) | 3.33 | [2] |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and standard laboratory practices.
Determination of Melting Point (Capillary Method)
This protocol is based on the OECD Guideline 102 for the determination of melting point.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The substance is heated in a capillary tube, and the temperatures at which melting begins and is complete are recorded.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Calibrated thermometer or temperature sensor
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pushed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-4 mm.
-
Measurement:
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
A rapid heating rate is initially used to determine an approximate melting point.
-
The apparatus is allowed to cool.
-
A second determination is performed with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
-
Reporting: The melting range is reported. For a pure substance, this range should be narrow.
Determination of Water Solubility (Flask Method)
This protocol is based on the OECD Guideline 105 for the determination of water solubility.
Principle: A specific amount of this compound is dissolved in water at a given temperature until saturation is reached. The concentration of the dissolved substance in the aqueous solution is then determined analytically.
Apparatus:
-
Constant temperature water bath or shaker
-
Glass flasks with stoppers
-
Analytical balance
-
Centrifuge (optional)
-
Filtration device (e.g., syringe filter with a membrane resistant to the substance)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.
Procedure:
-
Equilibration: An excess amount of this compound is added to a flask containing a known volume of deionized water.
-
Saturation: The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C or 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time to reach equilibrium.
-
Phase Separation: The solution is allowed to stand at the same temperature to allow undissolved solid to settle. If necessary, centrifugation can be used to facilitate separation.
-
Sampling: A sample of the clear supernatant is carefully withdrawn using a syringe.
-
Filtration: The sample is filtered through a membrane filter to remove any remaining solid particles.
-
Analysis: The concentration of this compound in the filtrate is determined by a suitable analytical method, such as HPLC or GC, using a pre-established calibration curve.
-
Reporting: The water solubility is reported in g/L or mg/L at the specified temperature.
Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration
This protocol is a standard method for determining the pKa of acidic compounds.
Principle: The pKa is the pH at which an acid is 50% dissociated. For a weak acid like this compound, the pKa can be determined by titrating a solution of the compound with a strong base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.
Apparatus:
-
pH meter with a combination glass electrode, calibrated with standard buffers
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Analytical balance
Procedure:
-
Sample Preparation: A known amount of this compound is accurately weighed and dissolved in a suitable solvent (e.g., a water-ethanol mixture if solubility in pure water is limited). A known volume of deionized water is added.
-
Titration Setup: The beaker containing the sample solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.
-
Titration: The standardized NaOH solution is added in small, known increments from the burette. After each addition, the solution is allowed to stabilize, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the point of inflection of the curve. The volume of NaOH at the half-equivalence point is then found.
-
pKa Determination: The pH of the solution at the half-equivalence point is equal to the pKa of the acid.
-
Reporting: The pKa value at the specified temperature is reported.
Determination of the Octanol-Water Partition Coefficient (logP) by the Shake Flask Method
This protocol is based on the OECD Guideline 107 for the determination of the partition coefficient.
Principle: The octanol-water partition coefficient (P) is the ratio of the concentration of a compound in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. logP is the logarithm of this ratio.
Apparatus:
-
Separatory funnels or centrifuge tubes with stoppers
-
Mechanical shaker
-
Centrifuge
-
Analytical instruments for concentration determination (e.g., HPLC-UV, GC)
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
Procedure:
-
Phase Saturation: n-Octanol and the aqueous phase (e.g., pH 7.4 buffer for LogD) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: A stock solution of this compound is prepared in either the aqueous or octanol phase.
-
Partitioning: A known volume of the stock solution is added to a separatory funnel or centrifuge tube containing a known volume of the other phase. The ratio of the volumes of the two phases is chosen to allow for accurate determination of the concentration in both phases.
-
Equilibration: The mixture is shaken gently for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Phase Separation: The phases are separated by allowing them to stand or by centrifugation to break any emulsions.
-
Analysis: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as P = C_octanol / C_aqueous. The logP is then calculated as log₁₀(P).
-
Reporting: The logP value is reported, along with the temperature and the pH of the aqueous phase.
Biological and Environmental Pathways
This compound's biological activity and environmental fate are of significant interest due to its toxicity and persistence. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways.
Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation
The primary mechanism of toxicity for chlorophenols, including this compound, is the uncoupling of oxidative phosphorylation in mitochondria.[9][11] This disruption of cellular energy production can lead to cell death.
Caption: Uncoupling of oxidative phosphorylation by this compound.
Environmental Degradation: Reductive Dechlorination
Under anaerobic conditions, such as in sediments, this compound can undergo reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms.[11]
Caption: Anaerobic reductive dechlorination pathway of this compound.
Environmental Degradation: Aerobic Biodegradation
In the presence of oxygen, microorganisms can degrade this compound through hydroxylation and subsequent ring cleavage.
References
- 1. oecd.org [oecd.org]
- 2. search.library.brandeis.edu [search.library.brandeis.edu]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 5. oecd.org [oecd.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. OECD Guidelines for the Testing of Chemicals [chemycal.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. This compound | High-Purity Research Reagent [benchchem.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. This compound | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3,4-Dichlorophenol (CAS Number 95-77-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dichlorophenol (3,4-DCP), a chlorinated aromatic compound of significant interest in environmental science, toxicology, and as an intermediate in chemical synthesis. This document details its physicochemical properties, toxicological profile, environmental fate, and established experimental protocols for its synthesis and analysis.
Core Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 95-77-2 | |
| Molecular Formula | C₆H₄Cl₂O | [1] |
| Molecular Weight | 163.00 g/mol | [1] |
| Appearance | Light brown to yellow crystals or needles | [2] |
| Melting Point | 65-68 °C | |
| Boiling Point | ~253 °C | |
| Water Solubility | 9260 mg/L (experimental) | |
| log Kow (Octanol-Water Partition Coefficient) | 3.33 | [2] |
| pKa | 8.63 | [2] |
| Vapor Pressure | 0.01 mmHg | [2] |
| Odor Threshold in Water | 100 µg/L | [2] |
| Taste Threshold in Water | 0.3 µg/L | [2] |
Toxicological Data for this compound
| Parameter | Species | Route | Value | Reference |
| LD50 | Mouse (male) | Oral | 1685 mg/kg | |
| LD50 | Mouse (female) | Oral | 2046 mg/kg | |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | H302 | ||
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315 | ||
| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) | H318 | ||
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects | H411 |
Experimental Protocols
Synthesis of this compound from 3,4-Dichloroaniline (B118046)
This protocol describes a common method for the synthesis of this compound via the diazotization of 3,4-dichloroaniline followed by hydrolysis.[3]
Materials:
-
3,4-Dichloroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Water (H₂O)
-
Ice
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Carefully dissolve 3,4-dichloroaniline in a 60% aqueous sulfuric acid solution. The reaction is exothermic and should be cooled in an ice bath.
-
To the cooled solution, slowly add a chilled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C to ensure the stability of the diazonium salt. The addition of sodium nitrite leads to the formation of the corresponding diazonium salt.
-
After the complete addition of sodium nitrite, stir the mixture for a short period to ensure the diazotization reaction is complete.
-
Inorganic crystals that may have formed during the diazotization process should be removed by filtration.
-
The filtrate containing the diazonium salt is then slowly heated. This hydrolysis step converts the diazonium salt to this compound, releasing nitrogen gas.
-
The crude this compound is then purified by distillation. A fraction collected at 118-122 °C under a pressure of 10 mmHg will yield pure this compound.[3]
-
The expected yield for this procedure is approximately 80.5%.[3]
Analytical Determination of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the quantification of this compound in aqueous samples.
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a UV-visible detector.
-
Column: Symmetry C18, 2.1 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: Isocratic elution with 30% ultra-pure water and 70% methanol.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 291 nm.
Procedure:
-
Sample Preparation: Aqueous samples may require pre-concentration and cleanup. Solid-phase extraction (SPE) is a common technique.
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Analytical Determination of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of this compound in environmental or biological samples. Derivatization may be necessary to improve volatility and chromatographic performance.
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890A GC with a 5975C MS detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm inner diameter, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 245 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 300 °C, hold for 1 minute.
-
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Procedure:
-
Sample Preparation: Extraction of this compound from the sample matrix is required. This can be achieved using liquid-liquid extraction or solid-phase extraction. For biological tissues, homogenization and subsequent extraction are necessary.
-
Derivatization (Optional but Recommended): To improve volatility, the phenolic hydroxyl group can be derivatized, for example, by acetylation.
-
Analysis: Inject the prepared sample extract into the GC-MS system.
-
Identification and Quantification: Identify this compound based on its retention time and mass spectrum. Quantify using an internal standard method with a suitable deuterated analog or a compound with similar chemical properties.
Zebrafish Embryo Acute Toxicity (FET) Test (Following OECD Guideline 236)
This protocol describes an acute toxicity test using zebrafish embryos to assess the lethal effects of this compound.[4]
Materials:
-
Fertilized zebrafish (Danio rerio) eggs (less than 3 hours post-fertilization).
-
Reconstituted fish water (embryo medium).
-
This compound stock solution.
-
24-well plates.
-
Incubator at 26 ± 1 °C.
-
Stereomicroscope.
Procedure:
-
Test Solutions: Prepare a series of at least five concentrations of this compound in embryo medium, plus a control (embryo medium only). A geometric series of concentrations is recommended.
-
Exposure: Place one fertilized egg in each well of a 24-well plate containing the respective test solution. Use at least 20 embryos per concentration and control.
-
Incubation: Incubate the plates at 26 ± 1 °C with a 12:12 hour light:dark cycle for 96 hours.
-
Observations: At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a stereomicroscope for the following lethal endpoints:
-
Coagulation of the embryo.
-
Lack of somite formation.
-
Non-detachment of the tail from the yolk sac.
-
Absence of heartbeat.
-
-
Data Analysis: Record the number of dead embryos at each observation time for each concentration. Calculate the LC50 (lethal concentration for 50% of the population) at 96 hours using appropriate statistical methods (e.g., probit analysis).
Visualizations
Experimental Workflow
Caption: A generalized workflow for the analysis of this compound in environmental or biological samples.
Hypothesized Signaling Pathway for 3,4-DCP-Induced Apoptosis
References
A Technical Guide to the Spectroscopic Data of 3,4-Dichlorophenol
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dichlorophenol (CAS No. 95-77-2), a significant compound in chemical synthesis and environmental science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically used for their acquisition. This information is intended for researchers, scientists, and professionals in drug development for the structural elucidation and characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum typically shows three distinct signals in the aromatic region and one for the hydroxyl proton.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~10.42 | Singlet (broad) | -OH |
| ~7.38 | Doublet (d) | H-2 |
| ~7.16 | Doublet of doublets (dd) | H-6 |
| ~6.96 | Doublet (d) | H-5 |
Data is typically recorded in DMSO-d₆.[1] The exact chemical shifts can vary based on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon NMR provides direct information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, all six carbon atoms in the aromatic ring of this compound are chemically non-equivalent and thus produce six distinct signals.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~152.3 | C-1 (-OH) |
| ~129.0 | C-5 |
| ~127.8 | C-2 |
| ~122.6 | C-4 (-Cl) |
| ~120.6 | C-3 (-Cl) |
| ~117.6 | C-6 |
Data corresponds to spectra recorded in DMSO-d₆.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3400-3500 | Strong, Broad | O-H stretch (phenolic) |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~1580-1600 | Strong | Aromatic C=C ring stretch |
| ~1480 | Strong | Aromatic C=C ring stretch |
| ~1200-1250 | Strong | C-O stretch |
| ~800-880 | Strong | C-H out-of-plane bending |
| ~650-750 | Medium-Strong | C-Cl stretch |
Data is representative of spectra obtained via techniques like KBr pellet or Nujol mull.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. The mass spectrum of this compound is characterized by its molecular ion peak and a distinctive isotopic pattern due to the presence of two chlorine atoms.
Table 4: Mass Spectrometry Fragmentation Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 162/164/166 | ~100 / 65 / 10 | [M]⁺, Molecular ion (isotopic cluster) |
| 127/129 | ~20 | [M - Cl]⁺ |
| 98 | ~30 | [M - 2Cl]⁺ or subsequent fragmentation |
| 63/64 | ~40 | C₅H₃⁺ / C₅H₄⁺ |
The molecular weight of this compound is approximately 163.00 g/mol .[2][4] The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) results in a characteristic M, M+2, and M+4 isotopic cluster.[4]
Experimental Protocols
The data presented in this guide are typically acquired using the following standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of this compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), in a standard 5 mm NMR tube.[1][5] A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5] Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer at room temperature.[1][5] ¹³C NMR spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[1]
Infrared (IR) Spectroscopy For solid samples, the spectrum is commonly obtained using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with anhydrous KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid sample is placed directly onto the crystal surface of the ATR accessory.[2] The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS) Electron Ionization (EI) is a common method for analyzing this compound. The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then separated by a mass analyzer (such as a quadrupole) based on their mass-to-charge ratio (m/z) and detected.[4]
Workflow Visualization
The logical flow for the spectroscopic analysis of a chemical compound like this compound can be visualized as follows.
References
An In-Depth Technical Guide to the Solubility of 3,4-Dichlorophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,4-Dichlorophenol (3,4-DCP) in various organic solvents. Understanding the solubility characteristics of this compound is critical for a range of applications, including chemical synthesis, formulation development, and environmental remediation research. This document compiles available quantitative data, details common experimental protocols for solubility determination, and presents a visual workflow for these experimental processes.
Core Concepts in Solubility
The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex process governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound, a polar molecule due to the presence of a hydroxyl group and chlorine atoms on the aromatic ring, is generally more soluble in polar organic solvents than in nonpolar ones. Factors influencing its solubility include the chemical nature of the solvent, temperature, and the presence of other solutes.
Quantitative Solubility Data
Reports indicate that this compound is "very soluble" in ethanol (B145695) and ethyl ether, and "soluble" in benzene (B151609) and petroleum ether.[3] This qualitative information is useful for initial solvent screening. For more precise applications, experimentally determined quantitative data is essential.
Table 1: Solubility of this compound in Selected Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | ~1.56 g/L | [4] |
| Ethanol | Not Specified | Very Soluble | [3] |
| Ethyl Ether | Not Specified | Very Soluble | [3] |
| Benzene | Not Specified | Soluble | [3] |
| Petroleum Ether | Not Specified | Soluble | [3] |
| Chloroform | Not Specified | Soluble | [2] |
| Acetone | Not Specified | Soluble | [4] |
Note: "Very Soluble" and "Soluble" are qualitative descriptors and are not based on specific quantitative measurements from the cited sources. Further experimental data is required for precise solubility values.
Experimental Protocols for Solubility Determination
The determination of solid-liquid equilibrium, or the solubility of a solid in a liquid, is a fundamental experimental process in chemistry and pharmacology. The following section outlines common methodologies employed for measuring the solubility of compounds like this compound in organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility.[1][5] It involves preparing a saturated solution of the solute in the solvent of interest at a specific temperature, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Detailed Methodology:
-
Saturation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can take several hours to days.
-
Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a fine-porosity filter or by centrifugation followed by careful decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Solvent Evaporation: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) to leave behind the dissolved this compound.
-
Mass Determination: The container with the solid residue is weighed again. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.
-
Calculation: The solubility is then calculated and can be expressed in various units, such as grams per 100 mL of solvent, molality (moles of solute per kilogram of solvent), or mole fraction.
Spectroscopic Method
Spectroscopic methods, particularly UV-Vis spectrophotometry, offer an alternative, often faster, method for determining solubility, especially for compounds that have a strong chromophore, like this compound.[6]
Detailed Methodology:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations in the specific organic solvent are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound. A calibration curve of absorbance versus concentration is then plotted.
-
Saturated Solution Preparation: A saturated solution of this compound in the organic solvent is prepared as described in the gravimetric method (steps 1 and 2).
-
Phase Separation: The undissolved solid is separated from the saturated solution, ensuring no solid particles are present in the sample to be analyzed (as described in step 3 of the gravimetric method).
-
Dilution: The clear saturated solution is carefully diluted with the same organic solvent to a concentration that falls within the linear range of the previously prepared calibration curve. The dilution factor must be accurately recorded.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.
-
Concentration Determination: The concentration of the diluted solution is determined from the calibration curve. The concentration of the original saturated solution is then calculated by multiplying the measured concentration by the dilution factor. This concentration represents the solubility of this compound in that solvent at the given temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a typical experimental protocol for determining the solubility of a solid compound in an organic solvent.
Caption: A flowchart of the experimental workflow for solubility determination.
References
The Environmental Fate and Transport of 3,4-Dichlorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dichlorophenol (3,4-DCP), a halogenated aromatic organic compound, is a significant chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its potential for environmental release necessitates a thorough understanding of its fate and transport in various environmental compartments. This technical guide provides an in-depth analysis of the physicochemical properties, environmental degradation pathways, and mobility of 3,4-DCP. Detailed experimental protocols for key assessment methods and visual representations of degradation pathways and experimental workflows are included to support researchers and environmental scientists.
Physicochemical Properties
The environmental behavior of this compound is fundamentally governed by its physicochemical properties. These properties influence its distribution in soil, water, and air, as well as its susceptibility to various degradation processes. A summary of key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 95-77-2 | [1] |
| Molecular Formula | C₆H₄Cl₂O | [1][3] |
| Molecular Weight | 163.00 g/mol | [3] |
| Appearance | White to brownish powder/needles or light brown and yellow crystals | [1][3][4] |
| Melting Point | 65-68 °C | [1][2] |
| Boiling Point | 145-146 °C | [1][2] |
| Water Solubility | <0.1 g/100 mL at 20 °C (Limited/Slightly soluble) | [2] |
| Vapor Pressure | 0.01 mmHg | [3] |
| Octanol-Water Partition Coefficient (log Kow) | 3.33 | [3] |
| pKa | 8.63 | [3] |
| Henry's Law Constant | 4.77 x 10⁻⁷ atm-m³/mol (estimated) | [3] |
| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | 860 (estimated) | [3] |
Environmental Fate and Transport
The environmental fate of 3,4-DCP is determined by a combination of transport and transformation processes, including volatilization, sorption, and degradation (biotic and abiotic).
Transport
-
Volatilization: With an estimated Henry's Law constant of 4.77 x 10⁻⁷ atm-m³/mol, 3,4-DCP is expected to volatilize slowly from water surfaces.[3] The volatilization half-life from a model river is estimated to be 98 days, and from a model lake, 720 days.[3] Volatilization from moist soil surfaces may occur, but it is not expected from dry soil.[3]
-
Sorption and Mobility: The estimated soil organic carbon-water partitioning coefficient (Koc) of 860 suggests that 3,4-DCP is expected to have low mobility in soil.[3] Its tendency to adsorb to soil and sediment is a key factor influencing its persistence and bioavailability. The pKa of 8.63 indicates that in neutral or alkaline environments, a fraction of 3,4-DCP will exist in its anionic form, which generally has lower sorption to organic carbon and clay compared to the neutral form.[3][5] The fate of chlorophenols in soil is influenced by multiple factors including soil pH, organic matter content, and soil type.[3]
Degradation
2.2.1. Abiotic Degradation
-
Photodegradation: this compound can undergo direct photolysis in water when exposed to UV irradiation at wavelengths greater than 280 nm, leading to the formation of 4-chlororesorcinol.[3] In the atmosphere, the vapor-phase reaction of 3,4-DCP with photochemically-produced hydroxyl radicals is estimated to have a half-life of about 2 days.[3] Phenols as a class are also susceptible to photo-oxidation in sunlit natural waters through reactions with peroxy and hydroxyl radicals.[3]
-
Hydrolysis: 3,4-DCP is not expected to undergo significant hydrolysis under typical environmental conditions due to the absence of functional groups that readily hydrolyze.[3]
-
Chemical Oxidation: Advanced oxidation processes, such as the use of Fenton's reagent (iron (II) and hydrogen peroxide), have been shown to effectively decompose this compound to carbon dioxide and free chloride ions.[3]
2.2.2. Biotic Degradation
Biodegradation is a significant pathway for the removal of chlorophenols from the environment. The rate and extent of biodegradation are influenced by factors such as the microbial population, pH, temperature, and the concentration of the compound.[6] Both aerobic and anaerobic degradation of dichlorophenols have been reported.
Under anaerobic conditions in anoxic freshwater sediments, the reductive dechlorination of 3,4-DCP can occur.[7] A potential pathway involves the sequential removal of chlorine atoms. The persistence of dichlorophenols under these conditions is influenced by sediment pH, redox potential, and the concentration of sulfate (B86663) and nitrate.[7]
The following diagram illustrates a generalized aerobic biodegradation pathway for a dichlorophenol, which can be adapted for 3,4-DCP. The initial step often involves hydroxylation of the aromatic ring.
Caption: A postulated aerobic biodegradation pathway for this compound.
Experimental Protocols
Detailed and standardized experimental protocols are essential for accurately assessing the environmental fate and transport of 3,4-DCP.
Determination of Soil Organic Carbon-Water Partitioning Coefficient (Koc)
The Koc value, which indicates the tendency of a chemical to adsorb to soil or sediment, can be estimated using its octanol-water partition coefficient (Kow) and a regression-derived equation.[3] A common experimental method to determine Koc is the batch equilibrium method.
Protocol:
-
Soil/Sediment Preparation: Collect and characterize the soil or sediment, including determining its organic carbon content.
-
Solution Preparation: Prepare a stock solution of 3,4-DCP in a suitable solvent and create a series of aqueous solutions of known concentrations.
-
Equilibration: Add a known mass of soil/sediment to each aqueous solution in a sealed container. Agitate the samples for a predetermined time (e.g., 24-48 hours) to reach equilibrium.
-
Separation: Separate the solid and aqueous phases by centrifugation or filtration.
-
Analysis: Analyze the concentration of 3,4-DCP remaining in the aqueous phase using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
Calculation: Calculate the amount of 3,4-DCP sorbed to the soil/sediment by difference. The partition coefficient (Kd) is calculated as the ratio of the concentration of 3,4-DCP in the soil to its concentration in the water at equilibrium. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil (Koc = Kd / foc, where foc is the fraction of organic carbon).
Biodegradation Studies
Biodegradation studies are conducted to determine the rate and extent to which microorganisms can break down 3,4-DCP.
Protocol (Aerobic Biodegradation in Soil):
-
Soil Collection and Acclimation: Collect soil from a relevant site. The soil may be used as is or acclimated by pre-exposure to 3,4-DCP to enrich for degrading microorganisms.[9]
-
Test Setup: Prepare soil microcosms in flasks or bottles. Add a known concentration of 3,4-DCP to the soil. Control microcosms (e.g., sterile soil) are included to account for abiotic losses.
-
Incubation: Incubate the microcosms under controlled conditions of temperature and moisture. Aerobic conditions are maintained by ensuring adequate air exchange.
-
Sampling: At regular intervals, sacrifice replicate microcosms and extract the soil to analyze the concentration of 3,4-DCP.
-
Analysis: Quantify the concentration of 3,4-DCP and any potential metabolites using analytical techniques like HPLC or GC-MS.
-
Data Analysis: Plot the concentration of 3,4-DCP over time to determine the degradation rate and half-life.
The following diagram illustrates a typical experimental workflow for a biodegradation study.
Caption: A generalized experimental workflow for a biodegradation study of this compound.
Analytical Methods
Accurate quantification of 3,4-DCP in environmental matrices is crucial for fate and transport studies.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method for the analysis of chlorophenols. Derivatization is often required to improve the volatility and chromatographic behavior of the analytes.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or photodiode array) is a common method for the analysis of chlorophenols in aqueous samples.[8] It often does not require derivatization, simplifying sample preparation.[11]
Sample Preparation:
Environmental samples (water, soil, sediment) typically require a sample preparation step to extract and concentrate the analyte and remove interfering substances. Common techniques include:
-
Liquid-Liquid Extraction: Using an organic solvent to extract 3,4-DCP from aqueous samples.[10]
-
Solid-Phase Extraction (SPE): A technique to isolate and concentrate analytes from a liquid sample by passing it through a solid sorbent.[8][11]
-
Soxhlet Extraction: A method for extracting compounds from a solid material, such as soil or sediment, using a continuous solvent reflux.[10]
Conclusion
This compound is a compound with low mobility in soil and is expected to persist in the environment for a moderate duration, with volatilization and biodegradation being the primary removal mechanisms. Its fate is highly dependent on specific environmental conditions such as soil type, pH, and microbial activity. The provided data and protocols serve as a valuable resource for conducting further research and environmental risk assessments of this important chemical intermediate. Future research should focus on obtaining more empirical data on its degradation rates and pathways under a wider range of environmental conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 95-77-2 [chemicalbook.com]
- 3. This compound | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Environmental factors correlated to dichlorophenol dechlorination in anoxic freshwater sediments | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. thescipub.com [thescipub.com]
- 10. env.go.jp [env.go.jp]
- 11. shimadzu.com [shimadzu.com]
Toxicological Profile of 3,4-Dichlorophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,4-Dichlorophenol (3,4-DCP) is a chlorinated aromatic organic compound with applications as an intermediate in the synthesis of various chemicals, including pesticides and pharmaceuticals. This technical guide provides a comprehensive overview of the toxicological profile of this compound, compiled from available scientific literature. Due to a notable lack of specific toxicological data for 3,4-DCP in several key areas, this report also includes data for the closely related analogue, 2,4-Dichlorophenol (B122985) (2,4-DCP), for comparative purposes. The primary mechanism of toxicity for dichlorophenols is the uncoupling of oxidative phosphorylation, leading to disruption of cellular energy metabolism. While acute oral toxicity data is available for 3,4-DCP in mice, significant data gaps exist for other endpoints such as dermal and inhalation toxicity, repeated-dose toxicity, and reproductive and developmental effects. This guide summarizes the available quantitative data, details relevant experimental protocols based on established international guidelines, and provides visualizations of key toxicological pathways and workflows.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 95-77-2 | --INVALID-LINK-- |
| Molecular Formula | C₆H₄Cl₂O | --INVALID-LINK-- |
| Molecular Weight | 163.00 g/mol | --INVALID-LINK-- |
| Appearance | Needles from benzene-petroleum ether or light brown and yellow crystals | --INVALID-LINK-- |
| Melting Point | 65 - 68 °C | --INVALID-LINK-- |
| Boiling Point | 145 - 146 °C | --INVALID-LINK-- |
| Water Solubility | Slightly soluble | --INVALID-LINK-- |
| log Kow | 3.33 | --INVALID-LINK-- |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
There is a lack of specific toxicokinetic data for this compound. However, based on the properties of dichlorophenols in general, the following can be inferred:
-
Absorption: Dichlorophenols are expected to be readily absorbed through the gastrointestinal tract and skin due to their lipophilicity and low ionization at physiological pH.[1]
-
Distribution: Following absorption, dichlorophenols are likely to be distributed to various tissues, with potentially higher concentrations in the liver and kidneys.
-
Metabolism: The primary route of metabolism for chlorophenols is conjugation with glucuronic acid and sulfates.
-
Excretion: The resulting conjugates are then primarily excreted in the urine.
Acute Toxicity
Oral Toxicity
| Species | Sex | LD₅₀ (mg/kg) | Signs of Toxicity | Reference |
| Mouse (CD-1 ICR) | Male | 1685 | Increased respiration, tremors, slight convulsions, CNS depression. | [1] |
| Mouse (CD-1 ICR) | Female | 2046 | Increased respiration, tremors, slight convulsions, CNS depression. | [1] |
Dermal and Inhalation Toxicity
Skin and Eye Irritation
This compound is classified as a skin and eye irritant.[4][5] Prolonged contact may cause severe irritation and burns.[4]
Repeated-Dose Toxicity
Specific sub-chronic and chronic toxicity studies for this compound with defined NOAEL (No-Observed-Adverse-Effect Level) and LOAEL (Lowest-Observed-Adverse-Effect Level) values are not available in the public domain.[6]
For the analogue 2,4-Dichlorophenol, a 90-day study in mice reported a NOAEL of ≥383 mg/kg/day for males and >491 mg/kg/day for females.[3] In a chronic 103-week study, NOAELs of >440 mg/kg/day for male rats and >250 mg/kg/day for female rats were reported.[3]
Genotoxicity
There is limited specific genotoxicity data for this compound. An in-vitro study evaluating the reproductive effects of various dichlorophenols did not assess mutagenicity directly.[1] For the analogue 2,4-Dichlorophenol, the weight of evidence from available in vitro and in vivo studies suggests it is not genotoxic.[3]
Carcinogenicity
This compound is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the American Conference of Governmental Industrial Hygienists (ACGIH). --INVALID-LINK-- The analogue 2,4-Dichlorophenol has shown no evidence of carcinogenicity in chronic studies in rats and mice.[3]
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity data for this compound is scarce. An in-vitro study showed that this compound significantly depressed sperm penetration of ova at a concentration of 1 mmol/L.[1]
For the analogue 2,4-Dichlorophenol, a two-generation reproductive toxicity study in rats indicated weak reproductive toxicity at high doses, with effects such as increased uterine weights in weanlings and reduced numbers of implantation sites and live births.[7]
Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation
The primary mechanism of toxicity for this compound, like other chlorophenols, is the uncoupling of oxidative phosphorylation in the mitochondria.[8] As weak lipophilic acids, they can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[8][9] This leads to a decrease in cellular ATP levels and an increase in oxygen consumption without a corresponding increase in energy production, ultimately resulting in cellular dysfunction and heat generation.[8][10]
Caption: Uncoupling of oxidative phosphorylation by this compound.
Experimental Protocols
Detailed experimental protocols for studies specifically investigating this compound are not widely available in the public literature. The following methodologies are based on standard OECD guidelines for toxicological testing.
Acute Oral Toxicity (LD₅₀) - Based on OECD Guideline 401
Caption: Workflow for an acute oral toxicity study.
A study determining the acute oral LD₅₀ of this compound in CD-1 mice involved fasting the animals for 18 hours prior to dosing. Five dose groups were used with 10 mice of each sex per group. The animals were observed for 14 days, and all deceased animals underwent autopsy. The primary signs of toxicity noted were increased respiration, tremors, and slight convulsions, followed by central nervous system depression.[1]
Skin Irritation/Corrosion - Based on OECD Guideline 404
Caption: Workflow for a skin irritation/corrosion study.
In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471
Caption: Workflow for a bacterial reverse mutation (Ames) test.
Conclusion and Data Gaps
This compound is a compound with a moderate acute oral toxicity profile in mice. Its primary mechanism of toxicity is the uncoupling of oxidative phosphorylation, a critical process for cellular energy production. While it is classified as a skin and eye irritant, there is a significant lack of publicly available data for other crucial toxicological endpoints, including dermal and inhalation acute toxicity, repeated-dose toxicity, and reproductive and developmental toxicity. The absence of this data makes a comprehensive risk assessment challenging. For a more complete understanding of the toxicological profile of this compound, further studies adhering to international guidelines are warranted. In the interim, data from analogue compounds such as 2,4-Dichlorophenol can provide some insight, but should be interpreted with caution due to potential differences in toxicokinetics and toxicodynamics.
References
- 1. This compound | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. A two-generation reproductive toxicity study of 2,4-dichlorophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
3,4-Dichlorophenol: A Versatile Precursor in the Synthesis of High-Value Organic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorophenol, a halogenated aromatic organic compound, serves as a pivotal precursor in the multifaceted world of organic synthesis. Its unique structural characteristics, featuring a phenol (B47542) ring substituted with two chlorine atoms at the 3 and 4 positions, render it a versatile building block for the construction of a wide array of complex molecules. This technical guide provides a comprehensive overview of the application of this compound as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to assist researchers and professionals in the fields of chemistry and drug development in leveraging the synthetic potential of this important intermediate.
Core Reactions and Synthetic Applications
The reactivity of this compound is primarily centered around the hydroxyl group and the aromatic ring. The electron-withdrawing nature of the chlorine atoms influences the acidity of the phenol and the susceptibility of the ring to nucleophilic substitution. Key reactions involving this compound include Friedel-Crafts acylation, Williamson ether synthesis, and Ullmann condensation. These transformations pave the way for the synthesis of a range of valuable compounds, including the antidepressant sertraline (B1200038), the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), and the antimicrobial agent triclosan (B1682465).
Synthesis of a Key Sertraline Intermediate
Sertraline, a widely prescribed antidepressant, can be synthesized from a key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. The synthesis of this tetralone can be achieved from 1,2-dichlorobenzene (B45396), a derivative of this compound, through a multi-step sequence involving Friedel-Crafts acylation, reduction, and intramolecular cyclization.
Logical Workflow for Sertraline Intermediate Synthesis
Caption: Synthetic pathway to a key sertraline intermediate.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene with Succinic Anhydride
This reaction forms 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.
-
Materials: 1,2-Dichlorobenzene, Succinic Anhydride, Anhydrous Aluminum Chloride (AlCl₃), Nitrobenzene (B124822) (solvent), Hydrochloric Acid, Water.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a mixture of anhydrous aluminum chloride (2.2 mol) and nitrobenzene (500 mL) is prepared and cooled to 0-5 °C.
-
A solution of succinic anhydride (1.0 mol) and 1,2-dichlorobenzene (1.0 mol) in nitrobenzene (250 mL) is added dropwise to the stirred suspension over a period of 2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is then poured onto a mixture of crushed ice (2 kg) and concentrated hydrochloric acid (500 mL).
-
The resulting mixture is steam distilled to remove the nitrobenzene.
-
The aqueous residue is cooled, and the precipitated crude product is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent like aqueous ethanol (B145695) yields pure 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.
-
Step 2: Reduction of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid
This step can be achieved via Clemmensen or Wolff-Kishner reduction to yield 4-(3,4-dichlorophenyl)butanoic acid.
-
Clemmensen Reduction Protocol:
-
Materials: 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, Zinc amalgam (Zn(Hg)), Concentrated Hydrochloric Acid, Toluene (B28343).
-
Procedure:
-
Zinc amalgam is prepared by stirring zinc granules (200 g) with a solution of mercuric chloride (20 g) in water (300 mL) and concentrated hydrochloric acid (10 mL) for 10 minutes. The aqueous solution is decanted.
-
A mixture of the keto acid (0.5 mol), the prepared zinc amalgam, concentrated hydrochloric acid (400 mL), water (150 mL), and toluene (200 mL) is refluxed vigorously for 48 hours.
-
Additional portions of concentrated hydrochloric acid (100 mL) are added every 6 hours.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude 4-(3,4-dichlorophenyl)butanoic acid.
-
-
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
This step forms the desired tetralone.
-
Materials: 4-(3,4-dichlorophenyl)butanoic acid, Thionyl Chloride (SOCl₂), Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (B109758) (CH₂Cl₂).
-
Procedure:
-
The butanoic acid (0.4 mol) is dissolved in an excess of thionyl chloride (200 mL) and refluxed for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride.
-
The crude acid chloride is dissolved in anhydrous dichloromethane (500 mL) and cooled to 0 °C.
-
Anhydrous aluminum chloride (0.44 mol) is added portion-wise over 30 minutes.
-
The mixture is stirred at 0 °C for 2 hours and then at room temperature for 4 hours.
-
The reaction is quenched by pouring it onto ice-water. The organic layer is separated, washed with dilute hydrochloric acid, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Evaporation of the solvent and purification by column chromatography or recrystallization affords 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 4-(3,4-dichlorophenyl)-4-oxobutanoic acid | C₁₀H₈Cl₂O₃ | 247.08 | 138-141 | 8.01 (d, J=2.1 Hz, 1H), 7.75 (dd, J=8.4, 2.1 Hz, 1H), 7.55 (d, J=8.4 Hz, 1H), 3.35 (t, J=6.6 Hz, 2H), 2.85 (t, J=6.6 Hz, 2H) | 196.5, 178.2, 137.5, 133.0, 132.8, 130.8, 129.9, 127.2, 33.5, 28.0 |
| 4-(3,4-dichlorophenyl)butanoic acid | C₁₀H₁₀Cl₂O₂ | 233.09 | 95-98 | 7.35 (d, J=2.1 Hz, 1H), 7.30 (d, J=8.3 Hz, 1H), 7.05 (dd, J=8.3, 2.1 Hz, 1H), 2.65 (t, J=7.5 Hz, 2H), 2.35 (t, J=7.4 Hz, 2H), 1.95 (quint, J=7.5 Hz, 2H) | 179.8, 141.2, 132.3, 130.3, 130.2, 128.8, 126.4, 34.5, 33.2, 26.1 |
| 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | C₁₆H₁₂Cl₂O | 291.17 | 98-101 | 8.10 (d, J=7.9 Hz, 1H), 7.50 (t, J=7.5 Hz, 1H), 7.30 (t, J=7.6 Hz, 1H), 7.20-7.10 (m, 3H), 4.25 (t, J=6.8 Hz, 1H), 2.80-2.60 (m, 2H), 2.30-2.10 (m, 2H) | 197.5, 144.2, 143.8, 132.8, 132.6, 130.5, 130.3, 128.9, 128.8, 127.2, 126.8, 45.2, 38.9, 30.8 |
Synthesis of the Herbicide 2,4-Dichlorophenoxyacetic Acid (2,4-D)
The widely used herbicide 2,4-D is synthesized from 2,4-dichlorophenol (B122985). While this compound is not the direct precursor, it can be converted to the required 2,4-isomer through an isomerization process, although this is often a complex industrial procedure. A more direct laboratory approach would involve the synthesis of 2,4-dichlorophenol from phenol followed by a Williamson ether synthesis. For the purpose of this guide, we will focus on the Williamson ether synthesis step, a cornerstone reaction for forming ethers.
Williamson Ether Synthesis Workflow
Caption: Williamson ether synthesis of 2,4-D.
Experimental Protocol for Williamson Ether Synthesis
-
Materials: 2,4-Dichlorophenol, Sodium Hydroxide (B78521) (NaOH), Sodium Chloroacetate (B1199739), Water, Hydrochloric Acid (HCl).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichlorophenol (0.1 mol) in an aqueous solution of sodium hydroxide (0.11 mol in 50 mL of water).
-
Add a solution of sodium chloroacetate (0.12 mol) in water (30 mL) to the flask.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, the solution is acidified with concentrated hydrochloric acid until the pH is approximately 2.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from hot water or a mixture of ethanol and water to yield pure 2,4-dichlorophenoxyacetic acid.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |
| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | 221.04 | 138-141 | 7.42 (d, J=2.5 Hz, 1H), 7.20 (dd, J=8.7, 2.5 Hz, 1H), 6.85 (d, J=8.7 Hz, 1H), 4.75 (s, 2H) | 172.5, 152.4, 130.0, 129.8, 127.5, 125.0, 115.2, 65.8 | 220 (M+), 162, 134, 98 |
Synthesis of the Antimicrobial Agent Triclosan
Triclosan, a broad-spectrum antimicrobial agent found in many consumer products, is a diphenyl ether derivative. A key step in its synthesis is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide. In a potential synthetic route, this compound could be a starting material, although industrial syntheses often utilize other precursors. A representative Ullmann condensation for a related diphenyl ether is described below.
Ullmann Condensation Workflow
Caption: General Ullmann condensation for diphenyl ether synthesis.
Illustrative Experimental Protocol for Ullmann Condensation
This protocol describes the synthesis of a diphenyl ether from a phenol and an aryl halide, which is the core transformation in triclosan synthesis.
-
Materials: A substituted phenol (e.g., 2,4-dichlorophenol), an aryl halide (e.g., 1-chloro-4-nitrobenzene), Potassium Carbonate (K₂CO₃), Copper(I) Iodide (CuI), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a flask are added the phenol (1.0 eq), the aryl halide (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Anhydrous DMF is added as the solvent.
-
The mixture is heated to 120-150 °C and stirred under an inert atmosphere (e.g., nitrogen) for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired diphenyl ether.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |
| Triclosan | C₁₂H₇Cl₃O₂ | 289.54 | 55-57 | 7.41 (d, J=2.6 Hz, 1H), 7.19 (d, J=8.7 Hz, 1H), 6.95 (dd, J=8.7, 2.6 Hz, 1H), 6.88 (d, J=2.9 Hz, 1H), 6.70 (dd, J=8.8, 2.9 Hz, 1H), 5.70 (br s, 1H) | 152.8, 150.1, 145.2, 129.9, 128.0, 125.4, 122.3, 121.6, 120.9, 117.8, 117.1, 116.8 | 288 (M+), 252, 140 |
Disclaimer: The experimental protocols provided in this guide are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken at all times. The yields and reaction conditions may vary and require optimization for specific applications.
The Ubiquitous Presence of Dichlorophenols in Nature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorophenol (DCP) derivatives, a class of chlorinated aromatic compounds, are not solely the product of industrial synthesis but are also found as naturally occurring substances in a diverse range of terrestrial and marine organisms. While often associated with anthropogenic pollution, their natural biosynthesis highlights their varied and significant biological roles, from chemical defense to intercellular signaling. This technical guide delves into the core of the natural occurrence of dichlorophenol derivatives, providing a comprehensive overview of their sources, biosynthesis, and the methodologies used for their study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the exploration and application of these natural halogenated compounds.
Natural Occurrence and Quantitative Data
Dichlorophenol derivatives, most notably 2,4-dichlorophenol (B122985) (2,4-DCP) and 2,6-dichlorophenol (B41786) (2,6-DCP), have been identified in a variety of natural sources. Their presence spans across different biological kingdoms, indicating a widespread, albeit specific, evolutionary development of halogenation capabilities.
Arthropods: One of the most well-documented natural occurrences of a dichlorophenol is that of 2,6-dichlorophenol in ticks. It functions as a sex pheromone in several species of Ixodidae ticks, including the lone star tick (Amblyomma americanum) and the American dog tick (Dermacentor variabilis).[1][2][3][4][5][6][7][8] The compound is released by feeding females to attract males for mating.[1]
Marine Invertebrates: The marine environment is a rich source of halogenated organic compounds, and dichlorophenols are no exception. While specific data on dichlorophenols is less abundant than for their brominated counterparts, the enzymatic machinery for their production is present in various marine organisms. Marine invertebrates, often in symbiosis with microorganisms, are known producers of a wide array of halogenated phenols.
Fungi and Bacteria: Soil and marine-associated fungi and bacteria have demonstrated the ability to both degrade and synthesize chlorinated phenols. Some fungi naturally produce chlorinated aromatic compounds, and the enzymatic pathways responsible for this are a subject of ongoing research. While much of the research has focused on the biodegradation of anthropogenic chlorophenols, there is evidence of de novo synthesis by some fungal species.[9][10]
The following table summarizes the quantitative data available on the natural occurrence of dichlorophenol derivatives in various organisms.
| Compound | Organism | Source/Tissue | Concentration | Reference(s) |
| 2,6-Dichlorophenol | Amblyomma cajennense (tick) | Whole body extract of fed females | 2.03-2.27 ng/female | [1] |
| 2,6-Dichlorophenol | Amblyomma americanum (tick) | Not specified | ~65 ng/female (maximum) | [4] |
Biosynthetic Pathways
The natural synthesis of dichlorophenols is primarily attributed to the action of a class of enzymes known as haloperoxidases . These enzymes catalyze the oxidation of halide ions (such as chloride) by hydrogen peroxide, leading to the formation of a reactive halogenating species that can then incorporate the halogen onto an organic substrate, typically a phenol (B47542) precursor.
Key Enzymes:
-
Vanadium Haloperoxidases (VHPOs): These enzymes, containing a vanadium cofactor, are particularly abundant in marine algae and are known to catalyze the halogenation of various organic compounds.[3]
-
Heme-containing Haloperoxidases: Found in fungi and bacteria, these enzymes utilize a heme cofactor to perform halogenation reactions.
The general proposed biosynthetic pathway for dichlorophenols involves the following steps:
-
Synthesis of a Phenol Precursor: The organism first synthesizes a basic phenol molecule. The exact precursors and pathways for phenol synthesis can vary between organisms. In ticks, for instance, the origin of the phenol moiety is not yet fully elucidated but is presumed to be derived from common metabolic pathways.
-
Enzymatic Halogenation: A haloperoxidase enzyme utilizes available chloride ions and hydrogen peroxide to generate a reactive chlorine species.
-
Electrophilic Aromatic Substitution: The reactive chlorine then attacks the electron-rich aromatic ring of the phenol precursor, resulting in the formation of a monochlorophenol. A subsequent halogenation step at a different position on the ring leads to the formation of a dichlorophenol. The specific isomer produced (e.g., 2,4-DCP vs. 2,6-DCP) is determined by the regioselectivity of the enzyme and the directing effects of the hydroxyl group on the phenol ring.
Figure 1. Generalized biosynthetic pathway for dichlorophenol derivatives.
Signaling Pathways
The regulation of dichlorophenol biosynthesis is intrinsically linked to the expression and activity of the responsible haloperoxidase enzymes. While specific signaling pathways controlling the production of these compounds are not yet fully elucidated for most organisms, some general principles can be inferred.
In ticks, the production of 2,6-dichlorophenol is tied to the female's feeding status and mating readiness, suggesting a hormonal regulatory mechanism.[1] It is plausible that ecdysteroids or other hormones involved in tick reproduction and development play a role in upregulating the genes responsible for the biosynthesis of the pheromone.
In marine organisms and fungi, the production of halogenated compounds, including dichlorophenols, is often linked to environmental stress. Factors such as exposure to pathogens, changes in salinity, or oxidative stress can induce the expression of haloperoxidases as a defense mechanism. This suggests that stress-response signaling pathways, potentially involving mitogen-activated protein kinases (MAPKs) or other conserved eukaryotic signaling cascades, may regulate the production of these compounds.
Figure 2. Putative signaling pathways for dichlorophenol biosynthesis.
Experimental Protocols
The isolation and identification of naturally occurring dichlorophenol derivatives require sensitive and specific analytical techniques due to their often low concentrations in biological matrices. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed method for this purpose.
Protocol: Extraction and GC-MS Analysis of 2,6-Dichlorophenol from Ticks
This protocol is adapted from methodologies described for the analysis of tick pheromones.[1][4]
1. Sample Collection and Preparation:
- Collect adult female ticks (e.g., Amblyomma cajennense) that have been feeding for a duration known to induce pheromone production (e.g., 6 days).
- Euthanize the ticks humanely according to approved institutional protocols.
- Rinse the ticks with deionized water and gently dry them with filter paper.
2. Extraction:
- Place a known number of ticks (e.g., 5-10) in a glass vial.
- Add a suitable volume of a non-polar solvent, such as hexane (B92381) (e.g., 1 mL per tick).
- Subject the sample to ultrasonication for a defined period (e.g., 15-30 minutes) in a water bath to facilitate the extraction of the lipophilic pheromone from the cuticle and internal tissues.
- Alternatively, or in addition, the ticks can be gently crushed in the solvent with a glass rod.
- Carefully transfer the solvent extract to a clean vial, leaving the tick debris behind. A second extraction of the debris can be performed to ensure complete recovery.
- Combine the extracts and concentrate them under a gentle stream of nitrogen to a final volume of approximately 100-200 µL.
3. GC-MS Analysis:
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.
- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating dichlorophenol isomers.
- Injection: Inject a small volume (e.g., 1-2 µL) of the concentrated extract into the GC inlet, typically in splitless mode to enhance sensitivity.
- GC Oven Program:
- Initial temperature: e.g., 60 °C, hold for 1-2 minutes.
- Ramp: Increase the temperature at a rate of 10-20 °C/minute to a final temperature of 250-280 °C.
- Hold at the final temperature for 5-10 minutes.
- (Note: The specific temperature program should be optimized for the instrument and column used.)
- MS Parameters:
- Ionization mode: Electron Ionization (EI) at 70 eV.
- Mass range: Scan from m/z 40 to 300.
- For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) can be used, monitoring the characteristic ions of dichlorophenols (e.g., m/z 162, 164 for the molecular ion cluster of dichlorophenol).
- Identification: The identification of dichlorophenol isomers is based on the retention time and the mass spectrum compared to an authentic analytical standard. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) will be evident in the mass spectrum of chlorine-containing fragments.
"Sample_Collection" [label="Sample Collection\n(e.g., Fed Female Ticks)"];
"Extraction" [label="Solvent Extraction\n(Hexane, Ultrasonication)"];
"Concentration" [label="Concentration\n(Nitrogen Stream)"];
"GC_Injection" [label="GC Injection"];
"GC_Separation" [label="GC Separation\n(Capillary Column)"];
"MS_Detection" [label="MS Detection\n(EI, Scan or SIM)"];
"Data_Analysis" [label="Data Analysis\n(Retention Time, Mass Spectrum)"];
"Identification" [label="Identification and Quantification\n(Comparison to Standard)"];
"Sample_Collection" -> "Extraction";
"Extraction" -> "Concentration";
"Concentration" -> "GC_Injection";
"GC_Injection" -> "GC_Separation";
"GC_Separation" -> "MS_Detection";
"MS_Detection" -> "Data_Analysis";
"Data_Analysis" -> "Identification";
}
Figure 3. Experimental workflow for GC-MS analysis of dichlorophenols.
Conclusion
The natural occurrence of dichlorophenol derivatives underscores the diverse and sophisticated biochemical capabilities of various organisms. From serving as crucial signaling molecules in arthropods to their potential role in the chemical defense of marine and microbial life, these compounds represent a fascinating area of natural product chemistry. For researchers and professionals in drug development, a thorough understanding of their natural sources, biosynthesis, and the analytical methods for their study is paramount. The information provided in this technical guide serves as a foundational resource to stimulate further investigation into the biological activities and potential applications of these naturally occurring halogenated phenols. Future research should focus on elucidating the complete biosynthetic and signaling pathways in a wider range of organisms and on exploring the largely untapped diversity of dichlorophenol derivatives in nature.
References
- 1. stars.library.ucf.edu [stars.library.ucf.edu]
- 2. Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. More about the role of 2,6-dichlorophenol in tick courtship: identification and olfactometer bioassay in Amblyomma cajennense and Rhipicephalus sanguineus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-dichlorophenol, sex pheromone of the lone star tick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Synthesis of 3,4-Dichlorophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorophenol is a significant chemical intermediate, playing a crucial role in the synthesis of a wide array of products, including herbicides, pesticides, and pharmaceuticals.[1][2] Its journey from discovery to industrial-scale production reflects the evolution of synthetic organic chemistry. This technical guide provides a comprehensive overview of the historical development and primary synthesis routes of this compound, complete with detailed experimental protocols, quantitative data, and logical diagrams to facilitate a deeper understanding for researchers and professionals in the chemical and pharmaceutical industries.
The first synthesis of this compound dates back to the early 20th century, emerging from investigations into substituted phenols for antiseptic and pesticide applications.[1] While no single individual is credited with its initial discovery, its production has been achieved through the controlled chlorination of phenol (B47542) or its derivatives under acidic conditions.[1] Industrially, the synthesis of this compound is primarily accomplished through electrophilic substitution reactions starting from phenol or chlorophenol isomers, with careful control of reaction conditions to achieve the desired regiochemistry.[1]
Core Synthesis Routes
There are three primary pathways for the synthesis of this compound, each with its own set of advantages and challenges:
-
Direct Chlorination of Phenol and Chlorinated Phenols: This is a major industrial route, but it often leads to a mixture of isomers that require separation.
-
Hydrolysis of 1,2,4-Trichlorobenzene (B33124): This method can produce a mixture of dichlorophenols, with the isomer distribution dependent on the reaction conditions.
-
From 3,4-Dichloroaniline (B118046): This route offers a more direct synthesis to the desired isomer.
The following sections will delve into the specifics of each of these synthetic methodologies.
Direct Chlorination of Phenol and Chlorinated Phenols
The direct chlorination of phenol is a widely used industrial method for producing dichlorophenols. However, this process typically yields a mixture of isomers, including 2,4-dichlorophenol, 2,6-dichlorophenol, and 2,4,6-trichlorophenol, in addition to the desired this compound.[3][4] The regioselectivity of the chlorination is highly dependent on the catalyst, solvent, and reaction conditions.
Experimental Protocols
General Procedure for Chlorination of Phenol with Sulfuryl Chloride:
A common laboratory-scale synthesis involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[5][6][7]
-
Reaction Setup: A stirred reactor is charged with molten phenol and the catalyst.
-
Reagent Addition: Sulfuryl chloride is added slowly to the reaction mixture.
-
Temperature Control: The reaction temperature is typically maintained between 25°C and 55°C.[8]
-
Reaction Time: The reaction is allowed to proceed for several hours.
-
Work-up: The reaction is quenched with water, and the organic products are extracted with a suitable solvent like diethyl ether. The organic layer is then dried and the solvent is removed under reduced pressure.
Catalytic Chlorination for Improved Selectivity:
Research has focused on developing catalytic systems to improve the regioselectivity of phenol chlorination. The use of sulfur-containing catalysts, such as diphenyl sulfide (B99878) in conjunction with a Lewis acid, has been shown to enhance the formation of para-substituted products.[5][6] Zeolite catalysts have also been explored to achieve shape-selective chlorination.[7]
Quantitative Data
The distribution of dichlorophenol isomers is highly variable and depends on the specific reaction conditions.
| Starting Material | Chlorinating Agent | Catalyst/Conditions | 2,4-DCP (%) | 2,6-DCP (%) | 3,4-DCP (%) | Other Isomers/Byproducts (%) | Reference |
| Phenol | Sulfuryl Chloride | FeCl₃/Diphenyl Sulfide | 97.3 | 0.4 | - | 2.0 (2,4,6-Trichlorophenol) | [5] |
| Phenol | Chlorine Gas | - | Major | Minor | Minor | 2-Chlorophenol, 4-Chlorophenol, 2,4,6-Trichlorophenol | [3] |
| p-Chlorophenol | Sulfuryl Chloride | AlCl₃/Poly(alkylene sulfide)s | 95.4 (as 2,4-DCP) | - | - | - | [2] |
Note: Data for this compound yield from direct chlorination of phenol is often not explicitly reported due to it being a minor product in many standard procedures.
Logical Workflow: Direct Chlorination of Phenol
Caption: Workflow for the synthesis of this compound via direct chlorination of phenol.
Hydrolysis of 1,2,4-Trichlorobenzene
Another significant route to this compound is through the hydrolysis of 1,2,4-trichlorobenzene. This process typically involves reacting 1,2,4-trichlorobenzene with a strong base at high temperatures and pressures. A key challenge with this method is controlling the regioselectivity, as it can produce a mixture of 2,4-, 2,5-, and this compound isomers.[9][10][11]
Experimental Protocol
Procedure for Alkaline Hydrolysis of 1,2,4-Trichlorobenzene:
-
Reactants: A mixture of 1,2,4-trichlorobenzene and an aqueous solution of sodium hydroxide (B78521) (2-10 wt%) is used. The molar ratio of sodium hydroxide to 1,2,4-trichlorobenzene is typically between 2:1 and 4:1.[9]
-
Reaction Conditions: The reaction is carried out in a pressure reactor (autoclave) at temperatures ranging from 240°C to 280°C.[9] The pressure is at least the autogenous pressure of the reaction mixture.
-
Reaction Time: The reaction time is generally between 0.5 and 1.5 hours.[9]
-
Work-up: After cooling, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid). The dichlorophenol product is then extracted with an organic solvent.
-
Purification: The resulting mixture of dichlorophenol isomers is separated by fractional distillation under vacuum.[10][12][13][14][15][16] this compound has a higher boiling point than the 2,4- and 2,5-isomers, allowing for its separation.[10][17]
Quantitative Data
The hydrolysis of 1,2,4-trichlorobenzene yields a mixture of dichlorophenol isomers. The following table summarizes a typical product distribution.
| Starting Material | Reaction Conditions | 2,4-Dichlorophenol (%) | 2,5-Dichlorophenol (B122974) (%) | This compound (%) | Reference |
| 1,2,4-Trichlorobenzene | NaOH, H₂O, 250°C, 1.5 h | 16 | 61.8 | 22.2 | [9] |
| 1,2,4-Trichlorobenzene | Caustic in methanol, 140-180°C, 3-5 h | 12-15 | 80-82 | 5 | [10] |
Logical Workflow: Hydrolysis of 1,2,4-Trichlorobenzene
Caption: Workflow for the synthesis of this compound via hydrolysis of 1,2,4-trichlorobenzene.
Synthesis from 3,4-Dichloroaniline
A more direct and highly selective method for the synthesis of this compound starts from 3,4-dichloroaniline. This process involves the diazotization of the aniline (B41778) followed by hydrolysis of the resulting diazonium salt. This route avoids the formation of other dichlorophenol isomers, simplifying the purification process.
Experimental Protocol
Procedure for Diazotization and Hydrolysis of 3,4-Dichloroaniline:
-
Diazotization: 3,4-Dichloroaniline is treated with a 60% aqueous sulfuric acid solution.[18] The mixture is then diazotized, typically by the addition of sodium nitrite (B80452) at a low temperature (around 8°C).[8]
-
Hydrolysis: The resulting diazonium salt solution is then hydrolyzed. This can be achieved by heating the solution, often in the presence of a copper(II) sulfate (B86663) catalyst, to around 80°C.[8]
-
Work-up: After the reaction is complete, the this compound product is isolated. This may involve extraction with an organic solvent and subsequent purification.
-
Purification: The crude product can be purified by distillation under reduced pressure (e.g., 118-122°C at 10 mmHg).[18]
Quantitative Data
This method offers a high yield of the desired product with minimal isomeric impurities.
| Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| 3,4-Dichloroaniline | 60% H₂SO₄, NaNO₂ | 80.5 | >99 (after distillation) | [18] |
| 2,4,5-Trichloroaniline | 30% H₂SO₄, NaNO₂, CuSO₄ | 75.8 (of 2,4,5-Trichlorophenol) | 97 | [8] |
Note: The second entry is for a similar reaction to produce a trichlorophenol and is included to demonstrate the general applicability of the Sandmeyer-type reaction.
Logical Workflow: Synthesis from 3,4-Dichloroaniline
Caption: Workflow for the synthesis of this compound from 3,4-dichloroaniline.
Historical Perspective and Evolution
The synthesis of dichlorophenols has evolved significantly since the early 20th century, driven by the demand for these compounds as intermediates in the agrochemical and pharmaceutical industries.
-
Early 20th Century: Initial synthesis focused on the direct chlorination of phenol, which was a straightforward but unselective method.[1]
-
Mid-20th Century: The development of processes for the hydrolysis of polychlorinated benzenes, such as the work by Dow Chemical Company, provided an alternative route to dichlorophenols.[9] These methods were often byproducts of other industrial processes.
-
Late 20th and Early 21st Century: A greater emphasis has been placed on developing more selective and environmentally friendly synthesis methods. This includes the use of novel catalysts to control the regioselectivity of phenol chlorination and the refinement of the Sandmeyer-type reaction from substituted anilines.[6][7][18]
Conclusion
The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of a particular method depends on factors such as the desired purity of the final product, the availability and cost of starting materials, and the scale of production. For high-purity this compound, the synthesis from 3,4-dichloroaniline offers a clear advantage in terms of selectivity. The hydrolysis of 1,2,4-trichlorobenzene provides a route from a common industrial byproduct, but requires efficient separation of the resulting isomers. Direct chlorination of phenol remains a viable industrial method, particularly if there is a market for the other dichlorophenol isomers produced. A thorough understanding of these synthetic routes, including their experimental parameters and quantitative outcomes, is essential for researchers and professionals working in the fields of chemical synthesis and drug development.
References
- 1. Chlorophenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00319F [pubs.rsc.org]
- 5. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US2799714A - Method of hydrolyzing di-and trichlorobenzenes - Google Patents [patents.google.com]
- 10. GB2341178A - Process for the separation of dichlorophenol isomers - Google Patents [patents.google.com]
- 11. EP3052463B1 - Process for hydrolyzing 1,2,4-trihalobenzene - Google Patents [patents.google.com]
- 12. longhope-evaporator.com [longhope-evaporator.com]
- 13. quora.com [quora.com]
- 14. jackwestin.com [jackwestin.com]
- 15. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 16. buschvacuum.com [buschvacuum.com]
- 17. US3462498A - Process for isolation of 2,5-dichlorophenol from an isomeric mixture of dichlorophenols - Google Patents [patents.google.com]
- 18. Synthesis routes of this compound [benchchem.com]
An In-depth Technical Guide to the Health and Safety of 3,4-Dichlorophenol
This guide provides comprehensive health and safety information for 3,4-Dichlorophenol (3,4-DCP), tailored for researchers, scientists, and drug development professionals. It covers toxicological data, safety procedures, and relevant experimental methodologies.
Chemical and Physical Properties
This compound is a halogenated aromatic organic compound that appears as a white to off-white or light brown crystalline solid at room temperature.[1][2][3] It is characterized by a strong, phenolic odor.[1] While it has limited solubility in water, it is more soluble in organic solvents like ethanol, ether, and chloroform.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂O | [2] |
| Molecular Weight | 163.00 g/mol | [4][5] |
| CAS Number | 95-77-2 | [1][2][3][5] |
| Melting Point | 65-68 °C | [2][3] |
| Boiling Point | 145-146 °C | [2][3] |
| Water Solubility | <0.1 g/100 mL at 20 °C | [2] |
| log Kow (LogP) | 3.33 | [1][5] |
| pKa | 8.63 | [1][2] |
| Vapor Pressure | 0.01 mmHg | [5] |
| Appearance | White to off-white/light brown crystals or needles | [1][2] |
| Odor Threshold | 100 µg/L in water | [1][2][5] |
| Taste Threshold | 0.3 µg/L in water | [1][2][5] |
Toxicological Information
This compound is considered moderately toxic and presents several health hazards through ingestion, inhalation, or dermal contact.[1] It is a hepatotoxin, nephrotoxin, and neurotoxin, and can cause skin burns.[6]
Summary of Toxicity
| Parameter | Species | Route | Value | Source |
| LD50 | Mouse | Oral | 1685 mg/kg | [5][7] |
| Skin Effect | Rabbit | Dermal | Corrosive / Causes severe burns | [8] |
| Eye Effect | Rabbit | Ocular | Causes serious eye damage | [8] |
| Carcinogenicity | N/A | N/A | US EPA: Possible carcinogen | [1][6] |
Mechanism of Action
The primary mechanism of toxicity for this compound, like other chlorinated phenols, is the uncoupling of oxidative phosphorylation in mitochondria.[5][9] This action disrupts the synthesis of ATP by preventing the incorporation of inorganic phosphate, while cellular respiration continues.[5] The resulting depletion of ATP, the cell's primary energy currency, leads to impaired cellular function and eventual cell death.[5]
Caption: Mechanism of 3,4-DCP as an uncoupler of oxidative phosphorylation.
Biotransformation and Metabolism
In the body, this compound undergoes biotransformation, a process that modifies chemical compounds to facilitate their excretion.[10] This metabolism occurs primarily through Phase I (functionalization) and Phase II (conjugation) reactions.[11] For 3,4-DCP, a major biotransformation route is via the glutathione (B108866) pathway, which results in the formation of mercapturic acids that are excreted in the urine.[1][5] Another significant metabolic pathway is conjugation with sulfate (B86663) to form sulfate conjugates.[1][5]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 95-77-2 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. cpachem.com [cpachem.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. This compound | High-Purity Research Reagent [benchchem.com]
- 10. JaypeeDigital | Biotransformation of Drugs [jaypeedigital.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Analytical Methods for the Detection of 3,4-Dichlorophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of 3,4-Dichlorophenol (3,4-DCP), a compound of environmental and toxicological concern. The following sections outline various analytical techniques, from sample preparation to detection, and present quantitative data to aid in method selection and implementation.
Introduction
This compound is a chlorinated aromatic compound that can be found as a metabolite of certain herbicides and industrial chemicals.[1] Its presence in environmental and biological samples necessitates sensitive and reliable analytical methods for monitoring and risk assessment. The choice of analytical technique depends on factors such as the sample matrix, required sensitivity, and available instrumentation. This document details chromatographic, electrochemical, and spectrophotometric methods for the analysis of 3,4-DCP.
Sample Preparation Techniques
Effective sample preparation is crucial for accurate quantification of this compound, as it serves to isolate the analyte from complex matrices, concentrate it, and remove interfering substances.[2][3] Common techniques include:
-
Solid-Phase Extraction (SPE): A widely used and robust method for aqueous samples.[2][3][4]
-
Liquid-Liquid Extraction (LLE): A conventional method based on the partitioning of the analyte between two immiscible liquid phases.[2][3]
-
Solid-Phase Microextraction (SPME): A solvent-free technique suitable for trace analysis.[2][3]
-
Stir Bar Sorptive Extraction (SBSE): Offers high recovery rates due to a larger volume of extraction phase compared to SPME.[2][3]
General Workflow for Sample Preparation
The following diagram illustrates a typical workflow for preparing an environmental water sample for 3,4-DCP analysis.
Chromatographic Methods
Chromatographic techniques are the most prevalent for the separation and quantification of this compound due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in reversed-phase mode, is a common and effective method for 3,4-DCP analysis.[5][6][7] Detection is typically performed using a UV or Diode Array Detector (DAD).
-
Sample Preparation: Extract 3,4-DCP from the sample matrix using an appropriate technique (e.g., SPE). Reconstitute the final extract in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol (B129727) or acetonitrile (B52724) and water. A typical mobile phase is a 75:25 (v/v) mixture of methanol and water.[5][6]
-
-
Quantification: Prepare a calibration curve using standard solutions of 3,4-DCP of known concentrations.
Gas Chromatography (GC)
GC, often coupled with a mass spectrometer (MS) or an electron capture detector (ECD), provides high sensitivity and selectivity for 3,4-DCP analysis. Derivatization is sometimes employed to improve the volatility and chromatographic behavior of the analyte.[2][8]
-
Sample Preparation and Derivatization: Extract 3,4-DCP and, if necessary, derivatize it (e.g., acetylation with acetic anhydride) to form a more volatile compound.[8]
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., SE-30).[9]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature (MS): 230 °C.
-
Quadrupole Temperature (MS): 150 °C.
-
-
Data Acquisition: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Electrochemical Methods
Electrochemical sensors offer a rapid and sensitive alternative for the detection of this compound. These methods are based on the electrochemical oxidation of the phenol (B47542) group on the surface of a modified electrode.
Voltammetric Detection
Differential Pulse Voltammetry (DPV) is a commonly used technique that provides good sensitivity and resolution.
-
Electrode Preparation: Modify a glassy carbon electrode (GCE) or a screen-printed carbon electrode (SPCE) with a suitable material (e.g., metal-organic frameworks, carbon nanotubes) to enhance its electrocatalytic activity towards 3,4-DCP.[10][11]
-
Electrochemical Cell Setup: Use a three-electrode system consisting of the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement:
-
Supporting Electrolyte: Phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.0).
-
Procedure: Immerse the electrodes in the supporting electrolyte containing the sample. Apply a potential scan and record the resulting current. The peak current is proportional to the concentration of 3,4-DCP.
-
-
Quantification: Construct a calibration curve by measuring the DPV response for a series of standard solutions.
Spectrophotometric Methods
UV-Vis spectrophotometry offers a simpler and more accessible method for the determination of this compound, although it may be less selective than chromatographic and electrochemical techniques.[12]
-
Sample Preparation: Extract and concentrate the 3,4-DCP from the sample. The final solvent should be compatible with UV-Vis analysis (e.g., methanol, ethanol).
-
Measurement:
-
Wavelength Scan: Perform a wavelength scan to determine the wavelength of maximum absorbance (λmax) for 3,4-DCP.
-
Absorbance Reading: Measure the absorbance of the sample at the determined λmax.
-
-
Quantification: Use a calibration curve prepared from standard solutions to determine the concentration of 3,4-DCP in the sample.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the detection of this compound.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| HPLC-DAD | River Water | 0.04 - 0.34 ng/mL | 0.13 - 1.14 ng/mL | 81.0 - 94.9 | [13] |
| HPLC-UV | Water | 0.2 - 1 ppb | - | ~100 | [8] |
| HPLC-MS/MS | Surface Water | 2.0 µg/L | 6.7 ng/L | 70.5 - 102.3 | [14] |
| GC-ECD | Urine | 0.02 µg/L | - | - | [8] |
| GC-MS | Water | ~0.1 µg/L | - | - | [8] |
| Electrochemical Sensor | Water | 0.197 µM | - | 94.0 - 100.2 | [11][15][16] |
| Spectrophotometry | - | 8 µg/mL | - | - | [8] |
Note: The performance of each method can vary depending on the specific experimental conditions, instrumentation, and sample matrix.
Conclusion
A variety of robust and sensitive analytical methods are available for the detection and quantification of this compound. Chromatographic methods, particularly HPLC and GC-MS, offer high selectivity and are well-suited for complex matrices. Electrochemical sensors provide a rapid and highly sensitive alternative, especially for on-site or real-time monitoring. Spectrophotometric methods, while less selective, can be a cost-effective option for screening purposes. The selection of the most appropriate method will depend on the specific analytical requirements of the researcher or professional.
References
- 1. This compound | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Phenol, 3,4-dichloro- [webbook.nist.gov]
- 10. An electrochemical sensor based on copper-based metal–organic framework-reduced graphene oxide composites for determination of 2,4-dichlorophenol in water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nva.sikt.no [nva.sikt.no]
- 12. Spectrophotometric studies on the determination of 2,6-dichlorophenol - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. A novel electrochemical sensor for simultaneous determination of 2,4-dichlorophenol and 3-chlorophenol - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 16. A novel electrochemical sensor for simultaneous determination of 2,4-dichlorophenol and 3-chlorophenol - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 3,4-Dichlorophenol using High-Performance Liquid Chromatography (HPLC)
Introduction
3,4-Dichlorophenol (3,4-DCP) is a chlorinated organic compound used as an intermediate in the synthesis of pesticides and other chemicals. Due to its potential toxicity and persistence in the environment, its accurate quantification in various matrices is crucial.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely employed analytical technique for the determination of 3,4-DCP and other chlorophenols, offering high sensitivity and selectivity.[1][3] This document provides detailed application notes and protocols for the quantification of this compound using different HPLC-based methodologies.
Method 1: Reversed-Phase HPLC with UV Detection
This method is a straightforward and robust approach for the quantification of this compound in aqueous samples. It utilizes a reversed-phase column and UV detection, which are standard in most analytical laboratories.
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | Kromasil 100 C18 (150 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30 °C[1] |
| Detection | UV Absorbance at 280 nm[1][3] |
Experimental Protocol
Sample Preparation (Aqueous Samples)
-
Filtration: Filter the aqueous sample through a 0.45 µm syringe filter to remove any particulate matter.
-
pH Adjustment (if necessary): For samples where 3,4-DCP may be in its ionized form, adjust the pH to ≤ 2 with a suitable acid (e.g., sulfuric acid) to ensure it is in its non-ionized form.[4]
-
Solid-Phase Extraction (SPE) for Pre-concentration (Optional):
-
Condition an ENVI-18 SPE cartridge (500 mg) with 5.0 mL of methanol (B129727) followed by 5.0 mL of deionized water.[2]
-
Load 50 mL of the pre-filtered and pH-adjusted sample onto the SPE cartridge at a flow rate of 1.0 mL/min.[2]
-
Wash the cartridge with a small amount of deionized water to remove interfering substances.
-
Elute the retained 3,4-DCP with 5 mL of a methanol:acetonitrile (1:1, v/v) mixture.[2]
-
The resulting eluate is ready for HPLC analysis.
-
Standard Preparation
-
Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent such as methanol to prepare a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/L).[3]
Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples onto the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 100 µg/L | [3] |
| Limit of Detection (LOD) | 0.03 µg/L | [3] |
| Recovery (using SPE) | 81.98 - 103.75 % | [2] |
Experimental Workflow
Caption: Workflow for Reversed-Phase HPLC Analysis of this compound.
Method 2: HPLC with UV Detection after Pre-Column Derivatization
This method enhances the sensitivity and selectivity of the analysis by derivatizing the chlorophenols with 4-nitrobenzoyl chloride before HPLC analysis. This is particularly useful for detecting low concentrations of 3,4-DCP in complex matrices like tap water.
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Shimadzu LC10-ATvp or equivalent[5][6] |
| Column | Cholester column (150 mm x 3.0 mm, 5 µm)[5][6] |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (70:30, v/v)[5][6] |
| Flow Rate | 0.43 mL/min[5][6] |
| Injection Volume | 50 µL[5][6] |
| Column Temperature | Room Temperature[6] |
| Detection | UV Absorbance at 280 nm[5][6] |
Experimental Protocol
Derivatization Procedure
-
To 1 mL of the sample or standard solution, add 1 mL of borate (B1201080) buffer (pH 8.5) and 1 mL of a 4-nitrobenzoyl chloride solution in acetonitrile.
-
Heat the mixture at 50°C for 1 minute.[6]
-
Cool the reaction mixture and then it is ready for injection.
Sample and Standard Preparation
Follow the same principles as in Method 1 for preparing stock and working standards of this compound. The derivatization step should be applied to both samples and standards.
Analysis
The analysis procedure is the same as in Method 1, with the injection of the derivatized samples and standards.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.02 - 0.9 mg/L | [6] |
| Limit of Detection (LOD) | 0.05 mg/L (for 2,4-DCP) | [5][6] |
| Correlation Coefficient (r²) | ≥0.9928 | [6] |
Experimental Workflow
Caption: Workflow for HPLC Analysis with Pre-Column Derivatization.
Method 3: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC/MS/MS)
This method offers the highest sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex environmental samples like drinking water. It eliminates the need for derivatization.[7]
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| UHPLC System | Coupled with a Triple Quadrupole Mass Spectrometer (e.g., LCMS-8040)[7] |
| Column | N-containing poly (styrene-divinylbenzene-methacrylic acid) copolymer[7] |
| Mobile Phase | Gradient elution with water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., formic acid) for MS compatibility.[8] |
| Flow Rate | Optimized for UHPLC column dimensions |
| Injection Volume | Typically small (1-5 µL) |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Experimental Protocol
Sample Preparation
Sample preparation typically involves solid-phase extraction to pre-concentrate the analytes and remove matrix interferences, similar to the procedure described in Method 1.[7]
Analysis
-
Optimize the MS/MS parameters for this compound by direct infusion of a standard solution to determine the precursor ion and the most abundant product ions for MRM transitions.
-
Equilibrate the UHPLC/MS/MS system.
-
Inject the prepared standards and samples.
-
Acquire data in MRM mode.
-
Quantify this compound using the area of the specific MRM transition peak and a calibration curve generated from the standards.
Quantitative Data Summary
| Parameter | Value (for a similar chlorophenol, 2,4-DCP) | Reference |
| Linearity Range (in test water) | 0.008 - 1 µg/L | [7] |
| Repeatability (%RSD at 0.008 µg/L) | < 5% | [7] |
| Recovery in Tap Water | 90 - 110 % | [7] |
Experimental Workflow
Caption: Workflow for UHPLC/MS/MS Analysis of this compound.
The choice of the HPLC method for the quantification of this compound depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine analysis of relatively clean samples, reversed-phase HPLC with UV detection is a cost-effective and reliable option. For trace-level analysis in complex matrices, methods involving pre-column derivatization or, ideally, UHPLC/MS/MS, are recommended to achieve the necessary sensitivity and selectivity. The provided protocols offer a starting point for method development and validation in your laboratory.
References
- 1. asianpubs.org [asianpubs.org]
- 2. tsijournals.com [tsijournals.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 7. shimadzu.com [shimadzu.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Gas Chromatography Analysis of Dichlorophenol Isomers
Abstract
This application note provides a comprehensive guide for the separation and quantification of dichlorophenol (DCP) isomers using gas chromatography (GC). Dichlorophenols are prevalent environmental contaminants and are of significant interest to researchers, environmental scientists, and drug development professionals. This document outlines detailed protocols for sample preparation and GC analysis, along with expected quantitative data for the six DCP isomers. The methodologies described are designed to achieve reliable and reproducible results for the analysis of these isomers in various matrices.
Introduction
Dichlorophenols are a group of six positional isomers (2,3-DCP, 2,4-DCP, 2,5-DCP, 2,6-DCP, 3,4-DCP, and 3,5-DCP) that are used as intermediates in the synthesis of pesticides, herbicides, and pharmaceuticals. Due to their widespread use and potential toxicity, the accurate identification and quantification of individual isomers are crucial. Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers a robust and sensitive technique for the analysis of these compounds. However, the similar physicochemical properties of the isomers present a significant chromatographic challenge, often leading to co-elution. This note details an optimized GC method to achieve baseline separation and provides a clear workflow for analysis.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method depends on the sample matrix. Below are protocols for aqueous and solid samples.
1.1. Aqueous Samples (e.g., Water)
-
Method: Liquid-Liquid Extraction (LLE)
-
Protocol:
-
Acidify 1 liter of the water sample to a pH of ≤ 2 with concentrated sulfuric acid.
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane (B109758) to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the organic layer (bottom layer) into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate (B86663).
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
1.2. Solid Samples (e.g., Soil, Sediment)
-
Method: Soxhlet Extraction
-
Protocol:
-
Weigh approximately 10 g of the homogenized solid sample and mix it with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Place the mixture into a Soxhlet extraction thimble.
-
Add 300 mL of a 1:1 mixture of acetone (B3395972) and hexane (B92381) to a round-bottom flask.
-
Assemble the Soxhlet apparatus and extract for 16-24 hours.
-
After extraction, cool the solvent and concentrate it to approximately 5 mL using a rotary evaporator.
-
Proceed with a solvent exchange to hexane and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
-
1.3. Derivatization (Optional, for improved peak shape and sensitivity)
For some applications, derivatization of the phenols to their acetate (B1210297) esters can improve chromatographic performance.[1]
-
Method: Acetylation
-
Protocol:
-
To the 1 mL concentrated extract, add 0.5 mL of a 10% potassium carbonate solution and 0.2 mL of acetic anhydride.[1]
-
Shake vigorously for 5 minutes.
-
Allow the layers to separate.
-
The top organic layer containing the derivatized dichlorophenols is ready for GC analysis.
-
Gas Chromatography (GC) Analysis
The following GC conditions are recommended for the separation of dichlorophenol isomers. A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used.
2.1. GC-FID/MS Conditions
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[2] For enhanced separation, a TraceGOLD™ TG-Dioxin GC column (60 m x 0.25 mm x 0.25 µm) can also be utilized.[3]
-
Injector: Splitless injection is typically used for trace analysis.[2]
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Detector:
-
FID:
-
Temperature: 300 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
-
MS:
-
Quantitative Data
The following table summarizes the expected retention times and characteristic mass fragments for the six dichlorophenol isomers under the GC-MS conditions described above. Note that the elution order can vary depending on the specific stationary phase used.[5] For instance, on many silicone-based columns, the elution order generally follows the boiling points of the isomers.[5]
| Isomer | Abbreviation | Retention Time (min) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2,6-Dichlorophenol | 2,6-DCP | 12.8 | 162 | 98 | 63 |
| 2,5-Dichlorophenol | 2,5-DCP | 13.2 | 162 | 126 | 63 |
| 2,4-Dichlorophenol | 2,4-DCP | 13.5 | 162 | 126 | 63 |
| 2,3-Dichlorophenol | 2,3-DCP | 13.9 | 162 | 126 | 63 |
| 3,5-Dichlorophenol | 3,5-DCP | 14.5 | 162 | 126 | 63 |
| 3,4-Dichlorophenol | 3,4-DCP | 14.8 | 162 | 126 | 63 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions. It is essential to determine retention times and windows for each specific application. Some isomers, such as 2,4-DCP and 2,5-DCP, may co-elute or be only partially resolved on certain columns.[6][7] In such cases, a different stationary phase or derivatization may be necessary for complete separation.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the analysis of dichlorophenol isomers.
Caption: Workflow for dichlorophenol analysis.
Conclusion
The gas chromatographic method detailed in this application note provides a reliable and robust protocol for the separation and quantification of dichlorophenol isomers. Adherence to the specified sample preparation and GC-MS conditions will enable researchers, scientists, and drug development professionals to achieve accurate and reproducible results. The provided quantitative data and workflow diagrams serve as a valuable resource for the analysis of these environmentally and pharmaceutically relevant compounds. For challenging separations, further optimization of the GC column stationary phase or the use of derivatization techniques may be required.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of dichlorophenol isomers by gas-liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. epa.gov [epa.gov]
- 7. manuallib.com [manuallib.com]
Application Notes and Protocols for the Use of 3,4-Dichlorophenol as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorophenol (3,4-DCP) is a chlorinated aromatic organic compound that serves as a crucial reference standard in various analytical applications.[1][2] Its primary utility is as a key intermediate in the synthesis of herbicides, dyes, and pharmaceuticals.[2] Furthermore, it is frequently employed as a model pollutant in environmental monitoring and toxicological studies to investigate the fate and impact of chlorinated organic contaminants in ecosystems.[3][4] This document provides detailed application notes and standardized protocols for the use of this compound as a reference standard in analytical chemistry.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a reference standard.
| Property | Value | Reference |
| CAS Number | 95-77-2 | [5][6] |
| Molecular Formula | C₆H₄Cl₂O | [5][6] |
| Molecular Weight | 163.00 g/mol | [5][6] |
| Appearance | White to off-white or light brown/yellow crystalline solid/needles. | [1][7][8] |
| Melting Point | 65-68 °C | [2][5][8][9] |
| Boiling Point | 253 °C | [5][6] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, ether, and chloroform.[1] | [1] |
| Odor | Strong, phenolic odor.[1] | [1] |
| log Kow | 3.33 | [7] |
Applications as a Reference Standard
This compound is extensively used as a reference standard in the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): For the quantification of 3,4-DCP in environmental samples and as a quality control standard in manufacturing processes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the sensitive and selective detection of 3,4-DCP in complex matrices. Derivatization is often employed to improve its chromatographic behavior.
-
Environmental Monitoring: To assess the extent of pollution in water and soil samples.
-
Toxicological Studies: As a reference toxicant to evaluate the adverse effects of chlorinated phenols on biological systems.[3][4]
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for reliable quantification.
Protocol:
-
Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the weighed standard in a suitable solvent (e.g., methanol, acetonitrile) in a 10 mL volumetric flask.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution at 4°C in a tightly sealed amber vial.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent.
-
The concentration range of the working standards should bracket the expected concentration of 3,4-DCP in the samples.
-
Sample Preparation Protocols
The choice of sample preparation method depends on the sample matrix.
Protocol:
-
Sample Collection and Preservation:
-
Collect water samples in clean glass bottles.
-
Acidify the sample to pH < 2 with a suitable acid (e.g., sulfuric or hydrochloric acid) to ensure 3,4-DCP is in its non-ionized form.
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase SPE cartridge (e.g., C18 or polystyrene-divinylbenzene).
-
Sequentially rinse the cartridge with a small volume of an appropriate organic solvent (e.g., methanol) followed by deionized water.
-
-
Sample Loading:
-
Pass the acidified water sample through the conditioned SPE cartridge at a controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a small volume of deionized water to remove interfering substances.
-
-
Elution:
-
Elute the retained 3,4-DCP from the cartridge with a suitable organic solvent (e.g., methanol, acetonitrile (B52724), or dichloromethane).
-
-
Concentration and Reconstitution:
-
Concentrate the eluate to a smaller volume under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase to be used for HPLC analysis or a suitable solvent for GC-MS analysis.
-
Protocol:
-
Sample Preparation:
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
-
Extraction:
-
Separation:
-
Centrifuge the sample to separate the extract from the solid matrix.
-
Carefully transfer the supernatant to a clean tube.
-
-
Repeat Extraction:
-
Repeat the extraction process with fresh solvent to ensure complete recovery.
-
-
Concentration and Cleanup:
-
Combine the extracts and concentrate under a gentle stream of nitrogen.
-
The extract may require further cleanup using techniques like solid-phase extraction before analysis.
-
HPLC Analysis Protocol
This protocol provides a general method for the analysis of this compound by reverse-phase HPLC.
Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow for this compound.
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v).[10] |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 30 °C |
| Detector | UV/PDA at a wavelength of approximately 280-300 nm.[7] |
Quantitative Data for HPLC Analysis:
| Parameter | Reported Value(s) | Reference(s) |
| Retention Time | ~3.091 min (for 2,4-DCP under specific conditions) | [10] |
| Limit of Detection (LOD) | 15 µg/L (for 2,4-DCP) | [10] |
| Limit of Quantification (LOQ) | 2 ppm (for dichlorophen) | [7] |
| Recovery | 90-102% (for various chlorophenols in spiked water) | [10] |
| Linearity (R²) | > 0.99 | [10] |
GC-MS Analysis Protocol
For enhanced sensitivity and specificity, GC-MS is the method of choice. Derivatization is often performed to improve the volatility and chromatographic peak shape of phenolic compounds.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analysis workflow for this compound.
GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5] |
| Injector | Splitless mode at 250 °C.[5] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[5] |
| Oven Temperature Program | Initial temperature of 60°C held for 1 min, then ramped to 245°C at 10°C/min and held for 5 min.[5] |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan mode for identification or Selected Ion Monitoring (SIM) for quantification. |
Quantitative Data for GC-MS Analysis:
| Parameter | Reported Value(s) | Reference(s) |
| Kovats Retention Index (Standard non-polar) | 1374 - 1391 | [11] |
| Limit of Detection (LOD) | 0.2 - 2.4 ng/L (for various chlorophenols in red wine) | [2] |
| Recovery | > 80% (for various chlorophenols in red wine) | [2] |
| Linearity (R²) | 0.998 - 0.999 (for various chlorophenols) | [5] |
Safety and Handling
This compound is considered moderately toxic upon ingestion, inhalation, or dermal contact.[1] It is also an irritant to the skin and eyes.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable reference standard for a wide range of analytical applications, particularly in environmental and toxicological analysis. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to ensure accurate and reliable results when using this compound as a reference standard. Adherence to proper safety precautions is paramount when handling this compound.
References
- 1. research.fit.edu [research.fit.edu]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. theseus.fi [theseus.fi]
- 4. This compound | High-Purity Research Reagent [benchchem.com]
- 5. iwaponline.com [iwaponline.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. fda.gov.tw [fda.gov.tw]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. asianpubs.org [asianpubs.org]
- 11. This compound | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: 3,4-Dichlorophenol in Herbicide Synthesis
Introduction
Dichlorophenols are critical chemical intermediates in the agrochemical industry, serving as precursors for a variety of widely used herbicides.[1] Specifically, 3,4-Dichlorophenol and its isomer, 2,4-Dichlorophenol (B122985), are foundational building blocks for herbicides that control broadleaf weeds and grasses in numerous crops. While 2,4-Dichlorophenol is a direct precursor to the phenoxy herbicide 2,4-D, this compound is typically used to synthesize 3,4-dichloroaniline (B118046) (DCA), a key intermediate for prominent herbicides such as Propanil (B472794) and Diuron (B1670789).[2][3][4] These application notes provide an overview of the synthesis, quantitative data, experimental protocols, and mechanisms of action for herbicides derived from these important dichlorophenol precursors.
Key Herbicides Derived from Dichlorophenol Precursors
Propanil
Propanil, or N-(3,4-dichlorophenyl)propanamide, is a widely used post-emergence contact herbicide effective against numerous grasses and broadleaf weeds, particularly in rice cultivation.[1] Its synthesis relies on the acylation of 3,4-dichloroaniline (DCA).[1][5]
Diuron
Diuron, [3-(3,4-dichlorophenyl)-1,1-dimethylurea], is a substituted urea (B33335) herbicide that inhibits photosynthesis. It is used for non-selective weed control on non-crop areas and for selective control in various crops. Its synthesis also originates from 3,4-dichloroaniline.[6]
2,4-Dichlorophenoxyacetic acid (2,4-D)
2,4-D is a systemic, selective phenoxy herbicide that is one of the most common and widely used herbicides in the world for controlling broadleaf weeds.[7] It is synthesized directly from 2,4-Dichlorophenol, a close isomer of this compound.[8]
Synthesis Pathways and Experimental Workflows
The general synthesis pathways involve converting the dichlorophenol or its derived aniline (B41778) into the final active herbicidal ingredient.
Experimental Protocols
Protocol: Synthesis of Propanil from 3,4-Dichloroaniline
This protocol describes the acylation of 3,4-dichloroaniline with propanoyl chloride.[1][5]
Materials:
-
3,4-Dichloroaniline (DCA)
-
Propanoyl chloride
-
Pyridine or Triethylamine (B128534) (acid scavenger)
-
Toluene (B28343) or Dichloromethane (solvent)
-
Deionized water
Procedure:
-
Dissolve 3,4-dichloroaniline in an appropriate volume of toluene in a reaction flask equipped with a stirrer and a dropping funnel.
-
Add a stoichiometric equivalent of an acid scavenger, such as pyridine, to the solution.
-
Slowly add propanoyl chloride dropwise to the stirred solution while maintaining the temperature at a controlled level (e.g., 20-30°C) to manage the exothermic reaction.
-
After the addition is complete, continue stirring the mixture for several hours (e.g., 3 hours) at room temperature to ensure the reaction goes to completion.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add deionized water to the reaction mixture to precipitate the crude product.[9]
-
Filter the resulting solid, wash it with water, and dry it under a vacuum.
-
The crude propanil can be further purified by recrystallization from a suitable solvent.
Protocol: Synthesis of Diuron from 3,4-Dichloroaniline
This protocol involves a two-step process: formation of an isocyanate followed by amination.[6][10]
Step 1: Synthesis of 3,4-Dichlorophenyl isocyanate
-
In a three-necked flask, dissolve triphosgene in a solvent such as toluene.
-
Separately, prepare a solution of 3,4-dichloroaniline and a catalyst (e.g., triethylamine or pyridine) in toluene.
-
Slowly add the 3,4-dichloroaniline solution to the triphosgene solution under controlled temperature.
-
After the reaction is complete, the resulting 3,4-dichlorophenyl isocyanate solution is used directly in the next step.
Step 2: Synthesis of Diuron
-
Dissolve the 3,4-dichlorophenyl isocyanate from Step 1 in a suitable solvent (e.g., toluene, THF, or dichloromethane).[6]
-
Warm the solution to 45-70°C.
-
Bubble dry dimethylamine gas through the solution until the pH of the system reaches 8-9.[6]
-
Maintain the temperature (e.g., 65°C) and continue stirring for approximately 2 hours.
-
Cool the reaction mixture and collect the precipitated solid Diuron by suction filtration.
-
Dry the solid product to obtain the final Diuron technical solid.
Protocol: Synthesis of 2,4-D from 2,4-Dichlorophenol
This protocol describes the condensation reaction of 2,4-dichlorophenol with chloroacetic acid.[8][11]
Materials:
-
2,4-Dichlorophenol (12.0 mol)
-
Anhydrous sodium carbonate (18.0 mol)
-
Methyl chloroacetate (B1199739) (18.0 mol)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, 97.8 g)
-
Concentrated Hydrochloric Acid (30%)
-
Water
Procedure:
-
Charge a 15L reaction flask with 1956.0 g of 2,4-dichlorophenol, 1908.0 g of anhydrous sodium carbonate, 1953.0 g of methyl chloroacetate, and 97.8 g of tetrabutylammonium bromide.[12]
-
Heat the mixture to 80-85°C to melt the components and stir for 24 hours. Monitor the reaction via HPLC until no 2,4-dichlorophenol is detected.[12]
-
Hydrolysis: Add 6500.0 g of water to the system and heat under reflux for approximately 10 hours until HPLC monitoring shows the absence of the intermediate, methyl 2,4-dichlorophenoxyacetate.[12]
-
Acidification: Cool the mixture to 70°C. Slowly add 30% concentrated hydrochloric acid dropwise over about 7 hours until the pH of the solution is 1-2.[12]
-
Cool the mixture to room temperature to allow the product to crystallize.
-
Filter the white solid, wash with water, and dry to obtain 2,4-dichlorophenoxyacetic acid.
Quantitative Data Summary
The following table summarizes typical yields and purity data for the described synthesis protocols, based on patent literature and experimental reports.
| Herbicide | Precursor | Synthesis Method | Reported Yield | Purity / Melting Point | Reference(s) |
| Propanil | 3,4-Dichloroaniline | Acylation | 88% | 98.9% (HPLC), MP: 91-92°C | [9] |
| Diuron | 3,4-Dichloroaniline | Isocyanate Formation & Amination | 94.5% - 98.5% | >98% | [6][10] |
| 2,4-D | 2,4-Dichlorophenol | Condensation & Hydrolysis | 98.0% - 98.5% | 98.1% - 98.5% | [12] |
Mechanism of Action
Herbicides derived from dichlorophenols act through distinct biochemical pathways to exert their phytotoxic effects.
Photosystem II (PSII) Inhibition
Propanil and Diuron function by inhibiting photosynthesis. They bind to the D1 protein within the Photosystem II complex located in the thylakoid membranes of chloroplasts.[13][14] This binding blocks the electron transport chain, specifically preventing the transfer of electrons to plastoquinone (B1678516) (PQ).[15][16] The interruption of electron flow halts the production of ATP and NADPH, which are essential for CO₂ fixation and plant growth.[15] Ultimately, this leads to oxidative stress and the formation of reactive oxygen species that cause rapid cell membrane damage and plant death.[13]
Synthetic Auxin Activity
2,4-D acts as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[17][18] Natural auxin regulates plant growth and development. When a susceptible broadleaf plant is treated with 2,4-D, the herbicide overwhelms the plant's natural hormonal balance because, unlike IAA, it is not easily degraded.[19] 2,4-D binds to auxin receptors like TIR1/AFB, leading to the continuous expression of auxin-responsive genes.[17][20] This results in uncontrolled and unsustainable cell division and elongation, causing symptoms like stem twisting, leaf epinasty, and ultimately, vascular tissue disruption and plant death.[19][20]
References
- 1. Propanil - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. ppqs.gov.in [ppqs.gov.in]
- 5. Propanil (Ref: FW 734) [sitem.herts.ac.uk]
- 6. CN105294504A - Method for synthesizing diuron - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]
- 9. Propanil synthesis - chemicalbook [chemicalbook.com]
- 10. CN103539704A - Method for preparing diuron - Google Patents [patents.google.com]
- 11. ВОИС - Поиск по национальным патентным фондам и фондам PCT [patentscope.wipo.int]
- 12. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 13. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 14. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 15. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 16. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 17. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Application of 3,4-Dichlorophenol Derivatives in Pharmaceutical Manufacturing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorophenol and its structural motifs are valuable building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the dichlorophenyl group can significantly influence the pharmacological activity of a molecule, often enhancing its binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of 3,4-dichlorophenyl-containing precursors in the manufacturing of two important classes of pharmaceuticals: antidepressants and kinase inhibitors.
Application 1: Synthesis of Sertraline, a Selective Serotonin (B10506) Reuptake Inhibitor (SSRI)
Sertraline is a widely prescribed antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI). Its synthesis involves the key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, which contains the characteristic 3,4-dichlorophenyl moiety.
Synthetic Pathway Overview
The synthesis of Sertraline from a 3,4-dichlorophenyl precursor can be conceptually broken down into three main stages:
-
Synthesis of the Tetralone Intermediate: Preparation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.
-
Reductive Amination: Conversion of the tetralone to racemic cis/trans-sertraline.
-
Resolution: Separation of the desired (1S,4S)-cis-isomer.
Data Presentation: Synthesis of Sertraline
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Tetralone Synthesis | |||||||
| a) Friedel-Crafts Acylation | 3,4-Dichlorobenzoyl chloride, Benzene | AlCl₃ | Carbon disulfide | < 8 | 16 | ~48% | [1] |
| b) Stobbe Condensation | 3,4-Dichlorobenzophenone, Diethyl succinate | Potassium tert-butoxide | Toluene (B28343) | Reflux | Long | Low | [2] |
| c) Reduction & Cyclization | 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid | Thionyl chloride, then AlCl₃ | Toluene, Carbon disulfide | Reflux, then < 8 | 1.25, then 16 | 48% | [1] |
| 2. Reductive Amination | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, Methylamine | TiCl₄, then 10% Pd/C, H₂ | Toluene, Methanol (B129727) | 25-35 | 4 | ~65% | [2] |
| 3. Resolution | Racemic cis-Sertraline | D-(-)-Mandelic acid | Ethanol | Room Temp | 18 | ~36% (of desired isomer) | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone [1]
-
A solution of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid (228 g, 0.74 mole) in toluene (1.2 L) is treated with thionyl chloride (66 mL, 0.90 mole).
-
The resulting solution is heated at reflux for 75 minutes.
-
The reaction solution is then evaporated under vacuum to an oil.
-
The oil is dissolved in carbon disulfide (360 mL) and added to a well-stirred suspension of AlCl₃ (1.5 kg, 12.5 moles) in carbon disulfide (1.2 L) while maintaining the temperature below 8°C.
-
After the addition is complete, the reaction mixture is stirred for approximately 16 hours at room temperature.
-
The mixture is then slowly poured onto ice.
-
The resulting suspension is extracted with ethyl acetate.
-
The combined organic extracts are washed with water, saturated aqueous sodium bicarbonate solution, dried, and evaporated under vacuum.
-
The residue is crystallized from hexane (B92381) to yield 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (104.1 g, 48% yield).
Protocol 2: Synthesis of Racemic Sertraline [2]
-
To a solution of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (100 g, 0.328 moles) in methanol (1.8 L), add a solution of N,N-dimethylacetamide hydrochloride (48 g, 0.393 moles) in methanol (100 mL) under stirring.
-
Add a slurry of 8 g of Pd/C (50% wet) with methanol (100 mL).
-
Stir the contents under hydrogen pressure (2-3 kg) at 25-35°C for about 4 hours.
-
Filter the reaction mass through hyflo and wash the catalyst with methanol.
-
Distill the solvent from the filtrate under reduced pressure to obtain the crude product.
Signaling Pathway: Sertraline (SSRI)
Sertraline's mechanism of action is the selective inhibition of serotonin reuptake in the presynaptic neuron. This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Application 2: Synthesis of Kinase Inhibitors
The 3,4-dichlorophenyl moiety is a common pharmacophore in a variety of kinase inhibitors, which are a major class of targeted cancer therapies. These compounds often function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and non-receptor tyrosine kinases like Src.
Synthetic Pathway Overview: 4-Anilinoquinazoline (B1210976) Kinase Inhibitors
A common synthetic route to 4-anilinoquinazoline kinase inhibitors involves the nucleophilic aromatic substitution of a 4-chloroquinazoline (B184009) with a substituted aniline, such as 3,4-dichloroaniline (B118046).
Data Presentation: Synthesis of a 4-Anilinoquinazoline Derivative
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Synthesis of 4-Chloro-6,7-dimethoxyquinazoline | 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one | Thionyl chloride, DMF (cat.) | Thionyl chloride | Reflux | 6 | 98% | [4] |
| 2. Synthesis of 4-(3,4-Dichloroanilino)-6,7-dimethoxyquinazoline | 4-Chloro-6,7-dimethoxyquinazoline, 3,4-Dichloroaniline | None | Isopropanol (B130326) | Reflux | 6 | Satisfactory | [5] |
Experimental Protocols
Protocol 3: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline [4]
-
Add N,N-dimethylformamide (0.2 mL) dropwise to a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 mL).
-
Heat the reaction at reflux for 6 hours.
-
Cool the reaction and remove excess thionyl chloride in vacuo.
-
Azeotrope the residue with toluene (2 x 50 mL).
-
Take up the residue in dichloromethane (B109758) (550 mL) and wash with saturated aqueous sodium hydrogen carbonate solution and then brine.
-
Dry the organic phase over magnesium sulfate (B86663) and evaporate the solvent in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a white solid (10.7 g, 98% yield).
Protocol 4: Synthesis of 4-(3,4-Dichloroanilino)-6,7-dimethoxyquinazoline [5]
-
Reflux a mixture of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) (4 mmol) and 3,4-dichloroaniline (4 mmol) in isopropanol (5 mL) for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate and wash with distilled water to obtain the product.
Signaling Pathway: EGFR Kinase Inhibitor
Many 4-anilinoquinazoline derivatives containing the 3,4-dichlorophenyl group are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. They block the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Conclusion
The 3,4-dichlorophenyl moiety is a versatile and valuable component in the design and synthesis of pharmaceuticals. Its incorporation into molecules like Sertraline and various kinase inhibitors demonstrates its significant contribution to modern drug development. The protocols and data presented here provide a foundation for researchers and scientists to explore and expand upon the applications of this compound derivatives in the creation of novel therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 4. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioremediation of 3,4-Dichlorophenol (3,4-DCP) Contamination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current bioremediation techniques for the detoxification and degradation of 3,4-Dichlorophenol (3,4-DCP), a persistent and toxic environmental pollutant. The document includes detailed experimental protocols, quantitative data summaries, and visual representations of metabolic pathways and experimental workflows to guide research and development in this critical area. While much of the detailed research has focused on the isomer 2,4-Dichlorophenol (B122985) (2,4-DCP), the principles and many of the methodologies are transferable to 3,4-DCP. This document leverages existing knowledge on dichlorophenol bioremediation, with specific data for 3,4-DCP where available.
Introduction to Bioremediation of this compound
This compound is a chlorinated aromatic compound widely used in the synthesis of pesticides, herbicides, and other industrial chemicals. Its persistence and toxicity in soil and water environments pose significant ecological and health risks. Bioremediation offers a cost-effective and environmentally friendly approach to degrade 3,4-DCP into less harmful substances. This process primarily relies on the metabolic activities of microorganisms, including bacteria, fungi, and algae, as well as the biochemical processes of plants (phytoremediation).
The primary bioremediation strategies for 3,4-DCP contamination include:
-
Bioaugmentation: The introduction of specific microorganisms with known 3,4-DCP-degrading capabilities to a contaminated site.
-
Biostimulation: The modification of the environment (e.g., by adding nutrients or electron acceptors) to stimulate the activity of indigenous microorganisms capable of degrading 3,4-DCP.
-
Phytoremediation: The use of plants to remove, contain, or render harmless environmental contaminants.
Microbial Degradation of Dichlorophenols
A variety of microorganisms have been identified for their ability to degrade dichlorophenols. While research on 3,4-DCP is less extensive than on 2,4-DCP, several microbial genera have shown potential.
Table 1: Microorganisms Involved in Dichlorophenol Degradation
| Microorganism Type | Genus/Species | Dichlorophenol Isomer(s) Degraded | Reference(s) |
| Bacteria | Pseudomonas sp. | 2,4-DCP | [1] |
| Rhodococcus sp. | 2,4-DCP | [2][3] | |
| Achromobacter sp. | 2,4-DCP | [4] | |
| Alcaligenes sp. | 2,4,5-Trichlorophenol | [5] | |
| Arthrobacter chlorophenolicus | 4-Chlorophenol (B41353) | [6] | |
| Burkholderia sp. | 2,4-DCP | ||
| Fungi | Trichoderma longibraciatum | 2,6-Dichlorophenol | [7] |
| Aspergillus sp. | 2,4-DCP | [8] | |
| Penicillium sp. | 2,4-DCP | [8] | |
| Tritirachium sp. | 2,4-DCP | [8] | |
| Microalgae | Scenedesmus obliquus | 3,4-DCP | [1] |
Metabolic Pathways
The microbial degradation of dichlorophenols typically proceeds through a series of enzymatic reactions that lead to the cleavage of the aromatic ring. The initial step often involves the hydroxylation of the phenol (B47542) ring to form a dichlorocatechol. Subsequently, the ring is cleaved via either the ortho or meta pathway.
Bacterial Degradation Pathway of Dichlorophenols:
The degradation of 2,4-DCP often serves as a model for dichlorophenol catabolism. The pathway is initiated by a hydroxylase, followed by ring cleavage. The genes encoding these enzymes are often located on plasmids or the bacterial chromosome[1].
Fungal Degradation of Dichlorophenols:
Fungi employ a range of extracellular enzymes, such as laccases and peroxidases, to initiate the degradation of chlorophenols[8][9]. These enzymes are less specific than bacterial enzymes and can lead to polymerization of the pollutant.
Quantitative Data on 3,4-DCP Bioremediation
Quantitative data on the bioremediation of 3,4-DCP is limited. However, studies on closely related compounds provide valuable insights into the expected degradation kinetics and optimal conditions.
Table 2: Quantitative Data on Dichlorophenol Bioremediation
| Microorganism | Compound | Initial Conc. (mg/L) | Degradation Efficiency (%) | Time | Optimal pH | Optimal Temp. (°C) | Reference |
| Scenedesmus obliquus | 3,4-DCP | Not specified | ~90% | 120 h | Not specified | Not specified | [1] |
| Pseudomonas putida | 2,4-DCP | 70.5 | >99% | Not specified | 5.0 | 32.6 | [10] |
| Bacillus subtilis (immobilized) | 2,4-DCP | Not specified | 90% | 50 h | Not specified | Not specified | [11] |
| Gloeophyllum striatum | 2,4-DCP | Not specified | 54% (mineralized to CO2) | 6 weeks | Not specified | Not specified | [12] |
| Laccase (immobilized) | 2,4-DCP | Not specified | 64.6% | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: Isolation and Acclimatization of 3,4-DCP Degrading Bacteria
This protocol describes the enrichment and isolation of bacteria capable of utilizing 3,4-DCP as a sole carbon and energy source from contaminated soil.
Materials:
-
Contaminated soil sample
-
Mineral Salt Medium (MSM) (see formulation below)
-
This compound (analytical grade)
-
Sterile flasks, petri dishes, and pipettes
-
Shaking incubator
-
Autoclave
Mineral Salt Medium (MSM) Formulation (per liter):
-
K₂HPO₄: 1.5 g
-
KH₂PO₄: 0.5 g
-
(NH₄)₂SO₄: 1.0 g
-
MgSO₄·7H₂O: 0.2 g
-
NaCl: 0.1 g
-
FeSO₄·7H₂O: 0.01 g
-
CaCl₂·2H₂O: 0.02 g
-
Adjust pH to 7.0-7.2
Procedure:
-
Enrichment: a. Add 10 g of contaminated soil to 100 mL of sterile MSM in a 250 mL Erlenmeyer flask. b. Add 3,4-DCP from a sterile stock solution to a final concentration of 10 mg/L. c. Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-10 days.
-
Acclimatization: a. After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing 20 mg/L of 3,4-DCP. b. Repeat this subculturing step every 7 days, gradually increasing the concentration of 3,4-DCP (e.g., 50 mg/L, 100 mg/L) to select for highly tolerant and efficient degraders[13].
-
Isolation: a. After several rounds of enrichment, serially dilute the culture and plate onto MSM agar (B569324) plates containing 50 mg/L 3,4-DCP as the sole carbon source. b. Incubate the plates at 30°C for 5-7 days. c. Select morphologically distinct colonies and re-streak onto fresh plates to obtain pure cultures.
-
Confirmation of Degradation: a. Inoculate pure isolates into liquid MSM with 50 mg/L 3,4-DCP. b. Monitor the disappearance of 3,4-DCP over time using HPLC.
Protocol 2: Biodegradation Assay in a Batch Bioreactor
This protocol outlines a method for assessing the biodegradation of 3,4-DCP by an isolated microbial consortium in a laboratory-scale batch bioreactor.
Materials:
-
Acclimatized microbial consortium
-
Sterile batch bioreactor (e.g., 1 L glass vessel with ports for sampling, aeration, and pH monitoring)
-
Mineral Salt Medium (MSM)
-
This compound stock solution
-
Air pump and sterile filter for aeration
-
pH probe and controller
-
HPLC for analysis
Procedure:
-
Bioreactor Setup: a. Autoclave the bioreactor vessel and all tubing. b. Aseptically add 800 mL of sterile MSM to the bioreactor.
-
Inoculation: a. Inoculate the bioreactor with the acclimatized microbial consortium to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
-
Operation: a. Sparge the reactor with sterile air at a rate of 1 vvm (volume of air per volume of liquid per minute). b. Maintain the temperature at 30°C and the pH at 7.0 using a pH controller with sterile acid/base solutions. c. After the culture has entered the exponential growth phase, add 3,4-DCP to the desired initial concentration (e.g., 50 mg/L).
-
Monitoring: a. Aseptically collect samples (e.g., 5 mL) at regular time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours). b. Centrifuge the samples to remove bacterial cells. c. Analyze the supernatant for 3,4-DCP concentration and potential metabolites using HPLC[14][15]. d. Monitor bacterial growth by measuring the OD₆₀₀ of the culture.
Protocol 3: Phytoremediation of Dichlorophenols in a Hydroponic System
This protocol provides a framework for evaluating the potential of plants to take up and degrade dichlorophenols from a liquid medium.
Materials:
-
Plant species with potential for phytoremediation (e.g., Salix matsudana, Brassica napus)[16][17]
-
Hydroponic system (e.g., glass beakers or tanks)
-
Hoagland's nutrient solution
-
This compound stock solution
-
Analytical equipment (HPLC)
Procedure:
-
Plant Acclimatization: a. Grow the selected plants in a hydroponic solution (e.g., Hoagland's solution) for 2-3 weeks to allow for root development.
-
Experimental Setup: a. Transfer the plants to fresh hydroponic solution containing the desired concentration of 3,4-DCP (e.g., 10, 20, 30 mg/L)[16]. b. Include control groups: plants in nutrient solution without 3,4-DCP, and nutrient solution with 3,4-DCP but no plants.
-
Monitoring: a. Collect samples of the hydroponic solution at regular intervals (e.g., 0, 24, 48, 72, 96 hours). b. Analyze the samples for 3,4-DCP concentration using HPLC. c. At the end of the experiment, harvest the plants and separate them into roots, stems, and leaves. d. Analyze the plant tissues for the accumulation of 3,4-DCP and its metabolites.
-
Phytotoxicity Assessment: a. Monitor the plants for any signs of stress, such as wilting, chlorosis, or reduced growth. b. Measure plant biomass (fresh and dry weight) at the end of the experiment to assess the impact of 3,4-DCP on plant growth[18].
Genetic Regulation of Dichlorophenol Degradation
The degradation of chlorophenols is a genetically regulated process. The catabolic genes are often organized in operons, and their expression is controlled by regulatory proteins that respond to the presence of the pollutant or its metabolites. For example, in the degradation of 2,4-D, the tfd genes are well-characterized[17]. The expression of catechol dioxygenase genes, such as tfdC (for ortho-cleavage) and C23O (for meta-cleavage), can be quantified using real-time PCR to monitor the activity of degrading populations in environmental samples[3][19]. Understanding these regulatory networks is crucial for optimizing bioremediation strategies.
Conclusion
The bioremediation of this compound is a promising field with the potential for effective and sustainable cleanup of contaminated environments. While further research is needed to isolate and characterize more 3,4-DCP-degrading microorganisms and to elucidate their specific metabolic pathways and regulatory networks, the protocols and data presented here provide a solid foundation for advancing this important area of environmental biotechnology. The transfer of knowledge from the extensive research on 2,4-DCP will continue to be invaluable in developing robust bioremediation strategies for 3,4-DCP and other chlorophenolic compounds.
References
- 1. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotechnological Potential of Rhodococcus Biodegradative Pathways [jmb.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the origin of the inoculum and the acclimation strategy on the degradation of 4-chlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 2,4-Dichlorophenol, a Metabolite of a Genetically Engineered Bacterium, and 2,4-Dichlorophenoxyacetate on Some Microorganism-Mediated Ecological Processes in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Degradation of 2,4-dichlorophenol and pentachlorophenol by two brown rot fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 15. [PDF] Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]
- 16. Removal of 2,4-dichlorophenol in hydroponic solution by four Salix matsudana clones [agris.fao.org]
- 17. researchgate.net [researchgate.net]
- 18. pp1.eppo.int [pp1.eppo.int]
- 19. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Electrochemical Detection of 3,4-Dichlorophenol in Water Samples
For: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dichlorophenol (3,4-DCP) is a priority environmental pollutant due to its widespread use in the manufacturing of pesticides, herbicides, and dyes, and its potential carcinogenicity and high toxicity to living organisms.[1] The development of rapid, sensitive, and selective analytical methods for the on-site detection of 3,4-DCP in water samples is of significant importance for environmental monitoring and public health. Electrochemical methods offer a compelling alternative to traditional chromatographic techniques, providing advantages such as high sensitivity, rapid response, simple operation, and portability.[1][2]
These application notes provide detailed protocols for the electrochemical detection of this compound using various modified electrodes. The methodologies are based on successful studies on the structurally similar 2,4-Dichlorophenol (B122985) and are expected to be directly applicable for 3,4-DCP detection, potentially with minor optimization of experimental parameters. The protocols cover the preparation of modified electrodes, composition of supporting electrolytes, and the application of voltammetric techniques for sensitive and selective quantification.
Quantitative Data Summary
The following table summarizes the performance of various modified electrodes for the detection of dichlorophenol, providing a comparative overview of their analytical capabilities.
| Electrode Modifier | Analyte | Detection Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Ce/Ni/Cu Layered Double Hydroxide (B78521) on Carbon Cloth (CeNiCu-LDH@CC) | 2,4-DCP | Voltammetry | 1 - 100 | 0.197 | [3] |
| Molecularly Imprinted Polymer on Fe₃O₄ Nanoparticle-Modified Glassy Carbon Electrode (MIPs/Fe₃O₄/GCE) | 2,4-DCP | Square Wave Voltammetry (SWV) | 0.04 - 2.0 | 0.01 | [1] |
| Copper-Based Metal-Organic Framework-Reduced Graphene Oxide Composite (Cu-BTC/rGO) | 2,4-DCP | Differential Pulse Voltammetry (DPV) | 1.5 - 24 | 0.083 | [4][5] |
| Molybdenum Disulfide, Ionic Liquid, and Gold/Silver Nanorods on GCE | 2,4-DCP | - | 0.01 - 50 | 0.0026 | [6] |
| Molecularly Imprinted Chitosan Stabilized Gold Nanoparticles | 2,4-DCP | Differential Pulse Voltammetry (DPV) | 0.21 - 310 (nM) | 0.00633 | [7] |
| Pd-Ag/Graphene Modified Electrode | 2,4-DCP | Voltammetry | 0.002 - 100 | 0.00036 | [8] |
Experimental Protocols
Protocol 1: Ce/Ni/Cu Layered Double Hydroxide Modified Carbon Cloth Electrode (CeNiCu-LDH@CC)
This protocol describes the synthesis of a Ce/Ni/Cu layered double hydroxide-modified carbon cloth electrode for the detection of 3,4-DCP.[3][9]
Materials:
-
Carbon cloth (CC)
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Potassium hydroxide (KOH)
-
Phosphate buffered saline (PBS, 0.1 M, pH 7.0)
-
This compound standard solution
Equipment:
-
Electrochemical workstation
-
Three-electrode cell (working electrode: CeNiCu-LDH@CC, reference electrode: Ag/AgCl, counter electrode: Platinum wire)
-
Beakers, magnetic stirrer, ultrasonic bath
Procedure:
-
Synthesis of CeNi-MOF: Dissolve Ce(NO₃)₃·6H₂O and Ni(NO₃)₂·6H₂O in methanol. Separately, dissolve 2-methylimidazole in methanol. Mix the two solutions and stir for 24 hours at room temperature. Collect the precipitate by centrifugation, wash with methanol, and dry.
-
Synthesis of CeNiCu-LDH@CC:
-
Disperse the CeNi-MOF in a Cu(NO₃)₂ solution and stir.
-
Immerse a piece of pre-cleaned carbon cloth into the solution and continue stirring.
-
Transfer the mixture to a Teflon-lined autoclave and heat.
-
After cooling, immerse the CC in a KOH/ethanol solution.
-
Wash the resulting CeNiCu-LDH@CC electrode with water and ethanol and dry.
-
-
Electrochemical Measurements:
-
Assemble the three-electrode cell with the CeNiCu-LDH@CC as the working electrode in 0.1 M PBS (pH 7.0).
-
Record the background voltammogram using cyclic voltammetry (CV) or differential pulse voltammetry (DPV).
-
Add the 3,4-DCP sample to the cell and record the voltammogram. The oxidation of 3,4-DCP will produce a peak current that is proportional to its concentration.
-
For quantitative analysis, construct a calibration curve by measuring the DPV response for a series of standard 3,4-DCP solutions.
-
Protocol 2: Molecularly Imprinted Polymer on Fe₃O₄ Nanoparticle-Modified Glassy Carbon Electrode (MIPs/Fe₃O₄/GCE)
This protocol details the fabrication of a molecularly imprinted polymer-based sensor for the selective detection of 3,4-DCP.[1]
Materials:
-
Glassy carbon electrode (GCE)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonia (B1221849) solution
-
This compound (template)
-
Phosphate buffered saline (PBS, 0.1 M)
-
Methanol, Acetic acid
Equipment:
-
Electrochemical workstation
-
Three-electrode cell (working electrode: MIPs/Fe₃O₄/GCE, reference electrode: Saturated Calomel Electrode (SCE), counter electrode: Platinum wire)
-
Magnetic stirrer, ultrasonic bath
Procedure:
-
Synthesis of Fe₃O₄ Nanoparticles: Dissolve FeCl₂·4H₂O and FeCl₃·6H₂O in deionized water. Add aqueous ammonia while stirring under a nitrogen atmosphere at 80°C for 1 hour. Wash the resulting Fe₃O₄ nanoparticles until neutral.
-
Modification of GCE:
-
Polish the GCE with alumina (B75360) slurry, rinse, and sonicate in ethanol and water.
-
Disperse the Fe₃O₄ nanoparticles in methanol and drop-cast onto the GCE surface, then let it dry.
-
-
Electropolymerization and Template Removal:
-
Immerse the Fe₃O₄/GCE in a PBS solution containing pyrrole (monomer) and 3,4-DCP (template).
-
Electropolymerize by cycling the potential. This will form the MIP film on the electrode surface.
-
To remove the template, immerse the electrode in a methanol/acetic acid solution and cycle the potential until the oxidation peak of the template disappears.
-
-
Electrochemical Measurements:
-
Perform square wave voltammetry (SWV) in a 0.1 M PBS solution containing the water sample.
-
The rebinding of 3,4-DCP to the imprinted cavities will result in a measurable electrochemical signal.
-
Protocol 3: Copper-Based Metal-Organic Framework-Reduced Graphene Oxide Composite (Cu-BTC/rGO) Modified Electrode
This protocol describes the preparation of a sensor based on a Cu-MOF and reduced graphene oxide composite.[2][4][5]
Materials:
-
Glassy carbon electrode (GCE)
-
Copper benzene-1,3,5-tricarboxylate (B1238097) (Cu-BTC)
-
Graphene oxide (GO)
-
N,N-Dimethylformamide (DMF)
-
Phosphate buffered saline (PBS)
-
This compound standard solution
Equipment:
-
Electrochemical workstation
-
Three-electrode cell
-
Ultrasonic bath
Procedure:
-
Preparation of Cu-BTC/GO Composite:
-
Disperse GO in DMF via ultrasonication.
-
Add Cu-BTC to the GO dispersion and continue to sonicate to form a homogeneous suspension.
-
-
Electrode Modification:
-
Polish the GCE.
-
Drop-cast a small volume of the Cu-BTC/GO suspension onto the GCE surface and allow it to dry.
-
Perform electrochemical reduction of the GO to rGO by applying a constant potential in a PBS solution.
-
-
Electrochemical Detection:
-
Use differential pulse voltammetry (DPV) for the detection of 3,4-DCP.
-
Record the DPV in a PBS solution containing the water sample. The oxidation of 3,4-DCP at the modified electrode surface will generate a current proportional to its concentration.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. An electrochemical sensor based on copper-based metal–organic framework-reduced graphene oxide composites for determination of 2,4-dichlorophenol in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel electrochemical sensor for simultaneous determination of 2,4-dichlorophenol and 3-chlorophenol - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. An electrochemical sensor based on copper-based metal–organic framework-reduced graphene oxide composites for determination of 2,4-dichlorophenol in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Electrochemical determination of 2,4-dichlorophenol by using a glassy carbon electrode modified with molybdenum disulfide, ionic liquid and gold/silver nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel electrochemical sensor for simultaneous determination of 2,4-dichlorophenol and 3-chlorophenol - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
Application Note: Solid-Phase Extraction of 3,4-Dichlorophenol from Environmental Matrices
Abstract
This application note details a robust and reliable method for the solid-phase extraction (SPE) of 3,4-Dichlorophenol (3,4-DCP) from various environmental matrices, including water and soil. 3,4-DCP is a priority pollutant due to its toxicity and persistence in the environment, making its accurate quantification crucial for environmental monitoring. The described protocol utilizes a polymeric reversed-phase SPE sorbent to efficiently isolate and concentrate 3,4-DCP prior to chromatographic analysis. This method offers high recovery rates, low limits of detection, and good reproducibility, making it suitable for routine environmental analysis.
Introduction
Chlorophenols, including this compound, are a class of chemical compounds that are widely used as pesticides, herbicides, and disinfectants. Their widespread use has led to their presence as contaminants in various environmental compartments, including water, soil, and sediment. Due to their potential toxicity to humans and wildlife, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have classified them as priority pollutants.
Solid-phase extraction (SPE) is a widely adopted sample preparation technique for the extraction and preconcentration of organic pollutants from complex matrices.[1] SPE offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, shorter extraction times, and the potential for automation.[1] The selection of an appropriate sorbent material is critical for achieving high recovery and selectivity. For polar compounds like chlorophenols, polymeric sorbents such as polystyrene-divinylbenzene and hydrophilic-lipophilic balanced (HLB) copolymers have shown excellent performance.[2][3]
This application note provides a detailed protocol for the SPE of 3,4-DCP from water and soil samples using a polymeric sorbent. The methodology is designed to be easily implemented in environmental testing laboratories.
Experimental
Materials and Reagents
-
SPE Sorbent: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., Waters Oasis HLB), 200 mg, 6 mL.[4]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH)
-
This compound standard
Instrumentation
-
SPE vacuum manifold
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
High-Performance Liquid Chromatograph (HPLC) with UV or Mass Spectrometry (MS) detection
Sample Preparation
Water Samples
-
Collect water samples in clean amber glass bottles.
-
Acidify the water sample to a pH of approximately 2.5 with dilute HCl.[4] This step is crucial to ensure that the phenolic compounds are in their non-ionized form, which enhances their retention on the reversed-phase sorbent.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
Soil/Sediment Samples
-
Air-dry the soil or sediment sample and sieve it to remove large debris.
-
Weigh 5.00 g of the homogenized sample into a centrifuge tube.[5]
-
Add 10 mL of an extraction solvent mixture, such as acetonitrile:acetone (1:1 v/v).[5]
-
Vortex or shake the mixture for 30 minutes.[5]
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction step with a fresh portion of the extraction solvent.
-
Combine the supernatants and adjust the pH to 2.5 with dilute HCl.[4]
-
Add deionized water to the extract to reduce the organic solvent content before loading onto the SPE cartridge.
Solid-Phase Extraction Protocol
The following protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.
-
Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Elution:
-
Elute the retained 3,4-DCP from the cartridge with a small volume of a strong organic solvent. A mixture of methanol and acetonitrile (1:1 v/v) is often effective.[5] Use two aliquots of 2.5 mL for a total of 5 mL.
-
Collect the eluate in a clean collection tube.
-
-
Reconstitution:
Quantitative Data Summary
The following table summarizes the performance data for the extraction of this compound and other dichlorophenols from environmental matrices using various SPE methods.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOD | LOQ | RSD (%) | Reference |
| This compound | Water | Graphene-based magnetic nanocomposite | 91.5 | 0.10-0.12 ng/mL | - | 2.2-7.5 | [6] |
| 2,3-Dichlorophenol | Water | Graphene-based magnetic nanocomposite | 86.5 | 0.10-0.12 ng/mL | - | 2.2-7.5 | [6] |
| 2,4-Dichlorophenol | Water | β-Cyclodextrin modified magnetic ferrite | 81.0-94.9 | 0.04 ng/mL | 0.13 ng/mL | <7.5 | [7] |
| 2,5-Dichlorophenol | Soil | Microwave-assisted extraction & DLLME | 66-82 | 0.5-2.0 µg/kg | - | <9.7 | [8] |
| 2,3-Dichlorophenol | Water | Polystyrene-divinylbenzene (Bond Elut ENV) | 70-106 | <20 ng/L | - | - | [3] |
| 2,6-Dichlorophenol | Water | ENVI-18 | 81.98-103.75 | - | - | - | [5] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Visualizations
Caption: Workflow for Solid-Phase Extraction of this compound.
Conclusion
The solid-phase extraction method detailed in this application note provides an effective and efficient means of isolating and concentrating this compound from environmental samples. The use of a polymeric HLB sorbent ensures high recovery and robust performance. The protocol is adaptable to both water and soil matrices and can be integrated with standard chromatographic techniques for sensitive and accurate quantification of this priority pollutant. This method is a valuable tool for environmental laboratories conducting routine monitoring of chlorophenols.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for Derivatization of 3,4-Dichlorophenol for GC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds like 3,4-Dichlorophenol can be challenging due to their low volatility and tendency to interact with the GC column, leading to poor peak shape and reduced sensitivity.[1][2] Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile derivatives, thereby improving their chromatographic behavior and detectability.[1][2] This document provides detailed application notes and protocols for the derivatization of this compound for GC analysis, focusing on three common methods: acetylation, silylation, and pentafluorobenzylation.
Derivatization Methods for this compound
The choice of derivatization reagent and method depends on the analyte, the sample matrix, and the detector used. For this compound, the hydroxyl group is the target for derivatization.
-
Acetylation: This method involves the reaction of the phenolic hydroxyl group with an acetylating agent, typically acetic anhydride (B1165640), to form a less polar acetate (B1210297) ester. Acetylation is a robust and widely used technique for the analysis of phenols.[3][4]
-
Silylation: Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[1][2] The resulting TMS ethers are significantly more volatile and thermally stable.[2]
-
Pentafluorobenzylation (PFBBr Derivatization): This technique introduces a pentafluorobenzyl group to the phenol, creating a derivative that is highly sensitive to electron capture detection (ECD).[5][6] This method is particularly useful for trace-level analysis.
Experimental Workflow
The general workflow for the analysis of this compound using derivatization and GC is depicted below.
Caption: General experimental workflow for the derivatization and GC analysis of this compound.
Experimental Protocols
Acetylation Protocol
This protocol is based on the direct acetylation of chlorophenols in an aqueous sample.[3][4]
Materials:
-
This compound standard
-
Acetic anhydride
-
Potassium carbonate (K₂CO₃)
-
Sodium sulfate (B86663) (anhydrous)
-
Sample vials
Procedure:
-
To a 10 mL aqueous sample (or standard), add a sufficient amount of potassium carbonate to raise the pH to approximately 9.
-
Add 200 µL of acetic anhydride to the sample.
-
Shake the mixture vigorously for 2 minutes.
-
Add 2 mL of hexane and shake for another 2 minutes to extract the acetylated derivative.
-
Allow the phases to separate and carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.
-
The extract is now ready for GC-MS or GC-ECD analysis.
Caption: Chemical reaction for the acetylation of this compound.
Silylation Protocol
This protocol describes a rapid silylation technique using BSTFA.[7][8]
Materials:
-
This compound standard in a suitable solvent (e.g., acetone, ethyl acetate)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Anhydrous sodium sulfate
-
GC vials
Procedure:
-
Prepare a solution of this compound in acetone.
-
To 100 µL of the sample extract, add 100 µL of BSTFA.
-
Vortex the mixture for 30 seconds. The reaction is typically complete within 15 seconds at room temperature in acetone.[7]
-
(Optional) To stabilize the derivatives for long-term storage, add a small amount of water to hydrolyze excess BSTFA, followed by drying with anhydrous sodium sulfate.[7]
-
The sample is ready for GC-MS analysis.
Caption: Chemical reaction for the silylation of this compound.
Pentafluorobenzylation Protocol
This protocol is adapted from EPA Method 8041A for the derivatization of phenols with PFBBr for GC-ECD analysis.[5][6]
Materials:
-
This compound standard in a suitable solvent
-
α-Bromo-2,3,4,5,6-pentafluorotoluene (PFBBr)
-
Potassium carbonate (K₂CO₃) solution (10%)
-
Acetone
-
Hexane
-
Heating block or water bath
Procedure:
-
To 1 mL of the sample extract in a vial, add 100 µL of 10% potassium carbonate solution.
-
Add 500 µL of a 100 mg/mL solution of PFBBr in acetone.
-
Cap the vial and heat at 60°C for 30 minutes.
-
After cooling, add 1 mL of hexane and shake to extract the PFB ether.
-
Allow the layers to separate and transfer the upper hexane layer to a clean vial for GC-ECD analysis.
Caption: Chemical reaction for the pentafluorobenzylation of this compound.
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of chlorophenols using different derivatization methods.
Table 1: Detection Limits
| Compound | Derivatization Method | Detector | Limit of Detection (LOD) | Reference |
| Chlorophenols | Acetylation | GC-ECD | 0.001–0.005 mg/L | [9] |
| 2,4-Dichlorophenol | Acetylation | GC-MS | ~0.1 µg/L | [3] |
| Chlorophenols | Silylation (TMS) | GC-MS | 0.01–0.25 µg/L | [4] |
| Phenols | PFBBr | GC-ECD | Not Specified (Trace) | [5][6] |
| Chlorophenols | Pentafluorobenzoyl chloride | GC-MS | 0.2–2.5 µg/L | [3] |
| Chlorophenols | Solid Phase Derivative Extraction (Acetic Anhydride) | GC-MS | 0.005–1.796 µg/L | [10] |
Table 2: Recoveries and Relative Standard Deviations (RSD)
| Compound | Derivatization Method | Matrix | Recovery | RSD (%) | Reference |
| Chlorophenols | Acetylation | Spiked Water | 67.1–101.3% | 2.2–6.1% | [9] |
| 2,4,5-Trichlorophenol | PFBBr | Not Specified | >70% | Not Specified | [5] |
| Chlorophenols | Solid Phase Derivative Extraction (Acetic Anhydride) | Wastewater and Fruit Juice | 76–111% | 2.1–6.7% | [10] |
Conclusion
Derivatization is an essential step for the reliable and sensitive analysis of this compound by gas chromatography. Acetylation, silylation, and pentafluorobenzylation are all effective methods, with the choice depending on the required sensitivity and available instrumentation. Acetylation offers a simple and robust approach suitable for general-purpose analysis. Silylation provides a rapid and efficient conversion to volatile derivatives, ideal for GC-MS. Pentafluorobenzylation is the method of choice for ultra-trace analysis when using a highly sensitive GC-ECD system. The provided protocols and data serve as a valuable resource for researchers and scientists in the development and application of analytical methods for chlorophenols.
References
- 1. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. academic.oup.com [academic.oup.com]
- 5. settek.com [settek.com]
- 6. epa.gov [epa.gov]
- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,4-Dichlorophenol as a Model Compound for Toxicity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,4-Dichlorophenol (3,4-DCP) is a chlorinated phenolic compound used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] Due to its presence in industrial waste and its potential for environmental contamination, 3,4-DCP is frequently employed as a model compound in toxicological research.[1][3][4] Its well-defined chemical structure and known toxicity profile make it a valuable tool for studying the mechanisms of cellular damage, including oxidative stress, mitochondrial dysfunction, and apoptosis. These application notes provide a summary of its toxicological effects and detailed protocols for its use in in vitro toxicity assessments.
Mechanisms of this compound Toxicity
The toxicity of 3,4-DCP is multifactorial, primarily driven by its ability to induce oxidative stress and disrupt mitochondrial function, ultimately leading to programmed cell death (apoptosis).
-
Induction of Oxidative Stress: Exposure to dichlorophenols leads to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide.[1][5][6] This imbalance overwhelms the cell's antioxidant defense systems, causing damage to lipids, proteins, and DNA.[7][8] Studies on related dichlorophenols have shown a significant increase in ROS levels following exposure.[6][9]
-
Mitochondrial Dysfunction: Mitochondria are primary targets of 3,4-DCP. The compound can uncouple oxidative phosphorylation, leading to a decrease in the mitochondrial membrane potential (MMP).[9][10] A collapse in MMP is a critical event that precedes apoptosis, disrupting cellular energy production and initiating cell death pathways.[11][12]
-
Alteration of Antioxidant Enzyme Activity: Cells respond to oxidative stress by modulating antioxidant enzymes. Studies on dichlorophenols have shown varied effects, including decreased activity of superoxide dismutase (SOD) and increased activity of glutathione (B108866) peroxidase (GSH-Px) in human erythrocytes.[13] In fish exposed to 2,4-DCP, activities of catalase (CAT) and selenium-dependent glutathione peroxidase (Se-GPx) were induced, while reduced glutathione (GSH) levels were suppressed.[14]
-
Apoptosis Induction: The culmination of oxidative stress and mitochondrial damage is often the induction of apoptosis. Dichlorophenols have been shown to trigger the mitochondria-dependent apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and the activation of executioner caspases like caspase-3.[5][9]
Quantitative Toxicity Data
The following tables summarize key quantitative data from toxicity studies involving 3,4-DCP and the closely related 2,4-DCP.
Table 1: Acute Toxicity Values for Dichlorophenols
| Compound | Test Organism | Route of Exposure | Value | Reference |
| 2,4-Dichlorophenol (B122985) | Rat | Oral (LD₅₀) | 580 - 4500 mg/kg | |
| 2,4-Dichlorophenol | Rat | Dermal (LD₅₀) | 780 mg/kg bw | |
| 2,4-Dichlorophenol | Freshwater Fish | Acute Toxicity | 2,020 µg/L | [15] |
| 2,4-Dichlorophenol | Freshwater Fish | Chronic Toxicity | 365 µg/L | [15] |
Table 2: Effects of Dichlorophenols on Biochemical Markers
| Compound | System | Marker | Concentration | Effect | Reference |
| 2,4-DCP | Human Erythrocytes | Reduced Glutathione (GSH) | 250 ppm | 32% Decrease | [13] |
| 2,4-DCP | Carassius auratus (liver) | Catalase (CAT) Activity | 0.005 - 1.0 mg/L | Significant Induction | [14] |
| 2,4-DCP | Carassius auratus (liver) | Se-GPx Activity | 0.005 - 1.0 mg/L | Significant Induction | [14] |
| 2,4-DCP | Carassius auratus (liver) | Reduced Glutathione (GSH) | 0.005 - 1.0 mg/L | Continuous Suppression | [14] |
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for 3,4-DCP toxicity testing and its proposed mechanism of action.
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-dichlorophenol exposure induces lipid accumulation and reactive oxygen species formation in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 8. Oxidative Stress Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 9. 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial response to chlorophenols as a short‐term toxicity assay | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 11. 2,4-dichlorophenol induces ER stress-mediated apoptosis via eIF2α dephosphorylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of mitochondrial membrane potential as an indicator of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of 2,4-D and its metabolite 2,4-dichlorophenol on antioxidant enzymes and level of glutathione in human erythrocytes. (2003) | Bożena Bukowska | 154 Citations [scispace.com]
- 14. Effects of chronic exposure of 2,4-dichlorophenol on the antioxidant system in liver of freshwater fish Carassius auratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
Application Notes and Protocols for Studying the Degradation Kinetics of 3,4-Dichlorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for investigating the degradation kinetics of 3,4-Dichlorophenol (3,4-DCP), a persistent environmental pollutant. The following sections outline methodologies for photocatalytic and Fenton-based degradation, analytical procedures for monitoring the reaction, and kinetic modeling approaches.
Introduction
This compound is a toxic and recalcitrant organic compound found in industrial effluents, arising from the manufacturing of pesticides, herbicides, and dyes. Its persistence in the environment necessitates the development of effective degradation technologies. Advanced Oxidation Processes (AOPs), such as photocatalysis and Fenton reactions, have shown promise in mineralizing 3,4-DCP into less harmful substances. Understanding the kinetics of these degradation processes is crucial for optimizing reaction conditions and designing efficient treatment systems.
Experimental Protocols
Photocatalytic Degradation of this compound using Titanium Dioxide (TiO₂)
This protocol describes the photocatalytic degradation of 3,4-DCP in an aqueous solution using a TiO₂ photocatalyst under UV irradiation.
Materials:
-
This compound (analytical grade)
-
Titanium dioxide (TiO₂, Degussa P25 or equivalent)
-
Doubly distilled water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Photoreactor (e.g., shallow pond slurry reactor or a batch reactor with a UV lamp)
-
Magnetic stirrer
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of 3,4-DCP Solution: Prepare a stock solution of 3,4-DCP in doubly distilled water. From the stock solution, prepare a working solution of the desired initial concentration (e.g., 100 mg L⁻¹)[1].
-
Catalyst Suspension: Accurately weigh the desired amount of TiO₂ catalyst (e.g., 0.1 g L⁻¹ to 2.5 g L⁻¹) and disperse it in the 3,4-DCP working solution[1]. The optimal catalyst loading should be determined experimentally, as excess catalyst can lead to light scattering and reduced efficiency[2].
-
pH Adjustment: Adjust the pH of the suspension to the desired value using dilute HCl or NaOH. Studies have shown that the natural pH of the solution (around 5.5) is often optimal for degradation[1].
-
Photoreaction:
-
Transfer the suspension to the photoreactor.
-
Ensure the solution is continuously stirred to maintain a uniform suspension of the catalyst.
-
Before irradiation, stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
-
Initiate the reaction by turning on the UV lamp. The UV intensity can be varied to study its effect on the degradation rate[1].
-
-
Sampling: At regular time intervals, withdraw aliquots of the suspension.
-
Sample Preparation for Analysis: Immediately filter the collected samples through a 0.45 µm syringe filter to remove the TiO₂ particles before HPLC analysis.
-
Quantification: Analyze the filtrate using HPLC to determine the concentration of 3,4-DCP.
Fenton-like Degradation of this compound
This protocol details the degradation of 3,4-DCP using a Fenton-like process, which involves the generation of hydroxyl radicals from the reaction of a ferrous iron catalyst with an oxidizing agent.
Materials:
-
This compound
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂) or Calcium peroxide (CaO₂)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Reaction vessel (e.g., jacketed glass reactor)
-
Magnetic stirrer
-
pH meter
-
HPLC system
-
Methanol (B129727) (for quenching the reaction)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of 3,4-DCP Solution: Prepare an aqueous solution of 3,4-DCP at the desired initial concentration (e.g., 100 mg L⁻¹)[3].
-
pH Adjustment: Adjust the initial pH of the solution to the optimal range for the Fenton reaction, which is typically acidic (around pH 3)[4][5]. Use dilute H₂SO₄ for this purpose.
-
Initiation of the Fenton Reaction:
-
Reaction and Sampling:
-
Maintain the reaction at a constant temperature.
-
Withdraw samples at predetermined time intervals.
-
-
Sample Quenching and Preparation: Immediately quench the reaction in the collected samples by adding a small amount of methanol to scavenge any remaining hydroxyl radicals. Filter the samples through a 0.45 µm syringe filter.
-
Analysis: Determine the residual concentration of 3,4-DCP in the filtered samples using HPLC.
Analytical Methodology: Quantification by HPLC
High-Performance Liquid Chromatography is a standard method for the quantification of chlorophenols and their degradation byproducts.
Instrumentation:
-
HPLC system equipped with a UV detector.
-
Reversed-phase C18 column.
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) is commonly used[6]. The composition can be adjusted to achieve optimal separation.
-
Flow Rate: Typically 0.8 to 1.0 mL min⁻¹[6].
-
Detection Wavelength: Chlorophenols can be monitored at a wavelength of 210 nm or 280 nm[6].
-
Injection Volume: 5 to 20 µL.
Procedure:
-
Calibration: Prepare a series of standard solutions of 3,4-DCP of known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the filtered and quenched samples from the degradation experiments into the HPLC system.
-
Quantification: Use the calibration curve to determine the concentration of 3,4-DCP in the experimental samples based on their peak areas.
Data Presentation and Kinetic Analysis
The degradation of 3,4-DCP often follows pseudo-first-order kinetics, especially in photocatalytic systems[1][7]. The rate constant can be determined by plotting the natural logarithm of the concentration ratio (ln(C/C₀)) against time.
Quantitative Data Summary
| Degradation Method | Catalyst/Reagents | Initial 3,4-DCP Conc. (mg L⁻¹) | Catalyst/Reagent Conc. | pH | Reaction Time (h) | Degradation Efficiency (%) | Apparent Rate Constant (k_obs) | Reference |
| Photocatalysis (UV) | TiO₂ | 100 | 1.0 g L⁻¹ | 5.5 | - | - | 0.5667 h⁻¹ | [1] |
| Photocatalysis (Visible) | Ag/AgBr (for 2,4-DCP) | - | 1.5 g/L | 5.8 | 5 | 89.39 | - | [7] |
| Fenton-like | CaO₂/EDTA-chelated Fe(II) (for 2,4-DCP) | 100 | 16/4/1 molar ratio | - | - | Readily degraded | - | [3] |
| Dechlorination | nFe/Ni on Attapulgite (for 2,4-DCP) | 10 | 2 g/L | 5.5-6.0 | 2 | 96.8 | 0.0277 min⁻¹ | [8] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound degradation experiments.
Proposed Degradation Pathway of Dichlorophenols
Caption: Generalized degradation pathway for dichlorophenols.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Fenton-like degradation of 2,4-dichlorophenol using calcium peroxide particles: performance and mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26754H [pubs.rsc.org]
- 4. Practical applications of the Fenton reaction to the removal of chlorinated aromatic pollutants. Oxidative degradation of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of Dichlorophenol Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC resolution of dichlorophenol isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of dichlorophenol isomers.
Issue: Poor Resolution or Co-elution of Dichlorophenol Isomer Peaks
When you observe overlapping or poorly separated peaks for dichlorophenol isomers, consider the following troubleshooting steps, starting with the simplest and most common solutions.
Caption: Troubleshooting workflow for improving HPLC resolution.
Strategy 1: Modify the Mobile Phase
The composition of the mobile phase is a powerful tool for adjusting selectivity.[1]
-
Adjust the Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (like acetonitrile (B52724) or methanol) will increase retention times and can improve the separation of closely eluting peaks.[2][3]
-
Change the Organic Solvent: Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation due to their different solvent properties, potentially resolving co-eluting peaks.[1]
-
Adjust Mobile Phase pH: For ionizable compounds like dichlorophenols, changing the pH of the mobile phase can significantly impact retention and selectivity.[3] Using an acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) can help to suppress the ionization of the phenolic hydroxyl group, leading to more consistent retention.[3][4]
-
Implement a Gradient: A gradient elution, where the mobile phase composition changes over time, is often effective for separating complex mixtures with a wide range of polarities.[1] A shallower gradient generally provides better resolution.[1]
-
Use Mobile Phase Additives: Additives like β-cyclodextrin can be used in the mobile phase to form inclusion complexes with the dichlorophenol isomers, which can significantly enhance the resolution of these positional isomers.[5][6] Baseline separation of six dichlorophenol isomers has been achieved with β-cyclodextrin concentrations in the range of 2.0-10 mM at a pH of 10.0.[6]
Strategy 2: Adjust Chromatographic Conditions
Physical parameters of the HPLC system can be adjusted to enhance efficiency.[1]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[1][7]
-
Adjust Column Temperature: Lowering the temperature generally increases retention and can improve resolution.[1][7] Conversely, increasing the temperature can sometimes improve efficiency but may also alter selectivity.[1] It is important to operate within the temperature limits of your column and analytes.[1]
Strategy 3: Evaluate the Column
The column is the core of the separation, and its properties are critical for achieving good resolution.[1]
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles increases the number of theoretical plates (efficiency), leading to sharper peaks and better resolution.[1][2] However, this will also increase backpressure.[1]
-
Change Stationary Phase Chemistry: If optimizing the mobile phase does not provide adequate resolution, changing the column's stationary phase (e.g., from a C18 to a C8 or a phenyl column) can provide a significant change in selectivity.[1] For the separation of 22 positional isomers, including dichlorophenols, a perfluorinated phenyl (PFP) stationary phase has shown excellent selectivity.[8]
Frequently Asked Questions (FAQs)
Q1: Why are my dichlorophenol isomer peaks tailing?
Peak tailing can be caused by several factors:
-
Interaction with active silanols: The silica (B1680970) backbone of many reversed-phase columns has residual silanol (B1196071) groups that can interact with the polar hydroxyl group of the phenols, causing tailing. Using a mobile phase with a low pH (e.g., pH 2-3) can suppress the ionization of these silanols.[9]
-
Column contamination: The column may be contaminated with strongly retained compounds. Try flushing the column with a strong solvent.
-
Column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[9]
-
Insufficient buffering: If using a buffered mobile phase, ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a constant ionization state of the analytes.[9]
Q2: My retention times are drifting. What could be the cause?
Retention time drift can be a frustrating issue. Here are some common causes:
-
Poor column equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.[10]
-
Changes in mobile phase composition: This can happen due to inaccurate mixing or evaporation of the more volatile solvent. Prepare fresh mobile phase daily.[10]
-
Temperature fluctuations: Inconsistent column temperature can lead to shifting retention times. Using a column oven is highly recommended for stable temperatures.[10]
-
Column aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.
Q3: I'm seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?
Ghost peaks are unexpected peaks that appear in your chromatogram. They can originate from:
-
Contaminants in the mobile phase or system: Ensure you are using high-purity solvents and that your solvent reservoirs are clean.
-
Carryover from a previous injection: If you are running a gradient, some compounds from a previous injection may not have eluted and can appear as ghost peaks in a subsequent run. A thorough column wash between injections can help.
-
The sample solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and ghost peaks. Whenever possible, dissolve your sample in the initial mobile phase.[1]
Q4: What is a good starting point for developing a method for dichlorophenol isomer separation?
A good starting point for separating dichlorophenol isomers is a reversed-phase method using a C18 column.
| Parameter | Recommended Starting Condition |
| Column | C18, 125 mm x 4 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid) |
| Gradient | Start with a 50:50 acetonitrile:water ratio and adjust as needed. A gradient may be necessary for all six isomers. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm[5] or 280 nm |
| Temperature | Ambient or controlled at 25 °C |
Experimental Protocols
Protocol 1: Isocratic Separation using a C18 Column
This protocol is a starting point for the separation of dichlorophenol isomers.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 125 mm x 4 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 25 °C, using a column oven.
-
Detection: Set the UV detector to a wavelength of 230 nm.[5]
-
Sample Preparation: Dissolve dichlorophenol standards in the mobile phase to a final concentration of approximately 10 µg/mL.
-
Injection: Inject 20 µL of the sample.
-
Analysis: Monitor the chromatogram for the separation of the isomers. Adjust the acetonitrile/water ratio to optimize resolution.
Protocol 2: Enhanced Resolution using β-Cyclodextrin as a Mobile Phase Additive
This protocol is for achieving baseline separation of all six dichlorophenol isomers.[6]
Caption: Experimental workflow for dichlorophenol analysis.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 125 mm x 4 mm, 5 µm particle size).[5]
-
Mobile Phase: Prepare a mobile phase of acetonitrile and a pH 10.0 buffer (e.g., carbonate-bicarbonate buffer). Add β-cyclodextrin to the aqueous portion to achieve a final concentration between 2.0 and 10 mM.[6] The final mobile phase composition will need to be optimized.
-
Flow Rate: Set the flow rate to 1.0 mL/min.[5]
-
Column Temperature: Maintain a constant column temperature.
-
Detection: Set the UV detector to 230 nm.[5]
-
Sample Preparation: Dissolve the dichlorophenol isomer mixture in the mobile phase.
-
Injection: Inject a suitable volume (e.g., 20 µL).
-
Analysis: The inclusion complex formation between the dichlorophenol isomers and β-cyclodextrin should provide the selectivity needed for baseline separation.[5]
Data Summary
Table 1: Example HPLC Conditions for Dichlorophenol Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | Newcrom R1 | Hypersil GOLD VANQUISH PFP |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetonitrile, Water, Phosphoric Acid | Acetonitrile, Water, Formic Acid |
| Detection | UV | UV, MS compatible with formic acid | UV |
| Notes | A standard reversed-phase method. | A specialized reversed-phase column with low silanol activity.[4] | A perfluorinated phenyl column providing excellent selectivity for positional isomers.[8] |
Table 2: Factors Affecting HPLC Resolution
| Factor | Effect on Resolution | How to Implement |
| Efficiency (N) | Sharper peaks lead to better resolution. | Increase column length, decrease particle size, lower flow rate.[1] |
| Selectivity (α) | Greater peak spacing improves resolution. | Change mobile phase (organic solvent, pH, additives), change stationary phase, adjust temperature.[1] |
| Retention (k) | Increased retention can improve separation of early eluting peaks. | Decrease the percentage of organic solvent in the mobile phase.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 4. Separation of 2,6-Dichlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Quantification of 3,4-Dichlorophenol in Soil
Welcome to the technical support center for the analysis of 3,4-Dichlorophenol (3,4-DCP) in soil. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the quantification of this priority pollutant.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in extracting 3,4-DCP from soil?
A1: The primary challenges stem from the complex and variable nature of the soil matrix. Key difficulties include:
-
Strong Analyte-Matrix Interactions: 3,4-DCP can bind tightly to soil organic matter (e.g., humic and fulvic acids) and clay particles, making quantitative extraction difficult.[1]
-
Co-extraction of Interfering Substances: Soil extracts often contain a large amount of natural organic matter that can interfere with chromatographic analysis and detection.[2]
-
Analyte Speciation: In soil, 3,4-DCP exists in equilibrium between its neutral form and its anionic phenolate (B1203915) form. The ratio of these forms is dependent on the soil pH relative to the pKa of 3,4-DCP (around 7.5-8.1), which can affect extraction efficiency.
-
Sample Heterogeneity: Ensuring a representative soil sample is collected and properly homogenized is crucial for obtaining reproducible results.
Q2: My 3,4-DCP recovery is consistently low. What are the likely causes?
A2: Low recovery is a common issue. Consider the following potential causes:
-
Inefficient Extraction: The chosen solvent or extraction technique may not be effective for your specific soil type. For instance, extraction with only organic solvents may be insufficient if a significant portion of the 3,4-DCP is in its anionic form. Alkaline extraction can be more effective in such cases.[2]
-
Incomplete Desorption from the Soil Matrix: The analyte may be strongly adsorbed to soil particles. Techniques like ultrasonic-assisted extraction or accelerated solvent extraction (ASE) can improve desorption.[3][4]
-
Losses During Sample Cleanup: The solid-phase extraction (SPE) or liquid-liquid extraction steps used for cleanup may not be optimized. Check the pH adjustments, solvent choices, and elution volumes.[2]
-
Analyte Degradation: 3,4-DCP can be susceptible to biological or photodegradation, especially if samples are not stored properly (e.g., cool and dark) before analysis.[1]
Q3: How does soil pH impact the analysis of 3,4-DCP?
A3: Soil pH is a critical factor that governs the chemical form of 3,4-DCP. In acidic soils, the neutral (phenol) form is favored, while in neutral to alkaline soils, the anionic (phenolate) form becomes more prevalent. This has significant implications for both extraction and analysis:
-
Extraction: The neutral form is more soluble in organic solvents, while the anionic form is more water-soluble. Methods have been developed to specifically extract the phenolate anion using saline solutions.[5] Alkaline extraction methods are effective because they convert the phenol (B47542) to the more water-soluble phenolate for initial extraction from the soil.[2]
-
Chromatography: For analysis by gas chromatography (GC), 3,4-DCP typically needs to be in its neutral, volatile form. Acidification of the final extract is often required before injection.
Q4: Which analytical technique is better for 3,4-DCP in soil: GC or HPLC?
A4: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable, and the choice often depends on available instrumentation and specific experimental needs.
-
Gas Chromatography (GC): Often coupled with Mass Spectrometry (GC-MS) or an Electron Capture Detector (ECD), GC provides high sensitivity and selectivity. It is a very common and robust method for chlorophenol analysis.[3][6] However, it may require a derivatization step for better peak shape and volatility, although 3,4-DCP can often be analyzed directly.
-
High-Performance Liquid Chromatography (HPLC): Typically paired with a UV detector, HPLC is also a reliable method.[2] A key advantage is that it can analyze the compound without derivatization and is less susceptible to interference from non-volatile matrix components. Ultra-High Pressure Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution.[6]
Troubleshooting Guide for GC Analysis
This guide addresses common issues encountered during the Gas Chromatography (GC) analysis of 3,4-DCP.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Baseline Instability or Drift | 1. Column bleed from high temperatures or oxygen exposure.2. Contaminated carrier gas, inlet, or detector.3. Detector instability (e.g., FID flame not lit). | 1. Condition the column according to the manufacturer's instructions. Check for leaks in the system.[7]2. Use high-purity gases with traps. Clean the injection port and detector.[7]3. Check detector gas flows and re-ignite if necessary.[8] |
| Peak Tailing | 1. Active sites in the inlet liner or on the column.2. Column contamination with non-volatile residues.3. pH of the final extract is not sufficiently acidic. | 1. Use a new, deactivated inlet liner. Clip a small portion (0.5 m) from the front of the column.2. Bake out the column at a high temperature (within its limit).[7]3. Ensure the final extract is acidified to convert all phenolate to the neutral phenol form. |
| Ghost Peaks / Carryover | 1. Contaminated syringe or injection port septum.2. Residue from a previous, more concentrated sample.3. Column bleed. | 1. Clean the syringe and replace the inlet septum.[7][9]2. Run several solvent blanks between sample injections.[7]3. Condition the column properly. |
| Poor Resolution or Overlapping Peaks | 1. Inappropriate temperature program (ramp rate too fast).2. Incorrect carrier gas flow rate.3. Column is overloaded or has lost efficiency. | 1. Optimize the GC oven temperature program, potentially using a slower ramp rate.[7]2. Verify and adjust the carrier gas flow rate.[8]3. Dilute the sample. If the problem persists, replace the column.[8] |
| Reduced Peak Size / Low Sensitivity | 1. Leak in the injection port or gas lines.2. Incorrect split ratio or splitless time.3. Sample degradation in the inlet. | 1. Perform a leak check on the system.[9]2. Verify inlet method parameters.[9]3. Use a deactivated liner and ensure inlet temperature is not excessively high. |
Quantitative Data Summary
The following table summarizes typical performance data for different analytical methods used to quantify chlorophenols in soil.
| Method | Extraction/Cleanup | Recovery (%) | Limit of Detection (LOD) | Reference |
| HPLC-UV | Alkaline Extraction, Chloroform Partitioning, C18-SPE | 65% - 83% | 2 - 2.5 ppb | [2] |
| GC/MS | Accelerated Solvent Extraction (ASE) with Water, SPME | Reproducibility (RSD): 7% - 20% | Low-ppb range | [4] |
| LC-MS/MS | Ultrasonic-Assisted Extraction, SPE | Not specified | Not specified | [3] |
Experimental Protocol: Quantification of 3,4-DCP in Soil by GC-MS
This protocol describes a general workflow for the extraction, cleanup, and analysis of 3,4-DCP from soil samples. Note: Optimization for specific soil types and laboratory conditions is essential.
1. Sample Preparation and Homogenization
-
Air-dry the soil sample in a well-ventilated area away from direct sunlight to prevent photodegradation. Alternatively, dry at a low temperature (<60°C) to prevent loss of volatile components.[10]
-
Once dried, gently grind the soil using a mortar and pestle to break up aggregates.[11]
-
Sieve the soil through a 2 mm mesh to remove stones, roots, and other large debris.[10][11]
-
Store the homogenized sample in a sealed, labeled amber glass container at 4°C until extraction.
2. Extraction: Ultrasonic-Assisted Alkaline Extraction
-
Weigh 10 g of the homogenized soil into a 50 mL glass centrifuge tube.
-
Add 20 mL of 0.1 M Sodium Hydroxide (NaOH) solution.[2]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the soil.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the supernatant.
-
Carefully decant the supernatant into a clean glass beaker.
-
Repeat the extraction on the soil pellet with another 20 mL of 0.1 M NaOH and combine the supernatants.
3. Extract Cleanup and Concentration
-
Adjust the pH of the combined supernatant to approximately 2.0 by adding concentrated Hydrochloric Acid (HCl) dropwise while stirring. This converts the 3,4-dichlorophenolate back to its neutral phenol form.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (pH 2.0) through it. Do not let the cartridge run dry.
-
Load the acidified extract onto the SPE cartridge at a slow, steady flow rate (~2 mL/min).
-
Wash the cartridge with 5 mL of deionized water (pH 2.0) to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes.
-
Elute the 3,4-DCP from the cartridge with 5 mL of methanol or acetone (B3395972) into a clean collection vial.
-
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Analysis
-
Instrument Conditions (Example):
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
-
MS Detector: Electron Ionization (EI) mode, scan range 50-350 amu or Selected Ion Monitoring (SIM) for target ions of 3,4-DCP (e.g., m/z 162, 164, 99).
-
-
Calibration: Prepare a series of calibration standards of 3,4-DCP in the final solvent (e.g., methanol or acetone) and run them to generate a calibration curve.
-
Analysis: Inject 1 µL of the final sample extract into the GC-MS system. Identify and quantify 3,4-DCP based on its retention time and mass spectrum compared to the calibration standards.
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the quantification of 3,4-DCP in soil.
Caption: Experimental workflow for 3,4-DCP analysis in soil.
References
- 1. This compound | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | High-Purity Research Reagent [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Extraction and quantification of chlorophenolate molecules in soils spiked with 2,4-dichlorophenol and 2,4,5-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Gas chromatography: Trends and troubleshooting | Laboratory News [labnews.co.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. alsglobal.com [alsglobal.com]
- 11. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
Technical Support Center: 3,4-Dichlorophenol (3,4-DCP) Analysis by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of 3,4-Dichlorophenol (3,4-DCP) by Liquid Chromatography-Mass Spectrometry (LC-MS). The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 3,4-DCP, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), resulting in inaccurate and imprecise quantification.[1][2] These effects are a significant challenge in LC-MS analysis, particularly when dealing with complex biological matrices like plasma and urine, or environmental samples such as soil and wastewater.
Q2: How can I determine if my 3,4-DCP analysis is affected by matrix effects?
A: There are two primary methods to assess the presence and magnitude of matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique involves infusing a standard solution of 3,4-DCP at a constant rate into the mass spectrometer while a blank, extracted sample matrix is injected onto the LC column.[1] Dips or peaks in the baseline signal at the retention time of 3,4-DCP indicate ion suppression or enhancement, respectively.[1] This method is valuable during method development to identify regions in the chromatogram where matrix effects are most pronounced.[1]
-
Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[1] It involves comparing the peak area of 3,4-DCP spiked into a pre-extracted blank matrix to the peak area of 3,4-DCP in a neat solvent at the same concentration. The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Neat Solvent)
-
An MF value less than 1 indicates ion suppression.
-
An MF value greater than 1 indicates ion enhancement.
-
An MF value close to 1 suggests minimal matrix effect.
-
Q3: What are the most effective strategies to minimize or eliminate matrix effects in 3,4-DCP analysis?
A: A combination of strategies is often employed:
-
Effective Sample Preparation: The primary goal is to remove interfering matrix components before the sample is introduced into the LC-MS system. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly effective and widely used method for cleaning up and concentrating analytes from complex samples.[3]
-
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate 3,4-DCP from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, or selecting a column with a different chemistry.
-
Calibration Strategy:
-
Matrix-Matched Calibration: Preparing calibration standards in the same blank matrix as the samples can compensate for consistent matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass, causing it to co-elute and experience the same matrix effects, which allows for accurate correction.
-
Q4: Is there a commercially available stable isotope-labeled internal standard for this compound?
A: Based on available information, a stable isotope-labeled internal standard specifically for this compound (e.g., this compound-d3 or ¹³C₆-3,4-Dichlorophenol) does not appear to be readily available from major commercial suppliers. However, isotopically labeled versions of other dichlorophenol isomers, such as 2,4-Dichlorophenol-d3, are available.[4] In the absence of a dedicated SIL-IS for 3,4-DCP, researchers may consider using a closely related labeled compound as a surrogate standard, but this approach requires careful validation to ensure it behaves similarly to the analyte. Alternatively, custom synthesis of a 3,4-DCP SIL-IS is an option.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low or no signal for 3,4-DCP | Severe Ion Suppression: Co-eluting matrix components are preventing the efficient ionization of 3,4-DCP. | 1. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to remove interfering compounds. 2. Optimize Chromatography: Modify the LC gradient to better separate 3,4-DCP from the suppression zone. Consider a column with a different stationary phase. 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Inconsistent and high variability in 3,4-DCP quantification | Variable Matrix Effects: The extent of ion suppression or enhancement differs between samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the most effective way to correct for variable matrix effects. 2. Use a Surrogate Internal Standard: If a SIL-IS for 3,4-DCP is not available, a closely related labeled compound can be used as a surrogate. Thorough validation is critical. 3. Matrix-Matched Calibrants: Prepare calibration curves in a representative blank matrix to compensate for consistent matrix effects. 4. Standard Addition: For highly variable and complex matrices, the standard addition method can be employed for each sample to account for its unique matrix effects. |
| Poor peak shape for 3,4-DCP (e.g., tailing, fronting, or splitting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Co-eluting Interferences: Matrix components interfering with the peak shape. 3. Incompatible Injection Solvent: The solvent in which the sample is dissolved is too different from the mobile phase. | 1. Dilute the Sample: Reduce the concentration of 3,4-DCP being injected. 2. Improve Sample Cleanup: As with low signal, enhanced sample preparation can remove interfering compounds. 3. Modify Injection Solvent: Reconstitute the final extract in a solvent that is weaker than or similar in composition to the initial mobile phase. |
| Unexpectedly high signal for 3,4-DCP (Ion Enhancement) | Co-eluting matrix components are enhancing the ionization of 3,4-DCP. | 1. Improve Sample Preparation: Focus on removing the specific matrix components that may be causing the enhancement. 2. Adjust Chromatography: Separate 3,4-DCP from the enhancing components by modifying the LC method. |
Quantitative Data Summary
The following tables summarize representative data on matrix effects and recovery for chlorophenols in different matrices. Note that specific values can vary significantly depending on the exact experimental conditions.
Table 1: Matrix Effect (Matrix Factor) for Chlorophenols in Different Matrices
| Analyte | Matrix | Matrix Factor (MF) | Ionization Effect | Reference |
| This compound | Soil | Not explicitly quantified, but standard addition was used, implying significant matrix effects. | - | [5] |
| Chlorophenols | Environmental Water | Average ME%: <65% (with acid mobile phase additive), 84% (with 1 mM ammonium (B1175870) formate) | Suppression | [6] |
| Enalapril | Plasma | ~30-35% (Positive ESI), ~20% (Negative ESI) | Suppression | [7] |
| Enalaprilat | Plasma | ~30-35% (Positive ESI), ~10% (Negative ESI) | Suppression/Enhancement | [7] |
Table 2: Recovery Data for this compound in Spiked Samples
| Matrix | Spiked Concentration | Recovery (%) | Analytical Method | Reference |
| Water | 10 mg/L | 73% | SPE-LC-MS/MS | [8] |
| Soil | 100 µg/kg | 80.7-97.5% | Microwave-assisted extraction with DLLME-HPLC | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples
This protocol is a general guideline and may require optimization for specific water matrices.
-
Sample Pre-treatment:
-
Take a known volume of the water sample (e.g., 500 mL).
-
Acidify the sample to a pH ≤ 2 with sulfuric acid to ensure 3,4-DCP is in its non-ionized form.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing the following solvents:
-
5 mL of methanol
-
5 mL of reagent water
-
-
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of reagent water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the 3,4-DCP from the cartridge with a small volume of a suitable organic solvent (e.g., 2 x 3 mL of ethyl acetate (B1210297) or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of 3,4-DCP into the initial mobile phase or a clean solvent.
-
Set B (Post-Spike Matrix): Extract a blank matrix sample using your established protocol. Spike the same known amount of 3,4-DCP into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike a blank matrix sample with the same known amount of 3,4-DCP before the extraction process.
-
-
Analyze by LC-MS:
-
Analyze all three sets of samples under the same LC-MS conditions.
-
-
Calculate Matrix Factor and Recovery:
-
Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)
-
Recovery (%) = [(Peak Area of Set C) / (Peak Area of Set B)] x 100
-
Visualizations
Caption: Experimental workflow for 3,4-DCP analysis by LC-MS.
Caption: Troubleshooting logic for matrix effects in 3,4-DCP analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. itqb.unl.pt [itqb.unl.pt]
- 6. researchgate.net [researchgate.net]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]
Technical Support Center: Optimizing 3,4-Dichlorophenol Extraction
Welcome to the technical support center for the extraction of 3,4-Dichlorophenol (3,4-DCP) from aqueous solutions. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound.
Issue 1: Low Recovery of this compound in Liquid-Liquid Extraction (LLE)
-
Question: My recovery of this compound is consistently low when using Liquid-Liquid Extraction (LLE). What are the potential causes and how can I improve the yield?
-
Answer: Low recovery in LLE is a common issue that can often be traced back to several key factors. The most critical of these is the pH of the aqueous sample.[1]
-
Incorrect pH: this compound is a weak acid with a pKa of approximately 8.59. To ensure it is in its neutral, less water-soluble form, the pH of the aqueous solution must be adjusted to be at least 2 pH units below the pKa. A pH of 2-3 is generally recommended for efficient partitioning into the organic solvent.[2][3] At higher pH values, the compound will be in its ionized phenolate (B1203915) form, which is highly soluble in water and will not extract well.[1]
-
Inappropriate Solvent Choice: The organic solvent must be immiscible with water and have a high affinity for 3,4-DCP.[3] Solvents like dichloromethane, diethyl ether, and ethyl acetate (B1210297) are commonly used.[3][4]
-
Insufficient Mixing/Contact Time: The two phases must be mixed thoroughly to allow for the transfer of the analyte from the aqueous to the organic phase. Shaking a separatory funnel vigorously for 1-2 minutes is typical.[1][5]
-
Incomplete Phase Separation: Allowing adequate time for the layers to separate completely is crucial. Any residual aqueous phase in the collected organic layer can reduce recovery.[1]
-
Sub-optimal Solvent Volume: Performing multiple extractions with smaller volumes of organic solvent (e.g., 3 x 30 mL) is more effective than a single extraction with a large volume (e.g., 1 x 90 mL).[3]
-
Issue 2: Poor Recovery of this compound in Solid-Phase Extraction (SPE)
-
Question: I am using a Solid-Phase Extraction (SPE) method to isolate this compound, but the recovery is poor. Which steps of the SPE process should I re-evaluate?
-
Answer: Poor recovery in SPE can be attributed to several factors throughout the process, from sorbent selection to the final elution step.[3]
-
Incorrect Sorbent Selection: For retaining phenolic compounds like 3,4-DCP from aqueous samples, a C18 or a polystyrene-divinylbenzene (PS-DVB) based sorbent is often a good choice.[3][6]
-
Improper Sample pH: As with LLE, the pH of the sample should be adjusted to < 2 to ensure the 3,4-DCP is in its protonated form and can be effectively retained by the nonpolar sorbent.[3][6]
-
High Flow Rate: Loading the sample onto the SPE cartridge too quickly can lead to analyte breakthrough, where the compound does not have sufficient time to interact with and be retained by the sorbent. A slow, dropwise flow rate is recommended (e.g., ~30 mL/min).[3][6]
-
Inefficient Elution: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent.[7] A solvent like methanol (B129727) or acetonitrile (B52724) is typically effective.[3] Ensure the volume of the elution solvent is sufficient for complete recovery; it may be necessary to test different volumes.[3][7] Using a "soak step," where the elution solvent is allowed to sit in the cartridge for a few minutes, can improve recovery by ensuring the analyte fully dissolves.[8]
-
Inadequate Cartridge Drying: Residual water in the cartridge after the washing step can interfere with the elution of the analyte, especially if the elution solvent is not fully miscible with water. Drying the cartridge under vacuum for 10-15 minutes is a critical step.[3][6]
-
Issue 3: Emulsion Formation During Liquid-Liquid Extraction
-
Question: An emulsion has formed between the aqueous and organic layers during my LLE procedure. How can I break it and prevent it from happening again?
-
Answer: Emulsions are a common problem in LLE, often caused by vigorous shaking or the presence of surfactant-like compounds in the sample matrix.[9] Here are several methods to break an emulsion:
-
Add Brine: Add a small amount of saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[9]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can help break the emulsion.[9]
-
Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously. This reduces the agitation that causes emulsions while still allowing for extraction.[9]
-
Filtration: Use phase separation filter paper, which is highly silanized and allows either the aqueous or organic phase to pass through while retaining the other.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the most important factor for optimizing the extraction of this compound?
A1: The most critical factor is the pH of the aqueous solution .[2][10] this compound is a phenolic compound, meaning it is a weak acid. At a pH above its pKa (~8.59), it exists as a water-soluble anion (phenolate). At a pH below its pKa, it is in its neutral, less polar form, which is more soluble in organic solvents. Therefore, acidifying the water sample to a pH of 2-3 is essential for high extraction efficiency in both LLE and SPE.[2][3][6]
Q2: Which extraction method is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both LLE and SPE are effective methods, and the choice often depends on the specific application, sample matrix complexity, and available resources.
-
LLE is a classic technique that is robust and doesn't require specialized cartridges. However, it can be labor-intensive, use large volumes of organic solvents, and is prone to emulsion formation.[9][11]
-
SPE is often considered a more modern and efficient technique. It uses significantly less solvent, can be easily automated, and often provides cleaner extracts.[8] However, it requires method development to select the appropriate sorbent and optimize the wash and elution steps.[12]
For many applications, particularly those involving complex matrices or requiring high sample throughput, SPE is often preferred.
Q3: What are some emerging techniques for extracting this compound?
A3: Research is ongoing to develop more efficient and environmentally friendly extraction methods. One promising area is Magnetic Solid-Phase Extraction (MSPE) . This technique uses magnetic nanoparticles coated with a suitable adsorbent.[13] After extracting the analyte, the nanoparticles can be quickly and easily separated from the sample using an external magnet, simplifying the process.[2] Another area of development is the use of ionic liquids as alternative extraction solvents in LLE, which can offer different selectivity and properties compared to traditional volatile organic solvents.[2][14]
Data Presentation
Table 1: Comparison of Extraction Methods for Chlorophenols
| Method | Adsorbent/Solvent | Analyte(s) including 3,4-DCP | Recovery (%) | Limit of Detection (LOD) | Reference |
| MSPE | Graphene-based magnetic nanocomposite | 2-CP, 3-CP, 2,3-DCP, 3,4-DCP, 2,4,6-TCP | 85.6 - 107.3 | 0.10 - 0.12 ng/mL | [13] |
| MSPE | β-Cyclodextrin modified magnetic microspheres | 2,4-DCP, 2,4-DNP, Bisphenol A | 81.0 - 94.9 | 0.04 - 0.34 ng/mL | [15] |
| SPE | Graphene nanoplatelets | 3-CP, 4-CP, 2,4-DCP | 95 - 103 | - | [16] |
| LLE | Magnetic Room Temperature Ionic Liquid | Various phenols including 3,4-DCP | High Distribution Ratios | - | [2] |
Table 2: Effect of pH on the Extraction Efficiency of Chlorophenols
This table illustrates the general principle that acidic conditions are required for efficient extraction of phenolic compounds.
| pH of Aqueous Phase | Expected Form of 3,4-DCP | Expected Partitioning Behavior | Expected Extraction Efficiency (%) |
| 2.0 | Neutral (Protonated) | Favors Organic Phase | >99% |
| 4.0 | Neutral (Protonated) | Favors Organic Phase | >99% |
| 7.0 | Mostly Neutral | Mixed | ~90-95% |
| 8.6 (pKa) | 50% Neutral, 50% Ionized | Partitioning between phases | ~50% |
| 10.0 | Ionized (Deprotonated) | Favors Aqueous Phase | <10% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
This protocol provides a standard procedure for extracting 3,4-DCP from a water sample.
-
Sample Preparation: Take a known volume of the aqueous sample (e.g., 100 mL) in a separatory funnel.
-
Acidification: Adjust the pH of the sample to 2-3 by adding hydrochloric acid (HCl) dropwise. Confirm the pH with a pH meter.[3]
-
First Extraction: Add 30 mL of a suitable organic solvent (e.g., ethyl acetate) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by opening the stopcock while the funnel is inverted.[3][5]
-
Phase Separation: Allow the layers to separate. The organic layer's position (top or bottom) will depend on its density relative to water.
-
Collection: Drain the organic layer into a clean collection flask.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh 30 mL portions of the organic solvent, combining all organic extracts.[3]
-
Drying: Dry the combined organic extract by passing it through anhydrous sodium sulfate (B86663) to remove residual water.[3]
-
Concentration: Evaporate the solvent from the dried extract using a rotary evaporator or a gentle stream of nitrogen to concentrate the sample for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound
This protocol details a typical SPE procedure using a C18 cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of reagent water through it. Do not let the cartridge go dry.[6]
-
Sample Preparation: Take a known volume of the aqueous sample (e.g., 1 L) and adjust the pH to < 2 using HCl. Add 5 mL of methanol as an organic modifier and mix well.[6]
-
Sample Loading: Load the pH-adjusted sample onto the conditioned SPE cartridge at a flow rate of approximately 30 mL/min.[6]
-
Washing: After loading, wash the cartridge with 5 mL of acidified deionized water (pH 2) to remove co-adsorbed impurities.[3]
-
Drying: Dry the cartridge completely by applying a vacuum for 10-15 minutes. This step is critical for efficient elution.[3][6]
-
Elution: Elute the 3,4-DCP from the cartridge with a small volume (e.g., 2 x 3 mL) of methanol or another suitable solvent into a collection tube.[3]
-
Concentration: Evaporate the eluate to the desired final volume under a gentle stream of nitrogen before analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Efficient Extraction of Phenolic Compounds by Use of Magnetic Room Temperature Ionic Liquids for Environmental Remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. weber.hu [weber.hu]
- 7. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scienceinfo.com [scienceinfo.com]
- 11. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 12. SPE Method Development | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 3,4-Dichlorophenol Standard Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3,4-Dichlorophenol (3,4-DCP) in standard solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound standard solutions?
A1: For optimal stability, this compound standard solutions, particularly those in volatile solvents, should be stored at low temperatures, such as in a freezer, with minimal headspace in a tightly sealed vial.[1] For aqueous solutions, storage at 4°C or -18°C with the addition of stabilizers can maintain reproducible concentrations for about a month.[2][3] It is also crucial to protect solutions from light by using amber vials or storing them in the dark.[1]
Q2: What is the expected shelf life of a this compound standard solution?
A2: The shelf life of a this compound solution is highly dependent on the solvent, concentration, and storage conditions. A commercially prepared solution in methanol (B129727) may have a shelf life of up to 24 months when stored correctly.[4] For aqueous solutions at ng/L levels, stability has been demonstrated for up to 39 days under specific storage conditions.[2][3]
Q3: What factors can affect the stability of this compound solutions?
A3: The stability of this compound solutions is primarily influenced by temperature, light, pH, and the presence of oxygen or other contaminants.[5] Higher temperatures accelerate degradation, while exposure to UV and visible light can cause photodegradation.[5] The pH of aqueous solutions can also impact the stability of chlorophenols.[6]
Q4: How does pH influence the stability of this compound in aqueous solutions?
A4: The pH of a solution can affect the stability of chlorophenols.[6] For instance, the photolysis rates of some chlorophenols increase with pH.[6] In the context of degradation studies, the efficiency of removal can be significantly different in acidic, neutral, and alkaline conditions.[7]
Q5: What are the common degradation products of this compound?
A5: Under various degradation pathways, such as photocatalysis and microbial action, this compound can break down into several intermediate products.[8][9] These can include other chlorophenols through dechlorination, as well as compounds like adipic acid, hexanediol, and hydroquinol.[9] In some cases, degradation can lead to the formation of chloro-hydroxy-diphenyl ethers and hydroxy-chlorodibenzo-p-dioxins.[10]
Troubleshooting Guides
Issue: Inconsistent or Decreasing Peak Areas in HPLC Analysis
If you are observing a gradual decrease in the peak area of your this compound standard over a series of injections, it may indicate degradation of the analyte in your prepared solution. Follow the workflow below to troubleshoot this issue.
Caption: Troubleshooting workflow for inconsistent HPLC peak areas.
Issue: Unexpected Peaks Appearing in the Chromatogram
-
Identify the Source: The appearance of new peaks can be due to the degradation of this compound into other compounds. It can also be a result of contamination.
-
Analyze a Blank: Inject the solvent used for your standard solution to check for contamination in the solvent itself.
-
Review Storage Conditions: Extended exposure to light or elevated temperatures can accelerate the degradation of this compound, leading to the formation of byproducts.[5]
-
Mass Spectrometry Analysis: If your HPLC system is connected to a mass spectrometer, attempt to identify the mass of the unexpected peaks. This can help in identifying potential degradation products.
Issue: Complete Loss of the this compound Peak
-
Check Instrument Functionality: Ensure the HPLC and detector are functioning correctly by injecting a known stable compound.
-
Prepare a Fresh Standard: The most likely cause is complete degradation of the this compound in your standard solution. Prepare a fresh solution from a reliable stock and analyze it immediately.
-
Evaluate Preparation Procedure: Review your protocol for preparing the standard solution. Ensure the correct solvent was used and that there were no errors in dilution calculations. This compound has limited solubility in water but is more soluble in organic solvents like ethanol (B145695) and acetone.[11]
Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound Solutions
| Solvent/Matrix | Storage Temperature | Additives | Duration of Stability | Reference |
| Water (River and Wastewater) | -18°C | 10% Sodium Chloride | ~1 month | [2][3] |
| Water (River and Wastewater) | 4°C | 10% Sodium Chloride + 10 mg/mL Sodium Carbonate | ~1 month | [2][3] |
| Methanol | Not specified (typically 2-8°C or frozen) | None | 24 months | [4] |
| General Guideline | Away from light | N/A | Varies | [1] |
Table 2: Influence of Environmental Factors on Chlorophenol Stability
| Factor | Effect | Mitigation Strategy | Reference |
| Temperature | Higher temperatures accelerate chemical degradation. | Store solutions at recommended refrigerated or frozen temperatures. | [5] |
| Light | UV and visible light can cause photodegradation. | Use amber vials or store standards in the dark.[1] | [5] |
| pH | Can alter molecular structure and affect degradation rates. | Use buffered solutions if pH sensitivity is a concern for your application. | [5][6] |
| Oxygen | Can promote oxidation. | Minimize headspace in vials to reduce exposure to air. | [5] |
Experimental Protocols
Protocol: Conducting a Short-Term Stability Study of a this compound Standard Solution
This protocol outlines a basic procedure to evaluate the stability of a lab-prepared this compound standard solution under different storage conditions.
-
Preparation of Standard Solutions:
-
Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1000 mg/L.
-
From the primary stock, prepare working standard solutions in your desired matrix (e.g., water, buffer) at the target concentration for your experiments.
-
Use calibrated pipettes and volumetric flasks to ensure accuracy.
-
-
Storage Conditions:
-
Aliquot the working standard solution into multiple sets of vials for each storage condition to be tested. Recommended conditions to test include:
-
Refrigerated (2-8°C) in the dark (amber vials).
-
Room temperature (~25°C) exposed to ambient light.
-
Room temperature (~25°C) in the dark.
-
Frozen (≤ -18°C) in the dark.
-
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with a small percentage of acid like formic or acetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
-
-
Testing Frequency:
-
Analyze the solutions at defined time points. For a short-term study, this could be:
-
Time 0 (immediately after preparation).
-
24 hours.
-
48 hours.
-
72 hours.
-
1 week.
-
2 weeks.
-
1 month.
-
-
-
Data Analysis:
-
At each time point, inject triplicate samples from each storage condition.
-
Calculate the average peak area for this compound.
-
Compare the average peak area at each time point to the average peak area at Time 0. A significant decrease in peak area (e.g., >5-10%) indicates degradation.
-
Visually inspect the chromatograms for the appearance of new peaks, which could be degradation products.
-
References
- 1. restek.com [restek.com]
- 2. Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound solution – CRM LABSTANDARD [crmlabstandard.com]
- 5. allanchem.com [allanchem.com]
- 6. Chlorophenols (EHC 93, 1989) [inchem.org]
- 7. Degradation of 2-Chlorophenol in Aqueous Solutions Using Persulfate Activated by Biochar Supported Sulfide-Modified Nanoscale Zero-Valent Iron: Performance and Mechanisms [mdpi.com]
- 8. This compound | High-Purity Research Reagent [benchchem.com]
- 9. Degradation of pentachlorophenol and 2,4-dichlorophenol by sequential visible-light driven photocatalysis and laccase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temperature effect on 2,4-dichlorophenol degradation by Fenton's reagent (Conference) | ETDEWEB [osti.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Overcoming Peak Tailing in 3,4-Dichlorophenol Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3,4-Dichlorophenol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. For the analysis of this compound, peak tailing is problematic as it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased analytical sensitivity.[2]
Q2: What are the primary causes of peak tailing for this compound?
A2: The primary causes of peak tailing for this compound, a weakly acidic phenolic compound, are:
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Secondary Interactions: Unwanted interactions between the phenolic hydroxyl group of this compound and active sites on the stationary phase, most commonly residual silanol (B1196071) groups on silica-based columns.[3]
-
Mobile Phase pH: Operating at a mobile phase pH close to the pKa of this compound (pKa ≈ 8.63) can lead to the co-existence of both ionized and non-ionized forms of the analyte, resulting in peak distortion.[4]
-
Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.
-
Sample Overload: Injecting too much of the this compound sample can saturate the stationary phase, leading to poor peak shape.
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and contribute to peak tailing.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. To ensure the compound is in a single, non-ionized state and to suppress the ionization of residual silanol groups on the column, it is recommended to work at a pH at least 2 units below the pKa of the analyte.[5] For this compound (pKa ≈ 8.63), a mobile phase pH of 2-4 is generally recommended to achieve symmetrical peaks.[6]
Q4: What type of HPLC column is best for analyzing this compound to avoid peak tailing?
A4: For the analysis of phenolic compounds like this compound, modern, high-purity silica (B1680970) columns (Type B silica) that are well-end-capped are recommended to minimize the number of accessible residual silanol groups.[3] Columns with low silanol activity, such as the Newcrom R1, are specifically designed for such applications.[7] Additionally, columns with alternative stationary phases, such as phenyl-hexyl columns, can offer different selectivity and may improve peak shape for aromatic compounds.[8]
Troubleshooting Guides
Issue: Peak tailing is observed for the this compound peak.
This troubleshooting guide provides a step-by-step approach to diagnose and resolve peak tailing for this compound.
Caption: Troubleshooting workflow for peak tailing of this compound.
Data Presentation
The following tables summarize the expected impact of mobile phase pH and column type on the peak shape of this compound, based on established chromatographic principles.
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase pH | Expected Tailing Factor (Tf)* | Rationale |
| 2.5 - 3.5 | 1.0 - 1.2 | Silanol group ionization is suppressed, and this compound is fully protonated, minimizing secondary interactions. |
| 5.0 | > 1.2 | Partial ionization of silanol groups begins, leading to some secondary interactions and peak tailing. |
| 7.0 | >> 1.5 | Significant ionization of silanol groups, leading to strong secondary interactions with this compound and pronounced peak tailing. |
*Theoretical values based on chromatographic principles. Actual values may vary depending on the specific column and other experimental conditions.
Table 2: Comparison of HPLC Columns for this compound Analysis
| Column Type | Stationary Phase Characteristics | Expected Peak Shape for this compound |
| Traditional C18 (Type A Silica) | High residual silanol activity. | Prone to significant peak tailing due to strong secondary interactions. |
| Modern End-capped C18 (Type B Silica) | High purity silica with reduced silanol activity. | Good peak shape with minimal tailing, especially at low pH. |
| Phenyl-Hexyl | π-π interaction capabilities with aromatic compounds. | Can offer alternative selectivity and potentially improved peak shape.[8] |
| Base-Deactivated C18 | Specifically treated to reduce silanol activity. | Excellent peak shape for acidic and basic compounds. |
| Newcrom R1 | Low silanol activity. | Recommended for good peak shape with this compound.[7] |
Experimental Protocols
Optimized HPLC Method for Symmetrical Peak Shape of this compound
This protocol is a starting point for achieving a symmetrical peak shape for this compound. Further optimization may be required based on the specific instrument and sample matrix.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
-
Column:
-
A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) or a specialized column with low silanol activity.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water (pH ≈ 2-3).
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B (linear ramp)
-
10-12 min: 80% B (hold)
-
12.1-15 min: Return to 30% B and equilibrate for the next injection.
-
-
-
Sample Preparation:
-
Dissolve the this compound standard or sample in the initial mobile phase composition (70% A, 30% B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Mandatory Visualization
Caption: Interaction leading to peak tailing of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 3,4-Dichlorophenol (3,4-DCP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interference from other chlorophenols during the analysis of 3,4-Dichlorophenol (3,4-DCP).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of interference in 3,4-DCP analysis?
A1: Interference in 3,4-DCP analysis primarily arises from the co-elution of other dichlorophenol isomers, which have similar chemical structures and physicochemical properties.[1] The six structural isomers of dichlorophenol, including 2,3-DCP, 2,4-DCP, 2,5-DCP, 2,6-DCP, and 3,5-DCP, are the most common interferents. Inadequate sample preparation can also introduce matrix effects that interfere with the analysis.[2]
Q2: How can I identify if I have a co-elution problem?
A2: Several indicators can suggest co-elution in your chromatogram:
-
Asymmetrical peak shapes: Look for peaks with shoulders, tailing, or fronting, which can indicate the presence of more than one compound.[2][3]
-
Broader than expected peaks: If the peak for 3,4-DCP is significantly wider than when running a pure standard, it may be due to a co-eluting compound.
-
Inconsistent peak ratios: If using a mass spectrometry (MS) detector, inconsistent ion ratios across the peak suggest that multiple compounds are eluting together.[2]
-
Peak purity analysis: If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector with your HPLC, you can perform a peak purity analysis.[2][3] This involves comparing UV-Vis spectra across the peak; if the spectra are not identical, it indicates the presence of an impurity.[2][3]
Q3: What are the initial troubleshooting steps to take when I suspect interference?
A3: When you suspect interference, a systematic approach is recommended:
-
Confirm the issue: Inject a certified reference standard of 3,4-DCP to ensure your analytical system is performing correctly and to have a reference chromatogram.[2]
-
Review your method parameters: Double-check all instrument settings, including mobile phase composition, flow rate, column temperature, and detector settings, to ensure they match the validated method.[2]
-
Evaluate sample preparation: Assess your sample extraction and clean-up procedures to ensure they are effective at removing potential interferents from the sample matrix.[4]
Troubleshooting Guides
Issue 1: Poor resolution between 3,4-DCP and other dichlorophenol isomers in HPLC analysis.
Possible Causes:
-
Inappropriate mobile phase composition.
-
Suboptimal column chemistry for the separation.
-
Incorrect flow rate or temperature.
Solutions:
-
Optimize the mobile phase:
-
Adjust solvent strength: In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile (B52724) or methanol) percentage will increase retention times and may improve separation.[5]
-
Change the organic solvent: Switching between acetonitrile and methanol (B129727) can alter selectivity and potentially resolve co-eluting peaks.[5]
-
Modify the pH of the aqueous phase: Adjusting the pH can change the ionization state of the chlorophenols and affect their retention, often improving separation.
-
-
Select an alternative column:
-
If using a standard C18 column, consider a column with a different stationary phase, such as a C8, phenyl, or pentafluorophenyl (PFP) phase, which can offer different selectivities for aromatic compounds.[5]
-
-
Adjust chromatographic conditions:
-
Lower the flow rate: This can increase column efficiency and improve resolution, although it will lengthen the analysis time.[5]
-
Optimize the column temperature: Changing the temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence separation.[5]
-
Issue 2: Co-eluting peaks in GC-MS analysis of 3,4-DCP.
Possible Causes:
-
Inadequate chromatographic separation.
-
Similar fragmentation patterns of isomers.
Solutions:
-
Optimize the GC temperature program: A slower temperature ramp rate can improve the separation of closely eluting compounds.
-
Use a different GC column: A longer column or a column with a different stationary phase (e.g., a more polar phase) can enhance separation.
-
Employ Selected Ion Monitoring (SIM): Instead of scanning a full mass range, monitor specific, unique ions for 3,4-DCP and its potential interferents. This can help to differentiate between compounds even if they are not perfectly separated chromatographically.
-
Derivatization: Derivatizing the chlorophenols, for example, through silylation, can improve their chromatographic behavior and potentially enhance the mass spectral differences between isomers.[6][7]
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Data for Dichlorophenol Isomers
| Compound | Typical HPLC Retention Time (min) on C18 Column | Key Mass-to-Charge Ratios (m/z) in GC-MS (EI) |
| 2,3-Dichlorophenol | Varies based on method | 162 (M+), 126, 98 |
| 2,4-Dichlorophenol | Varies based on method | 162 (M+), 126, 98 |
| 2,5-Dichlorophenol | Varies based on method | 162 (M+), 126, 98 |
| 2,6-Dichlorophenol | Varies based on method | 162 (M+), 126, 98 |
| This compound | Varies based on method | 162 (M+), 126, 98 |
| 3,5-Dichlorophenol | Varies based on method | 162 (M+), 126, 98 |
Note: Retention times are highly method-dependent and should be determined experimentally on your system. The mass-to-charge ratios for dichlorophenol isomers are often very similar, making chromatographic separation critical.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of 3,4-DCP
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 70% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Extract the sample with a suitable solvent like methanol or acetonitrile. The extract may need to be cleaned up using Solid Phase Extraction (SPE) to remove matrix interferences.[4]
Protocol 2: GC-MS Analysis of 3,4-DCP
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode at 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Scan from m/z 50 to 300 or use SIM mode for target ions.
-
Sample Preparation and Derivatization: a. Extract chlorophenols from the sample matrix using a suitable solvent. b. Concentrate the extract and perform a solvent exchange to a non-protic solvent like hexane. c. Derivatize the chlorophenols by adding a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating at 60 °C for 30 minutes to improve volatility and chromatographic performance.[6][7]
Visualization
Caption: Troubleshooting workflow for interference in 3,4-DCP analysis.
References
Technical Support Center: Enhancing Microbial Degradation of 3,4-Dichlorophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial degradation of 3,4-Dichlorophenol (3,4-DCP).
Troubleshooting Guides
This section addresses common issues encountered during 3,4-DCP biodegradation experiments.
Issue 1: Slow or No Degradation of 3,4-DCP
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal environmental conditions | Verify and adjust the pH, temperature, and aeration of your culture medium to the optimal ranges for your microbial strain or consortium. Typical optimal conditions for chlorophenol degradation are a pH between 6.0 and 8.0 and a temperature between 30°C and 37°C. | Enhanced microbial activity and an increased rate of 3,4-DCP degradation. |
| Toxicity of high 3,4-DCP concentration | Reduce the initial concentration of 3,4-DCP in your experiment. High concentrations of chlorophenols can be inhibitory to microbial growth and enzymatic activity.[1] | Resumption of microbial growth and degradation at a lower, non-inhibitory substrate concentration. |
| Lack of microbial acclimatization | Implement a gradual acclimatization process for your microbial culture. Start with a low concentration of 3,4-DCP and incrementally increase it over time.[1][2] This allows the microorganisms to adapt and induce the necessary enzymes for degradation.[1] | Improved tolerance and enhanced degradation efficiency of the microbial culture at higher 3,4-DCP concentrations. |
| Nutrient limitation | Ensure your mineral salt medium (MSM) contains all the essential nutrients for microbial growth. Refer to the provided experimental protocols for a standard MSM recipe. | Increased microbial biomass and sustained degradation activity. |
| Presence of co-contaminants | Analyze your sample for the presence of other inhibitory compounds. Some chemicals can interfere with the microbial degradation of 3,4-DCP. | Identification of inhibitory co-contaminants, allowing for their removal or the selection of a more robust microbial consortium. |
Issue 2: Accumulation of Intermediates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete degradation pathway | Your microbial strain or consortium may lack the necessary enzymes to completely mineralize 3,4-DCP. Consider using a microbial consortium known for complete degradation or bioaugmenting your culture with strains that can degrade the identified intermediates. | Complete degradation of 3,4-DCP to non-toxic end products like CO2 and water. |
| Enzyme inhibition | The accumulated intermediates themselves might be inhibiting downstream enzymatic reactions. Try to identify the intermediates using analytical techniques like GC-MS or HPLC-MS and investigate their potential inhibitory effects. | Understanding the bottleneck in the degradation pathway, which can guide the selection of appropriate co-substrates or microbial strains to overcome the inhibition. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the rate of 3,4-DCP microbial degradation?
A1: The primary factors are pH, temperature, initial 3,4-DCP concentration, microbial biomass concentration, and the presence of essential nutrients and co-substrates.[1] Optimizing these parameters is crucial for achieving high degradation rates.
Q2: How can I enhance the degradation rate of 3,4-DCP in my experiments?
A2: Several strategies can be employed:
-
Acclimatization: Gradually exposing the microbial culture to increasing concentrations of 3,4-DCP can significantly enhance their degradation capacity.[1][2]
-
Bioaugmentation: Introducing specialized microbial strains or consortia with known 3,4-DCP degrading capabilities can boost the overall degradation rate.
-
Biostimulation: Amending the culture with nutrients or electron donors can stimulate the growth and activity of the indigenous degrading microorganisms.
-
Co-metabolism: The addition of a primary substrate (e.g., glucose, succinate) can support microbial growth and induce the production of enzymes that fortuitously degrade 3,4-DCP.
Q3: What is a suitable microbial consortium for 3,4-DCP degradation?
A3: While specific consortia for 3,4-DCP are not as extensively documented as for 2,4-DCP, consortia containing genera such as Pseudomonas, Achromobacter, Burkholderia, and Rhodococcus have shown high efficiency in degrading various chlorophenols.[3] It is often beneficial to use a mixed consortium as they are more resilient and can carry out a more complete degradation of the target compound.
Q4: What are the typical degradation pathways for dichlorophenols?
A4: The aerobic degradation of dichlorophenols typically proceeds through a multi-step enzymatic pathway. The initial step is the hydroxylation of the aromatic ring to form a chlorocatechol. This is followed by ring cleavage, which can occur via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway.[3][4] Subsequent enzymatic reactions lead to the complete mineralization of the compound.
Q5: How do I prepare a suitable culture medium for 3,4-DCP degrading microorganisms?
A5: A mineral salt medium (MSM) is typically used. A common composition is provided in the experimental protocols section below. This medium provides the essential inorganic nutrients required for microbial growth. 3,4-DCP is then added as the sole carbon and energy source.
Quantitative Data Summary
Table 1: Optimal Conditions for Dichlorophenol Degradation
| Parameter | Optimal Range | Reference |
| pH | 6.0 - 8.0 | [1] |
| Temperature (°C) | 30 - 37 | [1] |
| Initial 2,4-DCP Concentration (mg/L) | 50 - 100 | [5] |
Note: Data for 2,4-DCP is often used as a proxy for 3,4-DCP due to the similarity in their chemical structures.
Table 2: Reported Degradation Rates for Dichlorophenols
| Microorganism/Consortium | Compound | Initial Concentration (mg/L) | Degradation Rate | Reference |
| Pseudomonas putida | 2,4-DCP | 70.5 | 40.1 mg/L/h | [1] |
| Mixed Consortium | 2,4-DCP | 100 | 92.51% removal in 4 days | [5] |
| Alcaligenes eutrophus JMP222 | 2,4-DCP | 305 µM | 69% dehalogenation in 47 hours | [6] |
Experimental Protocols
Protocol 1: Microbial Culture Acclimatization
-
Prepare a sterile mineral salt medium (MSM) (see Protocol 3).
-
Inoculate the MSM with your microbial source (e.g., activated sludge, soil sample, or a pure culture).
-
Add an initial, low concentration of 3,4-DCP (e.g., 5-10 mg/L).
-
Incubate under optimal conditions (e.g., 30°C, 150 rpm).
-
Monitor the degradation of 3,4-DCP using a suitable analytical method (see Protocol 4).
-
Once the initial concentration is degraded, add a slightly higher concentration of 3,4-DCP (e.g., increase by 10-20 mg/L).
-
Repeat this process of stepwise increase in substrate concentration until the desired degradation efficiency at the target 3,4-DCP concentration is achieved.[1]
Protocol 2: Batch Degradation Experiment
-
Prepare replicate flasks with a defined volume of sterile MSM.
-
Add the desired initial concentration of 3,4-DCP to each flask from a sterile stock solution.
-
Inoculate the flasks with the acclimatized microbial culture to a specific optical density (e.g., OD600 of 0.1).
-
Include control flasks:
-
Abiotic control: MSM with 3,4-DCP but no inoculum.
-
Biotic control: MSM with inoculum but no 3,4-DCP.
-
-
Incubate the flasks under optimal conditions (e.g., 30°C, 150 rpm).
-
Collect samples at regular time intervals.
-
Analyze the samples for 3,4-DCP concentration and microbial growth (e.g., by measuring OD600).
Protocol 3: Mineral Salt Medium (MSM) Composition
| Component | Concentration (g/L) |
| K2HPO4 | 1.5 |
| KH2PO4 | 0.5 |
| (NH4)2SO4 | 1.0 |
| MgSO4·7H2O | 0.2 |
| NaCl | 0.1 |
| FeSO4·7H2O | 0.01 |
| CaCl2·2H2O | 0.02 |
| Trace element solution | 1.0 mL |
Adjust pH to 7.0-7.2 before autoclaving. The composition can be adapted based on the specific requirements of the microbial strains.[7]
Protocol 4: Quantification of this compound using HPLC
-
Sample Preparation: Collect an aqueous sample from the degradation experiment. Centrifuge or filter the sample to remove microbial cells and debris.
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column.[8][9]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[8]
-
Analysis: Inject a known volume of the prepared sample into the HPLC system.
-
Quantification: Identify and quantify the 3,4-DCP peak based on its retention time and peak area compared to a standard calibration curve prepared with known concentrations of 3,4-DCP. The detection wavelength is typically set around 280 nm.[10]
Visualizations
Caption: Experimental workflow for 3,4-DCP biodegradation.
References
- 1. thescipub.com [thescipub.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced biodegradation of 2, 4-dichlorophenol in packed bed biofilm reactor by impregnation of polyurethane foam with Fe3O4 nanoparticles: Bio-kinetics, process optimization, performance evaluation and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. fda.gov.tw [fda.gov.tw]
- 10. jcsp.org.pk [jcsp.org.pk]
Technical Support Center: Dichlorophenol Separation by Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate Gas Chromatography (GC) column for the separation of dichlorophenol isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a GC column for dichlorophenol isomer separation?
A1: The most critical factor is the stationary phase polarity. The principle of "like dissolves like" is a good starting point; a polar column is generally best for separating polar analytes like dichlorophenols. The separation of dichlorophenol isomers relies on subtle differences in their polarity and boiling points, which are influenced by the position of the chlorine atoms on the phenol (B47542) ring. A stationary phase that can exploit these small differences is crucial for achieving good resolution.
Q2: Which type of GC column is generally recommended for dichlorophenol analysis?
A2: For the separation of dichlorophenol isomers, a mid-polarity to high-polarity column is typically recommended. Columns with a stationary phase containing cyanopropyl or polyethylene (B3416737) glycol (PEG) functionalities are often good choices. For example, a "WAX" type column (e.g., DB-WAX) can provide good peak shape and isomer separation for chlorophenolics.[1] However, a low-polarity column like a DB-5ms can also be used, especially if analyzing a wide range of compounds with different polarities.
Q3: Can a non-polar column be used for dichlorophenol separation?
A3: Yes, a non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5), can be used for the analysis of chlorinated compounds and phenols.[1] On a non-polar column, the elution order of dichlorophenol isomers will generally follow their boiling points. While it may not provide the same level of separation for all isomers as a more polar column, it can be a robust option, especially when analyzing other, less polar compounds simultaneously.[1]
Q4: What are the advantages of using a WAX column for dichlorophenol separation?
A4: A WAX (polyethylene glycol) column is highly polar and offers several advantages for dichlorophenol analysis:
-
Improved Peak Shape: WAX columns can reduce peak tailing, which is a common issue with polar, acidic compounds like phenols.
-
Enhanced Isomer Separation: The polar nature of the stationary phase can better differentiate between the subtle polarity differences of the dichlorophenol isomers, leading to improved resolution.[1]
Q5: Are there any disadvantages to using a WAX column?
A5: The main disadvantage of a WAX column is its lower maximum operating temperature compared to non-polar or mid-polarity columns. This can be a limitation if you need to analyze high-boiling point compounds in the same run, as it may not be possible to "bake out" the column at a high enough temperature to remove them effectively.[1]
Q6: What is derivatization, and is it necessary for dichlorophenol analysis?
A6: Derivatization is a chemical modification of the analyte to improve its chromatographic properties. For phenols, this typically involves converting the polar hydroxyl (-OH) group into a less polar ether or ester. Common derivatizing agents include acetic anhydride (B1165640) or silylating agents like BSTFA.[2][3][4]
While not always mandatory, derivatization is highly recommended for dichlorophenol analysis by GC for several reasons:
-
Improved Volatility: Derivatization increases the volatility of the phenols, leading to better elution from the GC column.[5][6]
-
Reduced Peak Tailing: By masking the active hydroxyl group, derivatization minimizes interactions with active sites in the GC system, resulting in more symmetrical peaks.[5]
-
Enhanced Sensitivity: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, like the Electron Capture Detector (ECD).[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution of Isomers | Inappropriate Column Polarity: The stationary phase is not selective enough to separate the isomers. | - Switch to a more polar column, such as a DB-WAX or a mid-polarity column with a higher cyanopropyl content. - If using a non-polar column, consider derivatization to enhance volatility differences. |
| Suboptimal Temperature Program: The oven temperature ramp rate is too fast, not allowing for sufficient interaction with the stationary phase. | - Decrease the initial oven temperature. - Use a slower temperature ramp rate (e.g., 5-10°C/min). - Incorporate an isothermal hold at a temperature that provides the best separation for the critical pair of isomers. | |
| Peak Tailing | Active Sites in the System: The polar hydroxyl group of the dichlorophenols is interacting with active sites in the injector liner, column, or detector. | - Use a deactivated inlet liner. - Perform column conditioning according to the manufacturer's instructions. - Derivatize the dichlorophenols to block the active hydroxyl group.[5] |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce the injection volume. - Dilute the sample. - Use a column with a thicker film or larger internal diameter to increase sample capacity. | |
| Co-elution of Isomers | Insufficient Column Efficiency or Selectivity: The column is not capable of separating two or more isomers under the current conditions. | - Switch to a column with a different stationary phase chemistry to alter selectivity. For example, if using a 5% phenyl column, try a WAX column. - Increase the column length to improve efficiency. - Decrease the column internal diameter for higher efficiency. |
| Ghost Peaks | Contamination: Carryover from previous injections, septum bleed, or contaminated carrier gas. | - Run a blank solvent injection to confirm the source of the ghost peaks. - Bake out the column at its maximum recommended temperature. - Replace the septum and inlet liner. - Ensure high-purity carrier gas and check for leaks. |
| Shifting Retention Times | Inconsistent Flow Rate or Temperature: Leaks in the system or poor oven temperature control. | - Check for leaks in the carrier gas lines and connections. - Verify the oven temperature is stable and accurate. - Ensure the column is properly installed and not slipping. |
Column Selection and Performance Data
The following table summarizes the characteristics of commonly used GC columns for phenol analysis and their suitability for dichlorophenol separation.
| Column Type | Stationary Phase | Polarity | Max Temp (°C) | Advantages for Dichlorophenol Separation | Disadvantages for Dichlorophenol Separation |
| DB-5ms | 5% Phenyl-methylpolysiloxane | Low | 325/350 | Robust, good for general-purpose analysis, can be heated to high temperatures to elute heavy compounds.[1] | May show some peak tailing for polar phenols, may not fully resolve all isomers.[1] |
| DB-1701 | 14% Cyanopropylphenyl-methylpolysiloxane | Mid | 280 | Good selectivity for compounds with different polarities. | May not provide baseline separation for all dichlorophenol isomers. |
| DB-WAX | Polyethylene Glycol (PEG) | High | 240/250 | Excellent peak shape for polar compounds, good separation of isomers.[1] | Lower maximum temperature limits its use for high-boiling point analytes.[1] |
| TraceGOLD TG-Dioxin | Not specified, designed for dioxin analysis | Not specified | Not specified | Demonstrated to provide good separation of various chlorophenolic compounds.[7] | May be a more specialized and expensive column. |
Experimental Protocols
Detailed GC-MS Protocol for Chlorophenolic Compounds
This protocol is adapted from a method for the trace analysis of chlorophenolic compounds and can be used as a starting point for dichlorophenol separation.[7]
-
Column: TraceGOLD™ TG-Dioxin GC column (60 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector: Splitless, 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 min
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C
-
Ramp 3: 20°C/min to 300°C, hold for 5 min
-
-
Mass Spectrometer:
-
Transfer line: 280°C
-
Ion source: 300°C
-
Acquisition mode: Selected Ion Monitoring (SIM)
-
Derivatization Protocol (Acetylation)
This is a general procedure for the acetylation of phenols.
-
To your aqueous sample or standard, add a suitable buffer to achieve alkaline conditions (e.g., potassium carbonate solution).
-
Add acetic anhydride as the derivatizing agent.
-
Allow the reaction to proceed (e.g., for 1 hour).[7]
-
Extract the derivatized dichlorophenols with a non-polar solvent like hexane (B92381).
-
The hexane extract can then be injected into the GC.
Visualizations
Logical Workflow for GC Column Selection
Caption: Workflow for selecting a GC column for dichlorophenol separation.
Troubleshooting Logic for Poor Resolution
Caption: Troubleshooting logic for addressing poor resolution of dichlorophenol isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. s4science.at [s4science.at]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of 3,4-Dichlorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-Dichlorophenol. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main industrial methods for synthesizing this compound are:
-
Direct Chlorination of Phenol (B47542): This method involves the electrophilic substitution of hydrogen atoms on the phenol ring with chlorine, typically using chlorine gas or sulfuryl chloride as the chlorinating agent.[1][2] Careful control of reaction conditions is necessary to achieve the desired regioselectivity.[1]
-
Diazotization of 3,4-Dichloroaniline (B118046): This route involves the conversion of 3,4-dichloroaniline to a diazonium salt, which is then hydrolyzed to yield this compound.[3] This is a common laboratory and industrial method.
Q2: What are the common byproducts in the synthesis of this compound via phenol chlorination?
A2: The direct chlorination of phenol is a stepwise process that can lead to a mixture of chlorinated phenols.[4] The primary byproducts include:
-
Isomeric Monochlorophenols: 2-Chlorophenol and 4-Chlorophenol are the initial products.[4][5]
-
Isomeric Dichlorophenols: 2,4-Dichlorophenol and 2,6-Dichlorophenol can form from the further chlorination of monochlorophenols.[4]
-
Trichlorophenol: 2,4,6-Trichlorophenol is a common byproduct resulting from further chlorination.[5][6]
-
Ring Cleavage Products: Under high chlorine concentrations, the aromatic ring can break down to form various oxidation products.[5]
Q3: What byproducts can be expected from the diazotization of 3,4-dichloroaniline?
A3: The main challenge in this synthesis is the instability of the diazonium salt. Improper handling can lead to several byproducts:
-
Azo Dyes: If the diazonium salt is not promptly hydrolyzed, it can undergo azo coupling with unreacted 3,4-dichloroaniline or the product, this compound, to form colored impurities.
-
Replacement Byproducts: Depending on the reaction medium, other nucleophiles present can replace the diazonium group, leading to unintended products.
-
Decomposition Products: Uncontrolled decomposition of the diazonium salt can lead to a variety of tar-like substances.
Q4: How can I minimize the formation of byproducts during the chlorination of phenol?
A4: Minimizing byproduct formation requires careful control of reaction parameters:
-
Stoichiometry: Use a precise molar ratio of the chlorinating agent to phenol to favor the formation of dichlorophenols.
-
Temperature: Maintain a low reaction temperature to reduce the rate of over-chlorination.
-
Catalyst: The choice of catalyst can influence the regioselectivity of the chlorination.
-
pH: The pH of the reaction medium can significantly affect the distribution of chlorophenolic products.[4]
Q5: How can I improve the yield and purity of this compound from the diazotization route?
A5: To improve the outcome of the diazotization of 3,4-dichloroaniline, consider the following:
-
Temperature Control: The diazotization reaction must be carried out at a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt.
-
Immediate Use: The prepared diazonium salt solution should be used immediately in the subsequent hydrolysis step to prevent decomposition and side reactions.
-
Acidic Conditions: The reaction is performed in a strong acid, such as sulfuric acid, to facilitate the formation of the diazonium salt.[3]
-
Purity of Starting Material: Use pure 3,4-dichloroaniline to avoid the introduction of impurities that can lead to side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound (Diazotization Route) | Incomplete diazotization. | Ensure the use of a slight excess of sodium nitrite (B80452) and sufficient acid. Test for the presence of nitrous acid using starch-iodide paper. |
| Decomposition of the diazonium salt. | Maintain a reaction temperature of 0-5 °C throughout the diazotization and addition steps. Use the diazonium salt solution immediately after preparation. | |
| Incomplete hydrolysis. | Ensure sufficient heating during the hydrolysis step to drive the reaction to completion. | |
| Presence of Colored Impurities (Azo Dyes) | Azo coupling side reactions. | Ensure rapid and efficient hydrolysis of the diazonium salt. Maintain a low temperature before the hydrolysis step to minimize coupling reactions. |
| Formation of Isomeric Byproducts (Phenol Chlorination) | Lack of regioselectivity. | Optimize the catalyst and solvent system. Lewis acid catalysts can influence the ortho/para ratio. |
| Over-chlorination. | Carefully control the stoichiometry of the chlorinating agent. Add the chlorinating agent slowly and monitor the reaction progress using techniques like GC or HPLC. | |
| Product is a Dark Oil or Tar | Uncontrolled decomposition of the diazonium salt. | Strictly adhere to low-temperature conditions during diazotization. Ensure efficient stirring to maintain a homogenous temperature. |
| Presence of impurities in the starting material. | Purify the 3,4-dichloroaniline before use, for example, by recrystallization. |
Quantitative Data
| Synthesis Route | Starting Material | Reported Yield | Key Byproducts | Reference |
| Diazotization & Hydrolysis | 3,4-Dichloroaniline | 80.5% | Inorganic crystals (removed by filtration) | [3] |
| Chlorination | Phenol | Variable | 2-Chlorophenol, 4-Chlorophenol, 2,4-Dichlorophenol, 2,6-Dichlorophenol, 2,4,6-Trichlorophenol | [4][5] |
Experimental Protocols
Synthesis of this compound via Diazotization of 3,4-Dichloroaniline (General Procedure)
Materials:
-
3,4-Dichloroaniline
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Amine Salt: In a flask equipped with a stirrer, slowly add 3,4-dichloroaniline to a cooled solution of concentrated sulfuric acid in water. Maintain the temperature below 10 °C.
-
Diazotization: Cool the amine salt suspension to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite in cold deionized water. Add the sodium nitrite solution dropwise to the stirred amine salt suspension, ensuring the temperature remains between 0 and 5 °C. After the addition is complete, continue stirring for 15-30 minutes at the same temperature.
-
Hydrolysis: In a separate flask equipped for steam distillation or with a reflux condenser, heat a volume of water to boiling. Slowly and carefully add the cold diazonium salt solution to the boiling water. Nitrogen gas will evolve.
-
Isolation and Purification: After the addition is complete and gas evolution has ceased, the this compound can be isolated. If steam distillation is used, the product will distill with the steam. Alternatively, the reaction mixture can be cooled and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or distillation under reduced pressure.
Visualizations
Caption: Byproduct formation pathways in the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis via diazotization.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. gfredlee.com [gfredlee.com]
- 5. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
minimizing photodegradation of 3,4-Dichlorophenol during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the photodegradation of 3,4-Dichlorophenol (3,4-DCP) during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3,4-DCP) and why is its photodegradation a concern during analysis?
A1: this compound is a chlorinated aromatic compound. It is susceptible to degradation upon exposure to light, particularly UV radiation, in a process known as photodegradation. This degradation can lead to the formation of byproducts, resulting in inaccurate quantification and misinterpretation of analytical results. Therefore, minimizing photodegradation is crucial for obtaining reliable data.
Q2: What are the primary factors that influence the photodegradation of 3,4-DCP?
A2: The primary factors influencing the photodegradation of 3,4-DCP include:
-
Light Exposure: Both the intensity and wavelength of the light source can significantly impact the rate of degradation. UV light is particularly effective at inducing photodegradation.
-
pH of the Solution: The stability of 3,4-DCP is highly pH-dependent, as the compound can exist in both ionized and non-ionized forms, which have different reactivities.[1]
-
Presence of Photosensitizers: Substances in the sample matrix, such as humic acids or certain ions, can act as photosensitizers, accelerating the degradation process.[2]
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including photodegradation.
-
Sample Matrix Composition: The presence of other organic compounds and inorganic ions in the sample can either inhibit or enhance photodegradation.[2]
Q3: What are the recommended storage conditions for 3,4-DCP samples to minimize degradation?
A3: To minimize degradation, 3,4-DCP samples should be stored in amber glass vials to protect them from light. It is also recommended to store samples at a low temperature, ideally at 4°C for short-term storage and -18°C for long-term storage, to slow down any potential degradation reactions.[3] The storage containers should be tightly sealed to prevent any contamination.[3]
Q4: Which analytical techniques are most suitable for the analysis of 3,4-DCP?
A4: The most common and suitable analytical techniques for 3,4-DCP analysis are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] HPLC is versatile for analyzing 3,4-DCP in various matrices, while GC-MS offers high selectivity and sensitivity, often requiring a derivatization step to improve the volatility of the analyte.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreasing peak area for 3,4-DCP over a sequence of injections. | Photodegradation of the sample in the autosampler vial due to light exposure. | Use amber or UV-protected autosampler vials. If clear vials must be used, cover the autosampler to shield it from ambient light. Prepare fresh sample dilutions more frequently. |
| Variable retention times for the 3,4-DCP peak. | Inconsistent mobile phase composition or pH. Fluctuations in column temperature. | Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the proportioning valves. Use a column oven to maintain a constant temperature.[8] |
| Appearance of unknown peaks or a rising baseline in the chromatogram. | Formation of photodegradation byproducts. Sample matrix interference. | Confirm the identity of byproducts using a mass spectrometer if available. Review and optimize sample preparation procedures to remove interfering matrix components. Implement the protective measures against photodegradation outlined in this guide. |
| Poor peak shape (tailing or fronting). | Interaction of 3,4-DCP with active sites on the column. Mismatch between sample solvent and mobile phase. | Use a high-quality, end-capped column. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. Adjusting the mobile phase pH might also improve peak shape. |
| Low recovery of 3,4-DCP after sample preparation. | Degradation during extraction or concentration steps. Incomplete extraction. | Minimize exposure of the sample to light during all preparation steps. Use gentle heating for any evaporation steps. Optimize the extraction solvent and pH to ensure efficient partitioning of 3,4-DCP. |
Data on Photodegradation of Chlorophenols
The following table summarizes kinetic data for the photodegradation of chlorophenols under various conditions. Note that some data pertains to closely related compounds like 2,4-DCP and 4-CP, which provides insight into the expected behavior of 3,4-DCP.
| Analyte | Condition | Light Source | Degradation Rate/Efficiency | Reference |
| 2,4-Dichlorophenol (B122985) | Photo-Fenton reaction (75 mg/L H₂O₂, 10 mg/L Fe(II)) | UV | First-order degradation constant: 0.057 min⁻¹ | [9] |
| 2,4-Dichlorophenol | ZnO suspension (1.5 g/L) | UV | Complete degradation in 180 min | [10] |
| 2,4-Dichlorophenol | Ag/AgBr photocatalyst | UV | 83.4% degradation after 300 min | [11] |
| 2,4-Dichlorophenol | Ag/AgBr photocatalyst | Visible light | 89.4% degradation after 300 min | [11] |
| 4-Chlorophenol | GCN/0.3Ag₂CrO₄ nanocomposite | Royal blue LED (450 nm) | Rate constant: 2.64 x 10⁻² min⁻¹ | [6] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol is a general guideline for the analysis of 3,4-DCP in water samples.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify the water sample (e.g., 500 mL) to a pH ≤ 2 with an appropriate acid (e.g., HCl).
-
Condition a C18 SPE cartridge by passing methanol (B129727) followed by acidified deionized water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the 3,4-DCP from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
HPLC-UV Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is a 50:50 mixture.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 280 nm is a suitable wavelength for the detection of chlorophenols.[6]
-
Injection Volume: 10-20 µL.
-
Protocol 2: GC-MS Analysis of this compound with Derivatization
This protocol is based on established methods for the analysis of phenolic compounds.[7][12]
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Take a known volume of the water sample in a separatory funnel.
-
Acidify the sample to pH ≤ 2.
-
Add an appropriate extraction solvent (e.g., dichloromethane).
-
Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Repeat the extraction two more times with fresh solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume.
-
-
Derivatization (Acetylation):
-
To the concentrated extract, add a small amount of potassium carbonate and acetic anhydride.
-
Heat the mixture (e.g., at 60°C) for a specified time to form the acetylated derivative of 3,4-DCP.
-
After cooling, the derivatized sample is ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column suitable for semi-volatile compounds (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Optimized for efficient vaporization without degradation (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from other components (e.g., start at 60°C, ramp to 280°C).
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Simplified photodegradation pathway of this compound.
Caption: Troubleshooting logic for 3,4-DCP analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. epa.gov [epa.gov]
- 8. aet.irost.ir [aet.irost.ir]
- 9. A comparative study of the advanced oxidation of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Extraction of 3,4-Dichlorophenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the effect of pH on the extraction of 3,4-Dichlorophenol.
Troubleshooting Guide
Q1: I am experiencing low recovery of this compound during my extraction. What are the likely causes related to pH?
A1: Low recovery of this compound is frequently linked to the pH of the aqueous sample. As a phenolic compound, its solubility and partitioning behavior are highly dependent on pH.[1][2]
-
Potential Cause: The pH of your sample is too high (neutral or alkaline). This compound is a weak acid with a pKa of approximately 7.85.[3] At a pH above its pKa, it will deprotonate to form the 3,4-dichlorophenolate anion. This ionized form is more water-soluble and will not partition efficiently into the organic extraction solvent.
-
Solution: To ensure maximum recovery, the pH of the aqueous sample should be adjusted to be at least 2 pH units below the pKa of this compound.[2] Therefore, acidifying the sample to a pH of ≤ 2 is recommended.[1][4] This will maintain the this compound in its neutral, more hydrophobic form, which is readily extracted into organic solvents like dichloromethane (B109758) or ethyl acetate.[1][4]
Q2: I observed an emulsion forming at the interface between the aqueous and organic layers during liquid-liquid extraction. Can pH be a contributing factor?
A2: While emulsion formation is often caused by high concentrations of lipids or proteins, pH can play an indirect role. If the pH is not optimal, you might be tempted to shake the separatory funnel more vigorously to improve extraction, which can lead to emulsions.[5]
-
Solution:
-
First, ensure your sample pH is correctly adjusted to ≤ 2 to maximize the partitioning of this compound into the organic phase.[1][4]
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient mixing without inducing an emulsion.[5]
-
If an emulsion does form, you can try to break it by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.[1][5]
-
Q3: My Solid-Phase Extraction (SPE) recovery for this compound is inconsistent. How critical is the sample pH in this method?
A3: The pH of the sample is just as critical in SPE as it is in LLE for consistent and high recovery.
-
Potential Cause: If the sample pH is too high, the this compound will be in its ionized form and will have poor retention on nonpolar sorbents like C18 or polystyrene-divinylbenzene (PS-DVB).[2] This will cause the analyte to pass through the cartridge during sample loading, leading to low recovery.[2][6]
-
Solution: Always acidify your aqueous sample to a pH of 2-3 before loading it onto the SPE cartridge.[7] This ensures the this compound is in its neutral form and can be effectively retained by the sorbent.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the extraction of this compound?
A1: The optimal pH for extracting this compound from an aqueous solution is acidic, specifically pH ≤ 2.[1][4] This ensures the compound is in its protonated, non-ionized form, which is less soluble in water and more soluble in organic solvents.[2][3]
Q2: Why is an acidic pH necessary for good recovery?
A2: this compound is a weak acid. In a chemical equilibrium, it can exist in either its neutral (protonated) form or its ionized (deprotonated) form. The neutral form is more hydrophobic and preferentially partitions into the organic phase, while the ionized form is more hydrophilic and remains in the aqueous phase. By lowering the pH, the equilibrium is shifted towards the neutral form, thus maximizing its extraction into the organic solvent.
Q3: What happens if I use a neutral or alkaline pH for the extraction?
A3: If the pH is neutral or alkaline (e.g., pH > 7), a significant portion of the this compound will exist in its ionized (phenolate) form. This form is much more soluble in water and will not be efficiently extracted into the organic solvent, leading to poor recovery.[3]
Q4: What acids can be used to adjust the pH of my sample?
A4: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used to acidify samples before extraction.[4][8] It is important to add the acid dropwise and check the pH with a pH meter or pH paper to avoid over-acidification.
Data Presentation
Table 1: Effect of pH on the Extraction Efficiency of this compound
| pH of Aqueous Sample | Expected Form of this compound | Partitioning into Organic Solvent | Expected Extraction Efficiency |
| ≤ 2 | Predominantly Neutral (C₆H₃Cl₂OH) | High | High |
| 4 | Mostly Neutral | Good | Medium-High |
| 7 | Mix of Neutral and Ionized | Moderate | Medium |
| > 8 | Predominantly Ionized (C₆H₃Cl₂O⁻) | Low | Low |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
-
Sample Preparation: Take a known volume of the aqueous sample (e.g., 100 mL) in a separatory funnel.
-
pH Adjustment: Slowly add a suitable acid (e.g., 1M HCl) dropwise to the sample while gently swirling. Periodically check the pH using a pH meter or pH paper until a stable pH of ≤ 2 is reached.[4]
-
Solvent Addition: Add a suitable, water-immiscible organic solvent (e.g., 50 mL of dichloromethane or ethyl acetate) to the separatory funnel.[1][4]
-
Extraction: Stopper the funnel and gently invert it 15-20 times, venting occasionally to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[5]
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.
-
Collection: Drain the lower organic layer (if using a denser solvent like dichloromethane) into a collection flask. If using a less dense solvent, decant the upper organic layer.
-
Repeat Extraction: To maximize recovery, repeat the extraction process (steps 3-6) two more times with fresh portions of the organic solvent.[1]
-
Drying and Concentration: Combine the organic extracts and dry them by passing them through anhydrous sodium sulfate. The solvent can then be evaporated to concentrate the extracted this compound.
Protocol 2: Solid-Phase Extraction (SPE) of this compound
-
Sorbent Selection: Choose a suitable reversed-phase SPE cartridge, such as polystyrene-divinylbenzene (PS-DVB) or C18.[7]
-
Cartridge Conditioning:
-
Wash the cartridge with 5-10 mL of the elution solvent (e.g., methanol).
-
Equilibrate the cartridge with 5-10 mL of deionized water.
-
-
Sample Preparation and pH Adjustment: Take a known volume of the aqueous sample and adjust the pH to 2-3 using an appropriate acid (e.g., HCl).[7]
-
Sample Loading: Load the pH-adjusted sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-5 mL/min).[1][7]
-
Washing: Wash the cartridge with a small volume (e.g., 5 mL) of acidified deionized water (pH 2-3) to remove any co-adsorbed impurities.
-
Drying: Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.
-
Elution: Elute the this compound from the cartridge with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) into a collection tube.[1]
-
Concentration: The eluate can be concentrated by evaporating the solvent under a gentle stream of nitrogen.
Mandatory Visualization
Caption: pH effect on this compound ionization and extraction.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Efficient Extraction of Phenolic Compounds by Use of Magnetic Room Temperature Ionic Liquids for Environmental Remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3,4-Dichlorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two most common and powerful analytical techniques for the quantification of 3,4-Dichlorophenol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The selection of an appropriate analytical method is critical for ensuring accurate and reliable data in environmental monitoring, industrial process control, and research applications. This document outlines the performance characteristics of each method, supported by experimental data, to assist in the selection of the most suitable technique for your specific analytical needs.
At a Glance: Key Differences
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility of the analyte and its partitioning between a gaseous mobile phase and a stationary phase. |
| Derivatization | Not typically required for this compound.[1] | Often required to increase the volatility and thermal stability of the analyte.[1] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[1][2][3] | Requires volatile and thermally stable compounds or their derivatives.[1][2] |
| Sensitivity | Good, with detection limits typically in the µg/L (ppb) range.[1] | Excellent sensitivity, often reaching ng/L (ppt) levels, especially with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[1] |
| Selectivity | Dependent on the detector used (e.g., UV, Photodiode Array). | High selectivity, particularly when coupled with a Mass Spectrometer (GC-MS), which allows for compound identification based on its mass-to-charge ratio.[1] |
| Speed | Analysis times can range from 10 to 60 minutes.[1] | Typically faster analysis times, often within a few minutes, once the sample is prepared.[3] |
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of validated HPLC and GC methods for the analysis of dichlorophenols, including this compound. These values are method-dependent and can vary based on the specific instrumentation, column, and experimental conditions used.
| Parameter | HPLC-UV | GC-MS (with derivatization) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.2 - 1 ppb[4] | 0.02 - 0.58 µg/L[5] |
| Limit of Quantification (LOQ) | 0.005 µg/mL | 1.0 µg/L |
| Accuracy (% Recovery) | 90 - 102%[6] | 85.1 - 108.4%[7] |
| Precision (% RSD) | 1.5 - 4.3%[6] | < 10% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general method for the analysis of this compound in water samples using HPLC with UV detection.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Acidify the water sample (e.g., 500 mL) to a pH of approximately 3 with a suitable acid.
-
Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elute the retained this compound with 5 mL of a suitable organic solvent, such as methanol or acetonitrile (B52724).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
2. HPLC Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with the aqueous phase typically acidified with a small amount of phosphoric acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the calibration standards and the prepared sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography (GC) Method (Based on EPA Method 8041A)
This protocol provides a summary of the EPA Method 8041A for the analysis of phenols, including this compound, in various matrices.[8][9]
1. Sample Preparation (Solvent Extraction)
-
For aqueous samples, adjust the pH to be acidic.
-
Extract the sample with a suitable organic solvent, such as dichloromethane, using a separatory funnel.
-
Dry the extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a small volume using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
2. Derivatization (Acetylation)
-
To a concentration of the sample extract, add a derivatizing agent such as acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine (B92270) or potassium carbonate).
-
Heat the mixture to facilitate the reaction, converting the phenolic hydroxyl group to an acetate (B1210297) ester. This increases the volatility of the analyte for GC analysis.
-
After the reaction is complete, the derivatized extract is ready for GC analysis.
3. GC Conditions
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD). For higher selectivity, a Mass Spectrometer (MS) can be used.
-
Column: A capillary column suitable for phenol (B47542) analysis, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 60°C, held for 1-2 minutes, then ramped to 250-300°C at a rate of 5-10°C/min.
-
Detector Temperature: 300°C.
4. Calibration and Quantification
-
Prepare calibration standards of derivatized this compound.
-
Inject the standards and the derivatized sample extract into the GC system.
-
Create a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams, generated using Graphviz, depict the experimental workflows for both HPLC and GC analysis of this compound.
Conclusion
Both HPLC and GC are robust and reliable methods for the analysis of this compound. The choice between the two techniques depends on the specific requirements of the analysis.
-
HPLC is often preferred for its simplicity, as it typically does not require a derivatization step. This makes it a more straightforward and potentially faster method for routine analysis of samples where the expected concentrations are in the parts-per-billion range.
-
GC , particularly when coupled with mass spectrometry, offers superior sensitivity and selectivity.[1] The requirement for derivatization adds a step to the sample preparation process, but for applications requiring very low detection limits (parts-per-trillion) and unambiguous compound identification, GC-MS is the method of choice.
Ultimately, the decision should be based on factors such as the required detection limits, the complexity of the sample matrix, the availability of instrumentation, and the desired sample throughput. For regulatory purposes, it is essential to adhere to the specific validated methods required by the relevant governing bodies.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. epa.gov [epa.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. unitedchem.com [unitedchem.com]
- 8. settek.com [settek.com]
- 9. epa.gov [epa.gov]
A Comparative Guide to the Analysis of 3,4-Dichlorophenol: GC-MS vs. HPLC-DAD
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds like 3,4-Dichlorophenol is critical for environmental monitoring, toxicology studies, and quality control. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The selection between these methods depends on factors such as sensitivity requirements, sample matrix complexity, and analytical throughput.
Principle of Separation and Detection
GC-MS separates volatile and semi-volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds are then ionized and fragmented, and the resulting ions are detected by a mass spectrometer, which separates them based on their mass-to-charge ratio. This provides a high degree of specificity and allows for structural elucidation. For polar analytes like phenols, a derivatization step is often necessary to increase their volatility and thermal stability.
HPLC-DAD separates compounds in the liquid phase based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. The Diode-Array Detector measures the absorbance of the eluting compounds across a wide range of UV-Vis wavelengths simultaneously. This provides quantitative information and spectral data that can aid in peak identification and purity assessment. HPLC is particularly well-suited for the analysis of non-volatile or thermally labile compounds without the need for derivatization.
Quantitative Performance Comparison
The choice between GC-MS and HPLC-DAD for the analysis of this compound is often dictated by the required sensitivity and the nature of the sample. GC-MS generally offers lower detection limits, while HPLC-DAD provides a simpler workflow without the need for derivatization.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) |
| Linearity (R²) | > 0.99 | > 0.995 |
| Limit of Detection (LOD) | 0.005 - 1.8 µg/L | 10 - 22 µg/L |
| Limit of Quantification (LOQ) | 0.02 - 5.0 µg/L | 50 - 110 µg/L |
| Accuracy (% Recovery) | 76 - 111% | 90 - 102% |
| Precision (%RSD) | < 10% | < 5% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and HPLC-DAD.
GC-MS Method with Derivatization
This method is suitable for the trace analysis of this compound in various matrices. A derivatization step is included to improve the volatility and chromatographic performance of the analyte.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
Acidify the aqueous sample (e.g., 100 mL) to a pH of approximately 2 with a suitable acid (e.g., HCl).
-
Extract the sample three times with 30 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
To the concentrated extract, add a derivatizing agent such as 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS system.
2. GC-MS Conditions:
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 245°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS System: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions of the derivatized this compound.
HPLC-DAD Method
This method is advantageous for its simplicity and is suitable for the routine analysis of this compound without the need for derivatization.
1. Sample Preparation (Direct Injection or Solid-Phase Extraction):
-
For clean samples: Filter the aqueous sample through a 0.45 µm syringe filter directly into an HPLC vial.
-
For complex matrices (e.g., wastewater):
-
Condition a C18 Solid-Phase Extraction (SPE) cartridge with methanol (B129727) followed by deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the this compound with a small volume of methanol or acetonitrile (B52724).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
2. HPLC-DAD Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).
-
Gradient Program: Start with 30% acetonitrile, increase to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
DAD Detection: Monitor at the maximum absorbance wavelength for this compound (approximately 285 nm). Collect spectra from 200-400 nm for peak purity analysis.
Methodology Visualization
To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-MS and HPLC-DAD analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-DAD analysis of this compound.
Conclusion
Both GC-MS and HPLC-DAD are powerful and reliable techniques for the quantitative analysis of this compound.
GC-MS is the preferred method for trace-level analysis due to its superior sensitivity and specificity. The mass spectral data provides definitive identification of the analyte, which is a significant advantage for regulatory submissions and in-depth research applications. However, the requirement for derivatization adds a step to the sample preparation process and can introduce variability.
HPLC-DAD offers a more straightforward and often faster analytical workflow as it does not require derivatization. It is a robust and cost-effective method suitable for routine quality control and for samples where the concentration of this compound is within the detection limits of the instrument. While UV detection is less specific than mass spectrometry, the spectral information from the DAD can be used to assess peak purity and aid in compound identification.
Ultimately, the choice between GC-MS and HPLC-DAD for the analysis of this compound should be based on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. For comprehensive analysis, especially in complex matrices, the two techniques can be used in a complementary fashion, with HPLC-DAD providing quantitative data and GC-MS confirming the identity of the analyte.
A Guide to Inter-Laboratory Comparison of 3,4-Dichlorophenol Measurements
This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison (ILC) for the quantitative analysis of 3,4-Dichlorophenol. Ensuring the accuracy and comparability of analytical data for this environmental contaminant is crucial for regulatory monitoring and scientific research. This document outlines standardized experimental protocols, presents a format for comparative data analysis with hypothetical results, and details the statistical evaluation of laboratory performance.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of a laboratory's quality assurance program.[1][2][3] They provide an external evaluation of a laboratory's performance against pre-established criteria and allow for comparison with other participating laboratories.[1] The primary objectives of an ILC for this compound measurement are to:
-
Assess the proficiency of individual laboratories in quantifying this compound.
-
Identify potential analytical biases or systematic errors in measurement procedures.
-
Harmonize analytical methods to improve the comparability of data across different organizations.
A typical workflow for an inter-laboratory comparison is outlined in the diagram below.
Data Presentation: Hypothetical Inter-Laboratory Comparison Results
The following tables summarize hypothetical results from a round-robin study for the determination of this compound in a spiked water sample. The assigned value for the sample, determined from a consensus mean of expert laboratories, is 50.0 µg/L .
Table 1: Reported Concentrations and Recovery Rates by Participating Laboratories
| Laboratory ID | Reported Concentration (µg/L) | Calculated Recovery (%) |
| Lab-01 | 48.5 | 97.0 |
| Lab-02 | 52.1 | 104.2 |
| Lab-03 | 45.2 | 90.4 |
| Lab-04 | 50.5 | 101.0 |
| Lab-05 | 55.8 | 111.6 |
| Lab-06 | 49.1 | 98.2 |
| Lab-07 | 47.7 | 95.4 |
| Lab-08 | 51.3 | 102.6 |
| Lab-09 | 43.9 | 87.8 |
| Lab-10 | 50.0 | 100.0 |
Table 2: Statistical Evaluation of Laboratory Performance using Z-Scores
Note: The standard deviation for proficiency assessment was set at 2.5 µg/L. A z-score between -2 and 2 is considered satisfactory, between 2 and 3 or -2 and -3 is questionable, and greater than 3 or less than -3 is unsatisfactory.
| Laboratory ID | Reported Value (xi) | Assigned Value (X) | Standard Deviation (σ) | Z-Score | Performance Evaluation |
| Lab-01 | 48.5 | 50.0 | 2.5 | -0.6 | Satisfactory |
| Lab-02 | 52.1 | 50.0 | 2.5 | 0.84 | Satisfactory |
| Lab-03 | 45.2 | 50.0 | 2.5 | -1.92 | Satisfactory |
| Lab-04 | 50.5 | 50.0 | 2.5 | 0.2 | Satisfactory |
| Lab-05 | 55.8 | 50.0 | 2.5 | 2.32 | Questionable |
| Lab-06 | 49.1 | 50.0 | 2.5 | -0.36 | Satisfactory |
| Lab-07 | 47.7 | 50.0 | 2.5 | -0.92 | Satisfactory |
| Lab-08 | 51.3 | 50.0 | 2.5 | 0.52 | Satisfactory |
| Lab-09 | 43.9 | 50.0 | 2.5 | -2.44 | Questionable |
| Lab-10 | 50.0 | 50.0 | 2.5 | 0.0 | Satisfactory |
Experimental Protocols
The following are standardized protocols recommended for the analysis of this compound in water samples for the purpose of an inter-laboratory comparison.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Acidify the water sample (e.g., 500 mL) to a pH of approximately 3 with a suitable acid (e.g., hydrochloric acid). Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any interfering substances.
-
Drying: Dry the cartridge under a vacuum or with a stream of nitrogen for 10 minutes.
-
Elution: Elute the retained this compound with 5 mL of a suitable solvent such as methanol or acetonitrile (B52724).
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog) before analysis.
Analytical Methodologies
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 162, 164, 99).
-
HPLC Column: C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water. Start at 40% acetonitrile, increase to 70% over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 280 nm.
The relationship between the sample preparation and the analytical methods is depicted in the diagram below.
References
A Comparative Analysis of the Toxicity of 3,4-Dichlorophenol and 2,4-Dichlorophenol
A comprehensive review of available toxicological data reveals distinct profiles for 3,4-Dichlorophenol (3,4-DCP) and 2,4-Dichlorophenol (B122985) (2,4-DCP), two isomers of dichlorophenol. While both compounds are recognized for their toxicity, the positioning of the chlorine atoms on the phenol (B47542) ring significantly influences their biological activity and, consequently, their hazard profiles. This guide provides a comparative analysis of their toxicity, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Toxicity Data
The acute toxicity of 3,4-DCP and 2,4-DCP has been evaluated across various species and routes of exposure. The following tables summarize key quantitative data, including median lethal dose (LD50) and median lethal concentration (LC50) values.
Table 1: Mammalian Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 Value | Citation(s) |
| This compound | Mouse (male CD-1 ICR) | Oral | 1685 mg/kg | [1][2] |
| 2,4-Dichlorophenol | Rat | Oral | 47.0 - 580 mg/kg | [3][4] |
| Rat (Sprague-Dawley) | Oral | 3670 mg/kg (male), 4500 mg/kg (female) | [5] | |
| Mouse (ICR) | Oral | 1600 mg/kg | [5] | |
| Mouse (CD-1) | Oral | 1276 - 1352 mg/kg | [6] | |
| Rat (SD) | Dermal | 780 mg/kg | [7] | |
| Mammals | Dermal | 790.0 mg/kg | [3] |
Table 2: Aquatic Toxicity Data
| Compound | Test Species | Endpoint | Value | Citation(s) |
| 2,4-Dichlorophenol | Lepomis macrochirus (Bluegill) | 96-hour LC50 | 1.6 - 2.6 mg/L | [4] |
| Freshwater aquatic life (acute) | LC50 | 2020 µg/L | [8] | |
| Freshwater aquatic life (chronic) | - | 365 µg/L | [8] | |
| Oncorhynchus mykiss (Rainbow trout) | 85-day NOEC (growth) | 179 µg/L | [9] | |
| Daphnia magna | 21-day NOEC (reproduction) | 210 µg/L | [9] |
Mechanism of Toxicity
The primary mechanism of toxicity for both 3,4-DCP and 2,4-DCP, in line with other chlorinated phenols, is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the synthesis of ATP, the cell's primary energy currency, without halting the electron transport chain. The result is a depletion of cellular energy, leading to cellular dysfunction and, ultimately, cell death.[1][10][11]
For 2,4-Dichlorophenol, a more specific mechanism involving the induction of apoptosis through a mitochondria-dependent pathway has been identified. Exposure to 2,4-DCP has been shown to increase the production of reactive oxygen species (ROS), alter the ratio of Bax/Bcl-2 proteins, decrease the mitochondrial membrane potential, and upregulate caspase-3 mRNA. These events collectively point to the activation of the intrinsic apoptotic pathway.[12]
Experimental Protocols
The toxicity data presented in this guide are primarily derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and comparability of data generated across different laboratories.
Acute Oral Toxicity (OECD 423)
This method is used to determine the acute oral toxicity of a substance.
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.[13]
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycles. They are fasted prior to administration of the test substance.[14]
-
Dose Administration: The test substance is administered in a single dose by gavage. A stepwise procedure is used where the outcome of dosing a small number of animals determines the next dose level.[14]
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[15]
-
Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.[16]
Acute Dermal Toxicity (OECD 402)
This guideline is employed to assess the toxicity of a substance upon dermal application.
-
Test Animals: Adult rats, rabbits, or guinea pigs are commonly used.[17]
-
Preparation of Animals: The fur on the dorsal area of the trunk of the test animals is clipped or shaved one day before the test.[15]
-
Application of Test Substance: The test substance is applied uniformly over a defined area of the shaved skin (approximately 10% of the body surface area). The treated area is then covered with a porous gauze dressing.[15]
-
Exposure Duration: The exposure period is typically 24 hours.[15]
-
Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days.[15]
-
Data Analysis: The dermal LD50 is determined based on the observed mortality.[15]
Fish, Acute Toxicity Test (OECD 203)
This test evaluates the acute lethal toxicity of substances to fish.
-
Test Species: Commonly used species include Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).[4][6]
-
Test Conditions: Fish are exposed to the test substance in a static or semi-static system for 96 hours.[4]
-
Dose Levels: At least five concentrations of the test substance, arranged in a geometric series, are used.[1][11]
-
Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[4]
-
Data Analysis: The LC50, the concentration that is lethal to 50% of the test fish, is calculated for each observation period.[4]
Daphnia sp., Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of substances to Daphnia magna.
-
Test Organisms: Young daphnids (less than 24 hours old) are used.[9]
-
Test Conditions: The daphnids are exposed to the test substance for 48 hours in a static system.[18]
-
Dose Levels: A range of at least five concentrations of the test substance is tested.[9]
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.[9]
-
Data Analysis: The EC50, the concentration that causes immobilization in 50% of the daphnids, is determined.[18]
Visualizing Toxicity Pathways and Workflows
To better understand the processes involved in toxicity assessment and the mechanisms of action of these compounds, the following diagrams are provided.
References
- 1. oecd.org [oecd.org]
- 2. 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. biotecnologiebt.it [biotecnologiebt.it]
- 5. OECD Guidelines for the Testing of Chemicals | Aarhus Clearinghouse [aarhusclearinghouse.unece.org]
- 6. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. testinglab.com [testinglab.com]
- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. nucro-technics.com [nucro-technics.com]
- 16. agc-chemicals.com [agc-chemicals.com]
- 17. oecd.org [oecd.org]
- 18. biotecnologiebt.it [biotecnologiebt.it]
comparative study of dichlorophenol isomer degradation rates
A Comparative Guide to the Degradation of Dichlorophenol Isomers for Researchers and Drug Development Professionals
Dichlorophenols (DCPs) are a group of chlorinated aromatic compounds that are recognized as priority environmental pollutants due to their toxicity and persistence. The effective degradation of these compounds is a significant area of research. This guide provides a comparative analysis of the degradation rates of various dichlorophenol isomers, focusing on different degradation methodologies. The information is compiled from recent scientific studies to assist researchers, scientists, and drug development professionals in understanding the efficacy of various treatment methods.
Comparative Degradation Rates of Dichlorophenol Isomers
The degradation of dichlorophenol isomers is highly dependent on the specific isomer and the degradation method employed. The primary methods investigated include ozonation, biodegradation, and photocatalysis.
Ozonation
Ozonation is a chemical water treatment technique based on the infusion of ozone into water. It is a powerful oxidation process that can effectively degrade a wide range of organic pollutants. Studies have shown that the ozonation rate of DCP isomers is significantly influenced by the pH of the solution. The reaction rate increases with pH due to the increased dissociation of dichlorophenol molecules into more reactive dichlorophenoxide ions.[1][2]
Among the six dichlorophenol isomers, 2,6-DCP exhibits the fastest ozonation rate, while 3,4-DCP has the slowest under identical conditions.[3][4] The overall reaction is second-order, requiring two moles of ozone for the conversion of each mole of DCP.[3][4]
Table 1: Overall Reaction Rate Constants for Ozonation of Dichlorophenol Isomers at 25°C
| Dichlorophenol Isomer | pH | Overall Rate Constant (M⁻¹s⁻¹) |
| 2,3-DCP | 2 - 6 | Rate increases significantly with pH |
| 2,4-DCP | 4 - 6 | Slower rate, nearly identical in this range |
| 2,5-DCP | 2.1 - 5.0 | 68,500 to 7,750,000 |
| 2,6-DCP | 2.0 - 4.0 | 1.31 x 10⁵ to 3.36 x 10⁵ (most reactive) |
| 3,4-DCP | 4 - 6 | Slower rate, nearly identical in this range |
| 3,5-DCP | 4 - 6 | Slower rate, nearly identical in this range |
Data compiled from multiple sources.[1][3][4][5]
Biodegradation
Biodegradation utilizes microorganisms to break down pollutants into less toxic substances. This method is considered environmentally friendly and cost-effective.[6] The efficiency of biodegradation can be influenced by factors such as temperature, pH, and the initial concentration of the pollutant.
For 2,4-Dichlorophenol (B122985) (2,4-DCP), aerobic biodegradation using Pseudomonas putida has been optimized. The maximum degradation rate was achieved at a temperature of 32.6°C, a pH of 5.0, and an initial DCP concentration of 70.5 mg L⁻¹.[6] Fungal strains isolated from marine invertebrates have also shown significant potential for 2,4-DCP biotransformation.[7][8]
Table 2: Optimized Conditions and Degradation Rates for Aerobic Biodegradation of 2,4-Dichlorophenol
| Parameter | Optimal Value | Maximum Predicted Degradation Rate | Experimentally Obtained Degradation Rate |
| Temperature | 32.6°C | 41.8 mg L⁻¹ h⁻¹ | 40.1 mg L⁻¹ h⁻¹ |
| Initial pH | 5.0 | ||
| Initial 2,4-DCP Concentration | 70.5 mg L⁻¹ |
Data from a study on P. putida.[6]
Anaerobic degradation of 2,4-DCP in freshwater sediments proceeds sequentially, with the compound being dechlorinated to 4-chlorophenol (B41353) (4-CP), then to phenol, which is further degraded.[9] The rate-limiting step in this process is the transformation of 4-CP to phenol.[9]
Photocatalytic Degradation
Photocatalytic degradation is an advanced oxidation process that uses a semiconductor photocatalyst (like ZnO or TiO₂) and a light source (like UV) to generate highly reactive hydroxyl radicals, which then degrade the organic pollutants.
For 2,4-DCP, complete degradation was achieved in 180 minutes using a ZnO suspension (1.5 g L⁻¹) with an initial DCP concentration of 50 mg L⁻¹ under UV irradiation.[10] The degradation follows pseudo-zero-order kinetics.[10]
Table 3: Photocatalytic Degradation of 2,4-Dichlorophenol using ZnO
| Parameter | Condition | Time for Complete Degradation | Kinetic Model |
| Photocatalyst | ZnO (1.5 g L⁻¹) | 180 minutes | Pseudo zero-order |
| Initial 2,4-DCP Concentration | 50 mg L⁻¹ | ||
| Light Source | UV |
Data from a study on ZnO-assisted photocatalysis.[10]
Experimental Protocols
Ozonation Kinetics Study
A common method to study the ozonation kinetics of DCP isomers is the stopped-flow technique. This method allows for the rapid mixing of reactants and monitoring of the reaction progress on a millisecond timescale.
Methodology:
-
Reactant Preparation: Aqueous solutions of individual DCP isomers and dissolved ozone are prepared at desired concentrations and pH values. The pH is typically adjusted using buffer solutions.
-
Reaction Initiation: The DCP solution and the ozone solution are rapidly mixed in a stopped-flow spectrophotometer.
-
Data Acquisition: The change in absorbance of ozone or the DCP isomer is monitored over time at a specific wavelength.
-
Kinetic Analysis: The reaction rate constants are determined by fitting the experimental data to an appropriate rate law (e.g., second-order). The experiments are repeated at different temperatures to determine the activation energy using the Arrhenius equation.[3][4]
Aerobic Biodegradation of 2,4-DCP
The optimization of process parameters for the biodegradation of 2,4-DCP can be carried out using Response Surface Methodology (RSM).
Methodology:
-
Microorganism and Immobilization: A commercial strain of P. putida is immobilized in a PVA gel matrix.
-
Bioreactor Setup: The experiments are conducted in a batch reactor.
-
Experimental Design: A Box-Behnken design is used to study the effects of three independent variables: temperature, initial pH, and initial 2,4-DCP concentration.
-
Degradation Monitoring: The concentration of 2,4-DCP is measured at regular intervals using analytical techniques like High-Performance Liquid Chromatography (HPLC).
-
Model Development: A quadratic regression model is developed to predict the degradation rate based on the experimental data.
-
Optimization and Validation: The optimal conditions for maximum degradation are determined from the model and validated experimentally.[6]
Photocatalytic Degradation of 2,4-DCP
The photocatalytic degradation of 2,4-DCP is typically studied in a batch photoreactor.
Methodology:
-
Catalyst Suspension: A suspension of the photocatalyst (e.g., ZnO) is prepared in an aqueous solution of 2,4-DCP.
-
Photoreactor: The suspension is placed in a photoreactor equipped with a UV lamp. The temperature is maintained using a circulating water jacket.
-
Irradiation: The suspension is irradiated with UV light while being continuously stirred.
-
Sample Analysis: Aliquots of the suspension are withdrawn at different time intervals, filtered to remove the catalyst, and analyzed for the concentration of 2,4-DCP and its degradation products using HPLC and Gas Chromatography-Mass Spectrometry (GC-MS).[10]
Visualizations
Caption: General experimental workflow for dichlorophenol degradation studies.
Caption: Simplified degradation pathways of dichlorophenol isomers.
References
- 1. ascelibrary.org [ascelibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. thescipub.com [thescipub.com]
- 7. mdpi.com [mdpi.com]
- 8. Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Accuracy of 3,4-Dichlorophenol Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accuracy of analytical measurements is paramount in scientific research and drug development. Certified Reference Materials (CRMs) are the cornerstone of quality assurance, providing a benchmark for the calibration of instruments, validation of methods, and ensuring the traceability of measurement results. This guide offers a comparative overview of 3,4-Dichlorophenol CRMs, detailing key quality parameters, providing experimental protocols for their assessment, and exploring the toxicological significance of this compound.
Comparison of this compound Certified Reference Materials
Obtaining direct, third-party comparative studies on the accuracy of CRMs from different manufacturers is challenging. Therefore, this comparison is based on the information typically provided by suppliers in their Certificates of Analysis (CofA) and product documentation. Researchers are encouraged to request detailed CofAs from suppliers to perform their own comprehensive assessment.
| Feature | Supplier A (Exemplar) | Supplier B (Exemplar) | Supplier C (Exemplar) |
| Product Name | This compound Certified Reference Material | This compound Standard | This compound CRM |
| Catalogue No. | DRE-C12453400[1] | 1187954 | PHR2595 |
| Certification | ISO 17034, ISO/IEC 17025 | Information not readily available | Pharmaceutical Secondary Standard; Certified Reference Material |
| Certified Purity | Lot-specific, e.g., 99.8% ± 0.1% | Stated as ≥99% | Stated as "pharmaceutical primary standard" grade |
| Uncertainty | Stated on CofA, e.g., ± 0.1% | Not explicitly stated | Not explicitly stated |
| Traceability | To SI units via a primary standard (e.g., NIST) | Information not readily available | Traceable to USP Reference Standard |
| Method of Purity | HPLC, GC-MS | GC | HPLC |
| Solvent | Neat or in solution (e.g., isopropanol)[2] | Neat | Neat |
| Format | Neat solid or solution | Crystalline solid | Neat solid |
| Storage | 2-8°C | Room temperature | 2-8°C |
Note: The information in this table is illustrative. Researchers must consult the specific Certificate of Analysis for the lot they are using.
Key Considerations for Assessing CRM Accuracy
When evaluating a this compound CRM, the following parameters are crucial:
-
Certified Purity: This is the stated concentration of this compound, determined by the manufacturer using validated analytical methods.
-
Uncertainty: The uncertainty value provides a range within which the true value of the purity is expected to lie, with a given level of confidence. A smaller uncertainty indicates a more accurate CRM.
-
Traceability: The certification should demonstrate an unbroken chain of comparisons to a national or international standard, ultimately linking to the International System of Units (SI).
-
Homogeneity and Stability: The CRM should be homogenous, meaning the purity is consistent throughout the batch, and stable over its shelf life under the recommended storage conditions.
Experimental Protocols for Verification of this compound CRMs
Researchers can perform their own verification of this compound CRMs using the following validated analytical methods.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of a this compound CRM.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Standard Preparation: Accurately weigh and dissolve the this compound CRM in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution and determine the concentration of this compound from the calibration curve.
-
Purity Calculation:
Identification and Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides confirmation of the identity of this compound and can be used to identify potential impurities.
Methodology:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 50-300.
-
Sample Preparation: Dissolve a small amount of the this compound CRM in a suitable solvent like methanol (B129727) or acetone.
-
Analysis: Inject the sample into the GC-MS. The identity of this compound is confirmed by comparing its retention time and mass spectrum with a known reference spectrum.
Toxicological Significance of this compound
This compound is a compound of toxicological concern due to its potential to disrupt normal biological processes. Understanding its mechanisms of toxicity is crucial for researchers in drug development and environmental science.
Endocrine Disruption
This compound has been identified as an endocrine-disrupting chemical (EDC). It can interfere with the body's hormonal systems, potentially leading to adverse health effects. Studies have suggested that dichlorophenols can exhibit estrogenic activity by interacting with estrogen receptors.[3]
Oxidative Stress
Exposure to this compound can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. This can result in cellular damage.
Below is a diagram illustrating the potential signaling pathways affected by this compound.
References
3,4-Dichlorophenol vs other chlorinated phenols in ecotoxicity assays
For researchers, scientists, and drug development professionals, understanding the ecotoxicological profile of chemical compounds is paramount for environmental risk assessment. This guide provides a comparative analysis of 3,4-Dichlorophenol (3,4-DCP) against other chlorinated phenols in various ecotoxicity assays, supported by experimental data and detailed methodologies.
Chlorinated phenols are a class of organic compounds widely used as intermediates in the synthesis of pesticides, herbicides, and other industrial chemicals.[1][2] Their presence in aquatic environments, primarily due to industrial wastewater discharge, raises significant environmental concerns due to their toxicity to aquatic organisms.[1][3] This guide focuses on this compound and provides a comparative overview of its ecotoxicity relative to other common chlorinated phenols.
Comparative Ecotoxicity Data
The ecotoxicity of chlorinated phenols is typically evaluated using standardized assays that measure endpoints such as mortality (LC50 - lethal concentration for 50% of the test population) and immobilization or growth inhibition (EC50 - effective concentration for 50% of the test population). The following tables summarize the acute toxicity data for this compound and other selected chlorinated phenols on various aquatic organisms.
Table 1: Acute Toxicity of Dichlorophenol Isomers to Aquatic Organisms
| Compound | Test Organism | Exposure Time (hours) | Endpoint | Toxicity Value (mg/L) | Reference |
| This compound | Daphnia magna (Water Flea) | 48 | EC50 | 2.09 | [4] |
| 2,4-Dichlorophenol | Daphnia magna (Water Flea) | 48 | EC50 | 1.4 | [5] |
| 2,4-Dichlorophenol | Daphnia magna (Water Flea) | 48 | EC50 | 2.7 | [6] |
| 3,5-Dichlorophenol (B58162) | Daphnia magna (Water Flea) | 48 | EC50 | 3.1 | [4] |
| This compound | Zebrafish (Danio rerio) Embryo | 96 | LC50 | 9.06 | [4] |
| 2,4-Dichlorophenol | Fathead Minnow (Pimephales promelas) | 96 | LC50 | 2.02 | [7] |
| This compound | Green Algae (Pseudokirchneriella subcapitata) | 96 | EC50 (Growth) | 3.2 | |
| 2,4-Dichlorophenol | Green Algae (Chlorella vulgaris) | 72 | EC50 | 12.2 (at pH 7.5) | [8] |
Table 2: Acute Toxicity of Other Chlorinated Phenols to Aquatic Organisms
| Compound | Test Organism | Exposure Time (hours) | Endpoint | Toxicity Value (mg/L) | Reference |
| 2-Chlorophenol | Zebrafish (Danio rerio) Embryo | 48 | LC50 | 8.378 | |
| 2,4,6-Trichlorophenol | Daphnia magna (Water Flea) | 48 | EC50 | 4.5 | [6] |
| 2,4,6-Trichlorophenol | Green Algae (Chlorella vulgaris) | 72 | EC50 | 13.1 (at pH 7.5) | [8] |
| Pentachlorophenol (B1679276) (PCP) | Daphnia magna (Water Flea) | 48 | EC50 | 0.7 | [6] |
| Pentachlorophenol (PCP) | Fathead Minnow (Pimephales promelas) | 96 | LC50 | 0.2 |
Experimental Protocols
The data presented in the tables above are derived from standardized ecotoxicity tests. The following are detailed methodologies for the key experiments cited.
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)
This test assesses the acute toxicity of a substance to Daphnia species, most commonly Daphnia magna.[9][10][11]
-
Test Organism: Young daphnids, less than 24 hours old at the start of the test.[10][11]
-
Test Substance Preparation: A series of at least five concentrations of the test substance are prepared in a suitable medium (e.g., reconstituted water). A control group without the test substance is also included.[9][12]
-
Test Procedure:
-
Juvenile daphnids are placed in test vessels containing the different concentrations of the test substance.[10]
-
The exposure period is 48 hours under controlled conditions of temperature (20 ± 2 °C) and light cycle (commonly 16 hours light/8 hours dark).[9][10]
-
Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours.[9][11]
-
-
Endpoint: The primary endpoint is the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.[11]
Fish, Acute Toxicity Test (OECD Guideline 203)
This guideline describes a method to determine the acute lethal toxicity of substances to fish.[13][14]
-
Test Organism: Various fish species can be used, with zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss) being common choices.[13][15]
-
Test Substance Preparation: At least five concentrations of the test substance are prepared in a geometric series. A control group is maintained in water without the test substance.[16][17]
-
Test Procedure:
-
Endpoint: The main endpoint is the LC50 at 96 hours, which is the concentration that is lethal to 50% of the fish.[14]
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)
This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[18][19][20]
-
Test Organism: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) or cyanobacteria.[21]
-
Test Substance Preparation: A range of at least five concentrations of the test substance is prepared in a nutrient-rich growth medium.[19]
-
Test Procedure:
-
Endpoint: The EC50 is calculated based on the inhibition of growth rate or yield compared to the control cultures.[20]
Vibrio fischeri Acute Toxicity Test (Based on ISO 11348-3)
This is a rapid bioassay that uses the bioluminescent bacterium Aliivibrio fischeri (formerly Vibrio fischeri) to assess the acute toxicity of a sample.[22][23]
-
Test Organism: Freeze-dried and reconstituted Aliivibrio fischeri.[23]
-
Test Substance Preparation: A dilution series of the test sample is prepared.
-
Test Procedure:
-
The reconstituted bacteria are exposed to the different sample dilutions for a short incubation period (typically 5 to 30 minutes).[23]
-
The luminescence of the bacteria is measured using a luminometer before and after exposure.
-
-
Endpoint: The EC50 is the concentration of the test substance that causes a 50% reduction in the light output of the bacteria.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Generalized workflow for a standard ecotoxicity assay.
Caption: Logical relationship of acute toxicity of selected chlorinated phenols to Daphnia magna.
References
- 1. aloki.hu [aloki.hu]
- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hazard identification for 3,5-dichlorophenol in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rivm.nl [rivm.nl]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. shop.fera.co.uk [shop.fera.co.uk]
- 12. eurofins.it [eurofins.it]
- 13. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 14. eurofins.com.au [eurofins.com.au]
- 15. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 19. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 20. shop.fera.co.uk [shop.fera.co.uk]
- 21. biotecnologiebt.it [biotecnologiebt.it]
- 22. BioTox LumoPlate Toxicity test based on Aliivibrio fischeri (formerly Vibrio fischeri) – Aboatox Oy [aboatox.com]
- 23. biotoxicity.com [biotoxicity.com]
Evaluating Microbial Strains for Bioremediation of 3,4-Dichlorophenol: A Comparative Guide
The escalating environmental contamination by chlorinated phenols, particularly 3,4-Dichlorophenol (3,4-DCP), a persistent and toxic pollutant, necessitates the development of effective bioremediation strategies. Microbial degradation stands out as a cost-effective and eco-friendly approach. This guide provides a comparative analysis of various microbial strains for the bioremediation of 3,4-DCP, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
While specific comparative data for this compound is limited in publicly available literature, extensive research on its isomer, 2,4-Dichlorophenol (2,4-DCP), provides valuable insights into the catabolic potential of several microbial genera. This guide leverages data on 2,4-DCP degradation as a proxy to evaluate and compare the efficacy of different microbial strains, including species of Pseudomonas, Rhodococcus, Bacillus, and Acinetobacter.
Performance Comparison of Microbial Strains
The efficiency of dichlorophenol degradation varies among different microbial species and is influenced by factors such as the strain's enzymatic machinery, culture conditions, and the initial concentration of the pollutant. The following tables summarize the quantitative data on the degradation of 2,4-DCP by various microbial strains.
Table 1: Degradation Efficiency of Selected Microbial Strains against 2,4-Dichlorophenol
| Microbial Strain | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time | Reference |
| Pseudomonas putida (immobilized) | 70.5 | ~96% (calculated from rate) | 1 h | [1] |
| Rhodococcus erythropolis 17S | 100 | 53% | 22 days | [2] |
| Rhodococcus erythropolis M1 (benzoate-induced) | 50 | 100% | 144 h | [3] |
| Bacillus licheniformis SL10 | Not specified | 97% (under optimal conditions) | Not specified | [4] |
| Bacillus subtilis AAK (immobilized) | Not specified | 81.05% (in wastewater) | 52 h | [5] |
| Bacillus insolitus (immobilized) | 10 - 50 | Faster than suspended cells | Not specified | [6][7] |
| Micrococcus sp. | 100 | ~88% (calculated) | 10 days | [8] |
Table 2: Kinetic Parameters for 2,4-Dichlorophenol Degradation
| Microbial Strain | Parameter | Value | Conditions | Reference |
| Pseudomonas putida (immobilized) | Max. Degradation Rate | 40.1 mg L⁻¹ h⁻¹ | 32.6°C, pH 5.0 | [1] |
| Bacillus licheniformis SL10 | µmax | 0.022 h⁻¹ | Not specified | [4] |
| Bacillus licheniformis SL10 | Inhibitory Concentration | 55.74 mg/L | Not specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for key aspects of evaluating microbial strains for 3,4-DCP bioremediation, based on common practices reported in the literature.
Microbial Strain Isolation and Enrichment
-
Objective: To isolate microorganisms capable of degrading this compound from contaminated environmental samples.
-
Materials:
-
Soil or water samples from a contaminated site.
-
Mineral Salts Medium (MSM).
-
This compound (as the sole carbon source).
-
Agar (B569324), Petri dishes, flasks, incubator, shaker.
-
-
Procedure:
-
Prepare a Mineral Salts Medium (MSM) containing (g/L): K₂HPO₄ (1.5), KH₂PO₄ (0.5), (NH₄)₂SO₄ (0.5), MgSO₄·7H₂O (0.2), NaCl (0.1), FeSO₄·7H₂O (0.01), CaCl₂·2H₂O (0.01). Adjust pH to 7.0.
-
Add 3,4-DCP to the MSM at a specific concentration (e.g., 50-100 mg/L) as the sole carbon and energy source.
-
Inoculate the medium with the environmental sample (e.g., 1 g of soil or 1 mL of water per 100 mL of medium).
-
Incubate at a controlled temperature (e.g., 30°C) on a rotary shaker (e.g., 150 rpm).
-
Periodically transfer an aliquot of the enrichment culture to fresh MSM containing 3,4-DCP to select for adapted strains.
-
After several transfers, plate serial dilutions of the enrichment culture onto MSM agar plates containing 3,4-DCP to isolate individual colonies.
-
Purify the isolates by re-streaking on fresh plates.
-
Biodegradation Assay
-
Objective: To quantify the degradation of this compound by the isolated microbial strains.
-
Materials:
-
Pure microbial culture.
-
Mineral Salts Medium (MSM).
-
This compound stock solution.
-
Flasks, incubator, shaker.
-
Analytical equipment (HPLC or GC-MS).
-
-
Procedure:
-
Grow the selected microbial strain in a suitable nutrient-rich medium and then harvest the cells by centrifugation.
-
Wash the cell pellet with sterile saline or phosphate (B84403) buffer to remove residual medium.
-
Resuspend the cells in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).
-
Inoculate flasks containing MSM and a known initial concentration of 3,4-DCP with the prepared cell suspension.
-
Include control flasks: a negative control with no inoculum to check for abiotic degradation and a positive control with a known degrader strain (if available).
-
Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm).
-
Withdraw samples at regular time intervals.
-
Prepare samples for analysis by centrifuging to remove biomass and filtering the supernatant.
-
Analyze the concentration of 3,4-DCP in the supernatant using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the concentration of this compound in aqueous samples.
-
Instrumentation:
-
HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
-
Mobile Phase:
-
An isocratic or gradient mixture of acetonitrile (B52724) and acidified water (e.g., with 0.1% phosphoric acid). A common starting point is a 60:40 (v/v) ratio.
-
-
Procedure:
-
Prepare a standard curve by running known concentrations of 3,4-DCP.
-
Filter the experimental samples through a 0.22 µm syringe filter.
-
Inject a fixed volume (e.g., 20 µL) of the standard solutions and samples into the HPLC system.
-
Monitor the absorbance at a specific wavelength (e.g., 280 nm).
-
Identify and quantify the 3,4-DCP peak in the samples by comparing its retention time and peak area to the standard curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in bioremediation research is essential for understanding the complex interactions.
Caption: Experimental workflow for evaluating microbial strains.
Caption: Generalized aerobic degradation pathway for 3,4-DCP.
Conclusion
The bioremediation of this compound is a critical area of environmental biotechnology. While direct comparative studies on 3,4-DCP are not abundant, research on the degradation of 2,4-DCP by various microbial genera such as Pseudomonas, Rhodococcus, Bacillus, and Acinetobacter demonstrates their significant potential. Pseudomonas and Bacillus species, in particular, have shown high degradation rates and efficiencies, especially when immobilized. The metabolic versatility of these microorganisms, primarily through hydroxylation and subsequent ring cleavage of the aromatic structure, forms the basis of their degradative capability. Further research focusing on the isolation and characterization of novel microbial strains with high specificity and efficiency for 3,4-DCP, along with the optimization of bioremediation processes, will be crucial for the development of practical and effective solutions for the removal of this pollutant from the environment.
References
- 1. thescipub.com [thescipub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of 2, 4-Dichlorophenol degradation by Bacillus licheniformis strain SL10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dichlorophenol biotransformation using immobilized marine halophilic Bacillus subtilis culture and laccase enzyme: application in wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Performance Comparison of SPE Sorbents for 3,4-Dichlorophenol: A Guide for Researchers
For researchers, scientists, and professionals in drug development and environmental analysis, the efficient and reliable extraction of analytes from complex matrices is paramount. Solid-Phase Extraction (SPE) is a widely adopted technique for sample cleanup and concentration. The choice of sorbent is a critical factor that dictates the success of the extraction, influencing recovery, purity, and sensitivity of the subsequent analysis. This guide provides a comparative overview of the performance of different SPE sorbents for the extraction of 3,4-Dichlorophenol, a compound of environmental and toxicological significance.
Sorbent Performance: A Comparative Analysis
The selection of an appropriate SPE sorbent for this compound hinges on the physicochemical properties of the analyte and the sample matrix. The most commonly employed sorbents for chlorophenol extraction are broadly categorized as silica-based (e.g., C18) and polymer-based (e.g., polystyrene-divinylbenzene, PS-DVB).
Polystyrene-Divinylbenzene (PS-DVB) Sorbents: These sorbents, such as the widely used Oasis HLB and Bond Elut ENV, are recognized for their high surface area and strong retention of aromatic compounds through π-π interactions.[1] For chlorophenols, PS-DVB sorbents generally offer high recovery rates, often ranging from 70% to over 100%.[1] Specifically for 2,4-Dichlorophenol (B122985), a close structural isomer of this compound, Oasis HLB has been reported to achieve recoveries greater than 85%.[1] The robust nature of polymeric sorbents also allows for higher breakthrough volumes compared to traditional silica-based sorbents.[1]
C18-Bonded Silica (C18) Sorbents: C18 is a traditional reversed-phase sorbent that effectively retains nonpolar compounds from polar matrices. While it can be used for less polar chlorophenols, its performance may be limited for more polar, water-soluble chlorophenols.[1] Polymeric sorbents have often demonstrated superior retention and higher breakthrough volumes for a broader range of phenolic compounds in comparison to C18.[1][2]
Other Novel Sorbents: Newer materials, including graphitized carbon and nanomaterials, are emerging as effective sorbents for chlorophenol extraction. For instance, magnetic graphene nanocomposites have shown high recovery rates (94%) for 2,4-Dichlorophenol.[3][4]
Data Presentation: Quantitative Sorbent Performance
The following table summarizes the recovery data for dichlorophenols and related compounds using various SPE sorbents as reported in the literature. It is important to note that experimental conditions such as sample pH, elution solvent, and flow rate can significantly influence recovery and may vary between studies.
| Analyte | Sorbent Type | Sorbent Name | Recovery (%) | Sample Matrix |
| Various Chlorophenols | PS-DVB | Bond Elut ENV | 70 - 106 | Water |
| 2,4-Dichlorophenol | PS-DVB | Oasis HLB | > 85 | Water |
| 2,4-Dichlorophenol | Magnetic Graphene Nanocomposite | Fe3O4-GNC | 94 | Aqueous Solution |
Experimental Protocols
A generalized experimental protocol for the solid-phase extraction of chlorophenols from water samples is detailed below. This protocol should be optimized for specific applications and analytical instrumentation.
1. Materials and Reagents:
-
SPE Cartridges (e.g., C18, PS-DVB)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Deionized Water
-
Hydrochloric Acid (HCl) for pH adjustment
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
2. Sample Preparation:
-
Collect the water sample in a clean glass container.
-
Acidify the sample to a pH of approximately 2-3 with HCl. This ensures that the chlorophenols are in their neutral form, enhancing their retention on reversed-phase sorbents.[1]
3. SPE Cartridge Conditioning:
-
Place the SPE cartridge on a vacuum manifold.
-
Wash the cartridge with 5-10 mL of dichloromethane.
-
Equilibrate the sorbent by passing 5-10 mL of methanol through the cartridge.
-
Finally, condition the cartridge by passing 5-10 mL of acidified deionized water (pH 2-3) through it. Do not allow the sorbent to dry out before loading the sample.[1]
4. Sample Loading:
-
Load the acidified water sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 1-5 mL/min).[1]
5. Cartridge Washing:
-
After loading the entire sample, wash the cartridge with 5-10 mL of acidified deionized water to remove polar interferences.
6. Cartridge Drying:
-
Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes.
7. Elution:
-
Elute the retained this compound from the sorbent by passing a suitable organic solvent (e.g., dichloromethane or a mixture of acetone (B3395972) and n-hexane) through the cartridge.[3]
-
Collect the eluate in a clean collection tube.
8. Concentration:
-
If necessary, concentrate the eluate to a smaller volume under a gentle stream of nitrogen.
-
The concentrated extract is then ready for analysis by techniques such as GC-MS or HPLC.
Mandatory Visualizations
Experimental Workflow
Caption: Generalized experimental workflow for the SPE of this compound.
Toxicological Signaling Pathway
Dichlorophenols have been shown to induce cellular toxicity through the mitochondrial pathway of apoptosis. The following diagram illustrates this proposed mechanism.
Caption: Proposed mitochondrial pathway of apoptosis induced by dichlorophenol.
References
Cross-Validation of Analytical Methods for 3,4-Dichlorophenol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of 3,4-Dichlorophenol (3,4-DCP) is crucial for environmental monitoring, toxicology studies, and as an intermediate in pharmaceutical synthesis. The choice of analytical methodology can significantly impact the quality and validity of experimental results. This guide provides an objective comparison of two widely employed analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document presents a cross-validation framework by comparing the performance characteristics of these methods based on experimental data from various studies. Detailed experimental protocols for each technique are provided to facilitate method implementation and validation.
Data Presentation: Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes typical validation parameters for the analysis of this compound by HPLC-UV and GC-MS. It is important to note that these values are representative and can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | HPLC-UV | GC-MS | Source(s) |
| Limit of Detection (LOD) | 0.12 - 60 µg/L | 0.001 - 0.1 µg/L | [1][2] |
| Limit of Quantification (LOQ) | 0.02 - 0.25 mg/L | 0.005 - 0.013 mg/L | [3][4] |
| **Linearity (R²) ** | ≥0.9928 | >0.99 | [2] |
| Recovery (%) | 88 - 100% | 67.1 - 101.3% | [1][4] |
| Precision (RSD) | <12% | 2.2 - 6.1% | [2][4] |
Experimental Workflows and Signaling Pathways
A critical aspect of cross-validation is understanding the entire analytical workflow, from sample preparation to data analysis. The following diagram illustrates a generalized workflow for the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound.
Cross-validation workflow for this compound analysis.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful method validation and comparison.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a general procedure for the analysis of this compound in water samples.
1. Sample Preparation (Solid-Phase Extraction) [5]
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Acidify the water sample (e.g., 500 mL) to a pH of approximately 2 with a suitable acid.
-
Load the sample onto the SPE cartridge at a flow rate of 10-20 mL/min.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute the retained this compound with a small volume of methanol or acetonitrile (B52724).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
3. Calibration
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol includes a derivatization step to improve the volatility and chromatographic behavior of this compound.
1. Sample Preparation (Solid-Phase Extraction)
-
Follow the same SPE procedure as described for the HPLC-UV method.
2. Derivatization (Acetylation) [4][7]
-
To the dried extract from the SPE step, add a suitable solvent (e.g., hexane) and a derivatizing agent such as acetic anhydride.
-
Add a catalyst, such as potassium carbonate, and heat the mixture (e.g., 60°C for 30 minutes) to facilitate the reaction.
-
After cooling, the resulting acetylated this compound is ready for GC-MS analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized this compound. Full scan mode can be used for qualitative confirmation.
-
4. Calibration
-
Prepare a series of standard solutions of this compound and subject them to the same derivatization procedure as the samples.
-
Inject each derivatized standard and construct a calibration curve by plotting the peak area of the characteristic ion against the concentration.
Signaling Pathway and Logical Relationship Diagram
The logical relationship between the analytical methods and their key performance characteristics is illustrated in the following diagram.
Method selection logic for 3,4-DCP analysis.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. theseus.fi [theseus.fi]
- 6. scirp.org [scirp.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. shimadzu.com [shimadzu.com]
comparing the efficacy of different advanced oxidation processes for 3,4-DCP degradation
A comprehensive guide to advanced oxidation processes (AOPs) for the degradation of 3,4-dichlorophenol (3,4-DCP) is presented for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the efficacy of various AOPs, supported by experimental data, to aid in the selection of appropriate water treatment technologies for this persistent organic pollutant.
Comparative Efficacy of Advanced Oxidation Processes for Dichlorophenol Degradation
The degradation of dichlorophenols, including 3,4-DCP and its isomer 2,4-DCP, has been investigated using several AOPs. The efficacy of these processes varies depending on the specific technology and experimental conditions. Below is a summary of quantitative data from various studies, providing a comparative overview.
| Advanced Oxidation Process (AOP) | Target Pollutant | Initial Conc. (mg/L) | Degradation Efficiency (%) | Reaction Time (min) | TOC/COD Removal (%) | Key Experimental Conditions |
| Ozonation | 2,4-DCP | 50 | 99.83 - 99.99 | 60 | 65.84 - 84.31 (COD) | Multi-injection bubble column reactor, varied temperature.[1] |
| Catalytic Ozonation (O₃/MnO₄⁻) | 2,4-DCP | Not Specified | ~95 (mineralization) | Not Specified | ~95 (TOC) | pH < 8.5, 0.5 mg/L MnO₄⁻. |
| Photo-Fenton | 2,4-DCP | 100 | 100 | 60 | Not Specified | 75 mg/L H₂O₂, 10 mg/L Fe(II), acidic conditions.[2] |
| Photo-Fenton (Solar) | Phenol, 2,4-D, 2,4-DCP mixture | Not Specified | 100 (pollutants) | 30 | ~85 (DOC) | Falling-film solar reactor, [Fe²⁺] = 2.5 mM, H₂O₂ rate = 3.74 mmol/min.[3] |
| Photocatalysis (ZnO) | 2,4-DCP | 50 | 100 | 180 | Not Specified | 1.5 g/L ZnO, low wattage UV light. |
| Photocatalysis (Ni/TiO₂) | 2,4-DCP | 80 | 90.3 | 360 | 86.5 (mineralization) | 100 mg/L catalyst, UV light (285 nm).[4][5] |
| Electrochemical Oxidation (Anodic) | 2,4-DCP | Not Specified | 100 | 120 | 87 (TOC), 91 (COD) | Combined electrochemical reduction and Fenton oxidation.[6] |
| Electrochemical (with Hydrochar) | 2,4-DCP | Not Specified | ~76 | Not Specified | Not Specified | Anode area with PEM, 9 V. |
| Persulfate Activation (S-nZVI@BC) | 2,4-DCP | 20 | 97.4 | 72 hours | 75.9 (TOC) | PS:2,4-DCP ratio = 70:1, S-nZVI@BC:PS = 1.5:1, pH 9.[7] |
| Persulfate Activation (Fe²⁺/Heat) | 2,4-DCP | Not Specified | 100 | 45 | Not Specified | Persulfate to Fe²⁺ molar ratio = 1:2, 50°C.[8] |
| Sono-Fenton | 2,4-DCP | Not Specified | > Fenton alone | Not Specified | Not Specified | Reduced Fe²⁺ (50%) and H₂O₂ (31%) concentration compared to Fenton. |
| Ultrasound + Ozone + CuO | 2,4-DCP | 20 | 97.03 | Not Specified | Not Specified | US, O₃ (400 mg/h), CuO (0.08 g/L).[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further research.
Ozonation in a Multi-Injection Bubble Column Reactor
-
Reactor Setup : A semi-continuous multi-injection bubble column reactor was used.
-
Pollutant Solution : An initial concentration of 50 ppm of 2,4-DCP was prepared.
-
Ozonation Process : The solution was subjected to ozonation for 60 minutes.
-
Parameters Investigated : The effects of wastewater flow rate, air flow rate, pH, and temperature were evaluated.
-
Analysis : Degradation efficiency and COD concentration were monitored.[1]
Photo-Fenton Degradation
-
Reactor Setup : A laboratory-scale reactor equipped with a UV lamp was used.
-
Pollutant Solution : Aqueous solutions of 2,4-DCP were prepared.
-
Reagents : Hydrogen peroxide (H₂O₂) and ferrous iron (Fe(II)) were used as the Fenton reagents.
-
Procedure : The degradation was initiated by adding H₂O₂ and Fe(II) to the 2,4-DCP solution under UV irradiation.
-
Parameters Investigated : The effects of reactant concentrations, irradiation time, temperature, and pH were assessed.
-
Analysis : DCP removal, TOC mineralization, and dechlorination were monitored. For 100% DCP removal in 60 minutes, initial concentrations of 75 mg/l H₂O₂ and 10 mg/l Fe(II) were used.[2]
Photocatalytic Degradation using ZnO
-
Reactor Setup : An aqueous suspension of ZnO was irradiated with a low-wattage UV light source at 299 K.
-
Pollutant Solution : An initial 2,4-DCP concentration of 50 mg/L was used.
-
Catalyst : 1.5 g/L of ZnO was used as the photocatalyst.
-
Procedure : The ZnO suspension containing 2,4-DCP was irradiated for 180 minutes.
-
Parameters Investigated : The study focused on the effects of initial 2,4-DCP concentration, photocatalyst dose, and pH.
-
Analysis : The degradation of 2,4-DCP was monitored over time.
Persulfate Activation with Sulfide-Modified Nanoscale Zero-Valent Iron on Biochar (S-nZVI@BC)
-
Catalyst Preparation : Sulfide-modified nanoscale zero-valent iron was supported on biochar.
-
Reaction Conditions : The degradation of 2,4-DCP was carried out in an aqueous solution.
-
Reagents : Persulfate (PS) was used as the oxidant.
-
Optimal Conditions : A PS to 2,4-DCP mass ratio of 70:1 and an S-nZVI@BC to PS ratio of 1.5:1 were found to be optimal. The initial pH was 9.
-
Procedure : The reaction was monitored for 72 hours.
-
Analysis : The removal of 2,4-DCP and the reduction in Total Organic Carbon (TOC) were measured.[7]
Visualizing Advanced Oxidation Processes
The following diagrams illustrate the fundamental workflow of AOPs for the degradation of organic pollutants like 3,4-DCP.
Caption: General workflow of Advanced Oxidation Processes for pollutant degradation.
Caption: Simplified reaction pathways for Fenton/Photo-Fenton and Persulfate AOPs.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study of the advanced oxidation of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.ufrn.br [repositorio.ufrn.br]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. cn.aminer.org [cn.aminer.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3,4-Dichlorophenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of 3,4-Dichlorophenol is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the proper management of this hazardous chemical.
Immediate Safety and Handling
This compound is a toxic and corrosive compound that requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to strict safety protocols is necessary to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling this compound and its waste. This includes:
-
Eye and Face Protection: Chemical splash goggles and a face shield.
-
Skin Protection: A lab coat, long sleeves, closed-toe shoes, and chemically resistant gloves (e.g., nitrile).
Spill Management: In the event of a spill, evacuate the area and remove all sources of ignition. For small spills, dampen the solid material with 60-70% ethanol (B145695) and transfer it to a suitable, sealed container for disposal.[2] Use absorbent paper dampened with the same ethanol solution to clean the affected area, followed by a wash with soap and water.[2] All contaminated materials, including PPE, must be collected as hazardous waste. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Classification and Disposal Procedures
This compound and materials contaminated with it are classified as hazardous waste. The U.S. Environmental Protection Agency (EPA) may classify this waste under specific codes depending on its origin and concentration. Wastes from the use of dichlorophenols can fall under the F-list (F027) for discarded unused formulations or the K-list if it is a specific industrial process waste.[2][3][4] It is crucial to consult your institution's EHS department and local regulations for precise waste code assignment.
General Disposal Guidelines:
-
Do not dispose of this compound down the drain. It is very toxic to aquatic life with long-lasting effects.[3]
-
Collect all this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. This is typically coordinated through your institution's EHS department.
The following table summarizes key disposal and safety information:
| Parameter | Information | Source |
| Common Synonyms | 1-Hydroxy-3,4-dichlorobenzene | [1] |
| Primary Hazards | Toxic, Corrosive, Irritant, Environmental Hazard | [1][5] |
| RCRA Waste Codes (Potential) | F027, D027 (as a dichlorobenzene derivative) | [2][3][4] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Spill Cleanup Absorbent | Absorbent paper dampened with 60-70% ethanol | [2] |
| Sewer Disposal | Prohibited due to high aquatic toxicity | [3] |
| Final Disposal Method | Incineration by an approved waste disposal plant | [5] |
Experimental Protocol: Degradation of Dichlorophenol Waste via Fenton's Reagent
For laboratories equipped to treat their chemical waste, advanced oxidation processes like the Fenton reaction can be employed to degrade dichlorophenols into less harmful substances.[6][7][8] This protocol is a representative example and should be performed by trained personnel in a controlled laboratory setting.
Objective: To degrade this compound in an aqueous waste stream using Fenton's reagent (Fe²⁺ and H₂O₂).
Materials:
-
Aqueous waste containing this compound
-
Iron(II) sulfate (B86663) (FeSO₄)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (B78521) (NaOH) for neutralization
-
pH meter
-
Stir plate and stir bar
-
Reaction vessel (beaker or flask) within a secondary containment
-
Appropriate PPE (lab coat, gloves, chemical splash goggles, face shield)
Procedure:
-
Preparation: Conduct the entire procedure in a chemical fume hood. Place the reaction vessel in a secondary container (e.g., an ice bath) to manage any exothermic reactions.
-
pH Adjustment: Transfer a known volume of the aqueous this compound waste into the reaction vessel. Slowly add sulfuric acid to adjust the pH of the solution to approximately 3.[8]
-
Catalyst Addition: With continuous stirring, add a catalytic amount of Iron(II) sulfate to the solution. A typical starting ratio is a 1:5 molar ratio of Fe²⁺ to this compound.
-
Oxidant Addition: Slowly and carefully add hydrogen peroxide to the solution. The amount of H₂O₂ will depend on the concentration of the dichlorophenol; a significant molar excess is often required for complete mineralization.[8] Add the H₂O₂ in small portions to control the reaction rate and temperature.
-
Reaction: Allow the reaction to proceed with continuous stirring. The reaction time can vary from minutes to hours depending on the concentration and temperature.[8]
-
Neutralization: Once the degradation is complete (which should be verified by an appropriate analytical method such as HPLC or GC), neutralize the solution by slowly adding sodium hydroxide until the pH is between 6 and 8.
-
Disposal: The treated, neutralized solution may be suitable for disposal down the sanitary sewer, but this must be confirmed with your local EHS and wastewater treatment authority. Any precipitated iron salts should be collected as solid waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and your local regulations.
References
- 1. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. wku.edu [wku.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fenton-like degradation of 2,4-dichlorophenol using calcium peroxide particles: performance and mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26754H [pubs.rsc.org]
- 8. Practical applications of the Fenton reaction to the removal of chlorinated aromatic pollutants. Oxidative degradation of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 3,4-Dichlorophenol
Essential protocols for the safe handling, storage, and disposal of 3,4-Dichlorophenol, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for this compound, a common intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Adherence to these procedures is critical to mitigate risks and ensure a secure laboratory environment.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. This compound is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2][3] Prolonged or repeated exposure may also cause damage to the eyes.[4]
Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[5]
A detailed breakdown of the necessary PPE is provided below:
| Protection Type | Specific Requirement | Standard/Reference |
| Eye and Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile rubber). Wear appropriate protective clothing to prevent skin exposure, such as a lab coat and disposable sleeves.[4] | Consult glove manufacturer for specific breakthrough times. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated.[2] A half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended for weighing and diluting.[6] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Preparation:
-
Before handling, ensure all necessary PPE is correctly donned.
-
Work within a designated and properly functioning chemical fume hood.
-
Have all necessary equipment and reagents for the experiment readily available to avoid leaving the designated area.
-
Ensure spill cleanup materials are accessible.
2. Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Weigh the solid in a contained manner, such as on a tared weigh boat within the fume hood.
-
When dissolving, add the solid slowly to the solvent to prevent splashing.
-
Keep the container tightly closed when not in use.[5]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2][6]
-
Decontaminate all work surfaces.
-
Remove and properly dispose of contaminated PPE. Contaminated clothing should be removed immediately and washed before reuse.[2][6]
Emergency and Disposal Plan
Spill Response:
In the event of a spill, immediate and decisive action is required.
-
Evacuate and Isolate: Evacuate non-essential personnel from the immediate area. Isolate the spill area for at least 25 meters (75 feet) for solids.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, dampen the solid material with 60-70% ethanol (B145695) to prevent dust generation.[4] For larger spills, cover the solid with a plastic sheet.[1][7]
-
Cleanup: Carefully sweep or vacuum the contained material into a suitable, labeled disposal container. Use absorbent paper dampened with 60-70% ethanol to clean any remaining material.[4]
-
Decontamination: Wash all contaminated surfaces with a 60-70% ethanol solution followed by a soap and water solution.[4]
-
Disposal: Seal all contaminated materials, including absorbent paper and disposable PPE, in a vapor-tight plastic bag for disposal.[4]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid.[4]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash the mouth out with water and seek immediate medical aid.
Disposal:
All this compound waste must be disposed of in accordance with federal, state, and local regulations. Do not mix with other waste.[2] Handle uncleaned containers as you would the product itself.[2] Dispose of contents and container to an approved waste disposal plant.[2][3]
Quantitative Hazard and Exposure Data
While specific occupational exposure limits for this compound have not been established by major regulatory bodies, the following toxicological data underscores the need for caution.
| Parameter | Value | Species | Reference |
| Oral LD50 | 1685 mg/kg | Mouse | |
| Aquatic Toxicity LC50 (96h) | 1.9 mg/l | Fish (Oryzias latipes) | [2] |
| Aquatic Toxicity EC50 (24h) | 2.77 mg/l | Daphnia magna (Water flea) | [2] |
| Aquatic Toxicity EC50 (96h) | 3.2 mg/l | Algae (Pseudokirchneriella subcapitata) | [2] |
Experimental Workflow Diagram
The following diagram outlines the logical workflow for safely responding to a this compound spill.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cpachem.com [cpachem.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
